Isoloratadine
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGYPXITGWTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317664 | |
| Record name | Isoloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170727-59-0 | |
| Record name | Isoloratadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Desloratadine: Chemical Structure, Properties, and Analysis
A Note on Nomenclature: The topic specified "Isoloratadine." Following a comprehensive review of chemical literature and databases, this term does not correspond to a recognized pharmaceutical compound. It is overwhelmingly likely that the intended subject is Desloratadine , the principal active metabolite of Loratadine and a widely used second-generation antihistamine. This guide proceeds under that expert assumption.
Introduction
Desloratadine is a potent, long-acting, non-sedating tricyclic antihistamine used for the symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][2] Chemically, it is the descarboethoxy metabolite of loratadine, meaning it is loratadine with the ethoxycarbonyl group removed from the piperidine ring.[1] This structural modification results in a compound with higher affinity for the histamine H1 receptor and an improved safety profile.[3] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][4] This guide provides a detailed technical overview of desloratadine's chemical structure, physicochemical properties, synthesis, pharmacology, and analytical quantification for researchers and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental structure and properties is the cornerstone of drug development, influencing everything from formulation to bioavailability.
Chemical Structure and Nomenclature
Desloratadine possesses a rigid tricyclic core, which is fundamental to its pharmacological activity.
-
IUPAC Name: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5][6]cyclohepta[1,2-b]pyridine[7][8]
-
CAS Number: 100643-71-8[7]
Caption: Chemical structure of Desloratadine (C₁₉H₁₉ClN₂).
Physicochemical Properties
The physicochemical properties of desloratadine are critical for its absorption, distribution, and formulation development. It is a white to off-white powder.[3][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉ClN₂ | [1][10] |
| Molecular Weight | 310.83 g/mol | [7][11] |
| Melting Point | 150-151 °C | [3] |
| pKa | 10.27 ± 0.20 (Predicted) | [3] |
| LogP (XLogP3) | 4.5 | [12] |
| Solubility (Water) | Slightly soluble (~0.1 mg/mL) | [13] |
| Solubility (Organic) | Very soluble in methanol (>400 mg/mL) and ethanol (>100 mg/mL); soluble in DMSO (>10 mg/mL) and chloroform. | [11][13][14] |
| BCS Classification | High Solubility, High Permeability (BCS Class 1) | [15] |
Expert Insight: The Biopharmaceutics Classification System (BCS) Class 1 designation is significant.[15] It indicates that desloratadine's absorption is not limited by its solubility or permeability, which supports robust and consistent oral bioavailability and provides a strong rationale for biowaivers of in-vivo bioequivalence studies for immediate-release solid dosage forms.[15]
Part 2: Synthesis and Manufacturing
The synthesis of desloratadine typically involves multi-step pathways. A common and efficient route starts from loratadine, its parent compound.
Synthetic Pathway Overview: Hydrolysis of Loratadine
A prevalent industrial method involves the basic hydrolysis of loratadine to remove the ethoxycarbonyl group.
-
Starting Material: Loratadine (8-chloro-11-(1-ethoxycarbonyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridine)
-
Key Reagent: Sodium Hydroxide (NaOH) in an aqueous-ethanolic solution.
-
Reaction: The urethane linkage in loratadine is hydrolyzed under basic conditions, cleaving the ethoxycarbonyl group.
-
Work-up: The reaction mixture is neutralized, often with acetic acid, to precipitate the product. Further purification is achieved through recrystallization.[16]
Caption: Simplified workflow for the synthesis of Desloratadine from Loratadine.
Causality Insight: The choice of a strong base like NaOH is crucial for cleaving the stable urethane bond. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate (loratadine) and the inorganic base, facilitating an efficient reaction.[17]
Part 3: Mechanism of Action and Pharmacology
Desloratadine exerts its therapeutic effect through high-affinity, selective antagonism of the histamine H1 receptor.
H1 Receptor Antagonism
-
Primary Action: Desloratadine is a selective peripheral H1 receptor inverse agonist.[7] It competes with free histamine for binding to H1 receptors on effector cells in locations like the GI tract, large blood vessels, and bronchial smooth muscle.[1][6]
-
Consequence: By blocking histamine binding, desloratadine prevents the downstream effects of histamine release, which include vasodilation, increased capillary permeability, and smooth muscle contraction, thereby alleviating the symptoms of an allergic reaction.[1][6]
-
Potency: It demonstrates a significantly higher binding affinity for the H1 receptor compared to its parent compound, loratadine.[18]
Anti-inflammatory Properties
Beyond H1 antagonism, desloratadine has demonstrated additional anti-inflammatory effects. It can inhibit the release of pro-inflammatory mediators (e.g., cytokines, chemokines) from human mast cells and basophils in vitro.[4] This broader activity may contribute to its efficacy in managing allergic inflammation.
Caption: Desloratadine's mechanism of action via H1 receptor blockade.
Part 4: Pharmacokinetics and Metabolism
The pharmacokinetic profile of desloratadine supports its convenient once-daily dosing regimen.
-
Absorption: Desloratadine is well absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 3 hours.[7][13]
-
Distribution: It is moderately bound to plasma proteins (83-87%).[4][7] Its active metabolite, 3-hydroxydesloratadine, shows similar protein binding (85-89%).[1]
-
Metabolism: Desloratadine is extensively metabolized to its main active metabolite, 3-hydroxydesloratadine, which is subsequently glucuronidated.[4][7] The specific enzymes responsible for the initial hydroxylation have not been definitively identified, but the process involves N-glucuronidation by UGT2B10 followed by hydroxylation via CYP2C8.[7]
-
Elimination: The mean elimination half-life is approximately 27 hours, justifying once-daily administration.[7][13] It is excreted in roughly equal amounts in urine and feces as conjugated metabolites.[7]
Genetic Considerations: A subset of the population (e.g., ~2% of Caucasians, ~18% of African descent) are "poor metabolizers."[4][7] These individuals have a decreased ability to form 3-hydroxydesloratadine, leading to a significantly longer half-life (up to 89 hours) and higher plasma concentrations of desloratadine.[7] However, clinical studies have not shown overall differences in safety profiles for this group.[4]
Part 5: Analytical Methodologies
Robust and validated analytical methods are essential for quality control and pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the quantification of desloratadine.
Experimental Protocol: RP-HPLC for Desloratadine in Tablets
This protocol describes a self-validating system for the routine analysis of desloratadine in a pharmaceutical dosage form.
Objective: To determine the quantity of Desloratadine in a tablet formulation using a validated isocratic RP-HPLC method.
Methodology:
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Desloratadine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 8, 12, 16, 20, 24 µg/mL).[19]
-
Sample Preparation: i. Weigh and finely powder no fewer than 20 tablets. ii. Accurately weigh a portion of the powder equivalent to 10 mg of Desloratadine and transfer to a 100 mL volumetric flask. iii. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. iv. Dilute to volume with mobile phase and mix well. v. Filter the solution through a 0.45 µm syringe filter to remove excipients. This is the sample stock solution. vi. Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 16 µg/mL).
-
-
System Suitability and Validation:
-
Rationale: Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.
-
Procedure: Inject the 16 µg/mL working standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
% RSD of Peak Area: ≤ 2.0%
-
-
-
Analysis and Calculation:
-
Inject the prepared standard and sample solutions.
-
Record the peak areas.
-
Calculate the concentration of Desloratadine in the sample using the linear regression equation from the standard calibration curve.
-
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An In-depth Technical Guide to the Synthesis of Isoloratadine (Desloratadine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoloratadine, known scientifically as 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine and marketed as Desloratadine, is a potent, non-sedating, long-acting histamine H1 receptor antagonist.[3] As the active metabolite of Loratadine, it is widely used in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[3] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important active pharmaceutical ingredient (API).
Introduction: Chemical Profile and Therapeutic Significance
This compound (Desloratadine) is a tricyclic antihistamine that exhibits high selectivity for the peripheral histamine H1 receptor.[4][5] Its chemical structure, characterized by a dibenzocyclohepta[1,2-b]pyridine core, is fundamental to its pharmacological activity. The synthesis of this compound is of significant interest in the pharmaceutical industry, with a primary focus on developing efficient, scalable, and environmentally benign processes.
Chemical Structure:
Caption: Chemical structure of this compound.
Primary Synthetic Pathway: Decarboxylation of Loratadine
The most prevalent and industrially significant method for synthesizing this compound is through the hydrolysis of its precursor, Loratadine (ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate).[6][7][8] This process, known as decarbethoxylation, involves the removal of the ethoxycarbonyl group from the piperidine ring of Loratadine.
Mechanistic Rationale
The decarbethoxylation of Loratadine is a base-catalyzed hydrolysis of a carbamate ester. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ethoxycarbonyl group. This is followed by the elimination of ethanol and carbon dioxide (as carbonate in the basic medium) to yield the secondary amine, this compound. The choice of base and solvent system is critical to optimize reaction kinetics, minimize side-product formation, and facilitate product isolation.
Caption: Simplified mechanism of Loratadine decarbethoxylation.
Experimental Protocols
Several variations of the decarbethoxylation reaction have been reported, primarily differing in the choice of base and solvent. Below are detailed protocols for two common methods.
Protocol 2.2.1: Sodium Hydroxide in Aqueous Ethanol
This is a widely cited method that utilizes a strong base in a mixed aqueous-organic solvent system.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, add Loratadine (1 equivalent), sodium hydroxide (approximately 10 equivalents), absolute ethanol, and purified water. A typical ratio of ethanol to water is 4:1 (v/v).[9]
-
Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere.[9] The reaction progress is monitored by a suitable chromatographic technique (e.g., HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and a significant amount of water is added to precipitate the crude this compound.[7] The solid is collected by filtration, washed extensively with water to remove inorganic salts, and dried.[7]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of methanol and isopropyl ether, to achieve high purity.[6][7][10]
Protocol 2.2.2: Potassium Hydroxide in an Alcoholic Solvent
This method employs potassium hydroxide, which in some cases, may offer different solubility and reactivity profiles.
Step-by-Step Methodology:
-
Reaction Setup: Charge a reaction vessel with Loratadine (1 equivalent), potassium hydroxide (excess), and an alcohol solvent (e.g., methanol, ethanol, or benzyl alcohol).[7][10]
-
Reaction Conditions: The mixture is heated to reflux, with the specific temperature depending on the boiling point of the chosen solvent.[10] For instance, with methanol, the reflux temperature is around 82-95°C.[7] The reaction is monitored for the disappearance of Loratadine.
-
Extraction and Isolation: After the reaction is complete, the mixture is cooled, and water is added. The product is then extracted with an organic solvent like ethyl acetate.[10] The organic layers are combined, washed with water, and the solvent is removed under reduced pressure.
-
Crystallization and Purification: The resulting crude this compound is purified by crystallization from a suitable solvent to yield the final product.[10]
Process Optimization and Yield Comparison
The choice of reaction parameters significantly impacts the yield and purity of the final product. The following table summarizes data from various reported procedures.
| Starting Material | Base | Solvent System | Reaction Time | Yield (%) | Purity (%) | Reference |
| Loratadine | Sodium Hydroxide | Methanol/Water | 2 hrs | 93.62 | 99.7 | [7] |
| Loratadine | Sodium Hydroxide | Ethanol/Water | 8 hrs | 71 | - | [11] |
| Loratadine | Potassium Hydroxide | Benzyl Alcohol | 1.5 hrs | 82.5 (after purification) | 99.7 | [7] |
| Loratadine | Potassium Hydroxide | n-Propanol | 4 hrs | 88.7 | 99.5 | [7] |
Expert Insights: The use of higher boiling point alcohols like benzyl alcohol can significantly reduce the reaction time.[7] However, considerations for solvent removal and potential side reactions at elevated temperatures must be taken into account. The molar ratio of the base to Loratadine is also a critical factor; a large excess of base is typically used to drive the reaction to completion.
Alternative Synthetic Pathway: Demethylation of Azatadine Analogs
An alternative, though less common, route to this compound involves the demethylation of N-methylated precursors, such as 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine (an azatadine analog).[6][8]
General Reaction Scheme
This two-step process first involves the reaction of the N-methylated precursor with cyanogen bromide to form a cyano-intermediate. This is followed by hydrolysis of the cyano group to yield this compound.[6][8]
Caption: Demethylation pathway to this compound.
Rationale and Application
This pathway offers an alternative when Loratadine is not the desired starting material. However, the use of highly toxic reagents like cyanogen bromide and harsh acidic conditions for hydrolysis makes it less favorable for large-scale industrial production compared to the decarbethoxylation of Loratadine.
Synthesis of the Precursor: Loratadine
A comprehensive understanding of this compound synthesis necessitates a brief overview of the preparation of its key precursor, Loratadine. Several synthetic routes to Loratadine have been developed, often starting from 2-cyano-3-methylpyridine.[2][12]
Key Synthetic Strategies for Loratadine
-
Grignard Reagent Addition: A common method involves the addition of a Grignard reagent to a tricyclic ketone intermediate, followed by dehydration and reaction with ethyl chloroformate.[2][9]
-
Wittig Reaction: Another approach utilizes a Wittig reaction to form the exocyclic double bond of the piperidylidene group.[4]
-
Multi-step Synthesis from 2-cyano-3-methylpyridine: This route involves a series of reactions including the Ritter reaction, alkylation, hydrolysis, reduction, and chlorination, followed by a final cyclization step.[2] While multi-stepped, this pathway can offer better control over by-product formation.[2]
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with the decarbethoxylation of Loratadine being the most economically viable and widely practiced method. Future research in this area will likely focus on the development of even more efficient and environmentally friendly processes. This could include the exploration of novel catalytic systems to reduce the amount of base required, the use of greener solvents, and the development of continuous flow processes to improve scalability and safety. The formation of different polymorphic forms of Desloratadine is also an area of active research, as different crystal structures can impact the drug's physicochemical properties and bioavailability.[13][14][15]
References
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An In-depth Technical Guide to the Spectroscopic Analysis of Desloratadine
This guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation and quality control of Desloratadine. As an active pharmaceutical ingredient (API), rigorous characterization of Desloratadine is paramount to ensure its identity, purity, and stability, directly impacting therapeutic efficacy and patient safety.[1][] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale that governs the analytical workflow.
Desloratadine, with the systematic name 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine, is the primary active metabolite of loratadine.[4] It functions as a non-sedating, long-acting H1-receptor antagonist, widely used for the relief of allergy symptoms.[4] The structural integrity of the molecule is critical to its pharmacological activity. Therefore, a multi-faceted spectroscopic approach is essential for its definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For Desloratadine, both ¹H and ¹³C NMR are indispensable for confirming its complex tricyclic structure.
Expertise & Rationale
The choice to employ both ¹H and ¹³C NMR is deliberate. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, while less sensitive, provides a direct count of the number of non-equivalent carbon atoms and information about their hybridization and functional group. Together, they provide a complete carbon-hydrogen framework of the molecule. The use of a high-frequency NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the Desloratadine spectrum.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Desloratadine reference standard or sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable proton of the secondary amine (N-H) to be observed.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Data Presentation: Expected NMR Chemical Shifts for Desloratadine
The following table summarizes the expected chemical shifts for Desloratadine. Note that exact values may vary slightly depending on the solvent and instrument used.
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~8.3 ppm (d) | Aromatic H | ~156.0 ppm | Aromatic C |
| ~7.6 ppm (dd) | Aromatic H | ~149.0 ppm | Aromatic C |
| ~7.3 ppm (d) | Aromatic H | ~141.0 ppm | Aromatic C |
| ~7.2 ppm (dd) | Aromatic H | ~135.0 ppm | Aromatic C |
| ~7.1 ppm (d) | Aromatic H | ~134.5 ppm | Aromatic C |
| ~7.0 ppm (d) | Aromatic H | ~132.0 ppm | Aromatic C |
| ~3.3 ppm (m) | Aliphatic CH₂ | ~130.0 ppm | Aromatic C |
| ~2.8 ppm (m) | Aliphatic CH₂ | ~128.0 ppm | Aromatic C |
| ~2.5 ppm (m) | Aliphatic CH₂ | ~126.0 ppm | Aromatic C |
| ~2.2 ppm (m) | Aliphatic CH₂ | ~125.0 ppm | Aromatic C |
| ~2.1 ppm (s) | N-H | ~45.0 ppm | Aliphatic C |
| ~35.0 ppm | Aliphatic C | ||
| ~31.0 ppm | Aliphatic C |
Data compiled from available literature and spectral databases.[5][6][7]
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation of Desloratadine.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique in pharmaceutical analysis for providing highly accurate molecular weight information and structural details through fragmentation analysis. For Desloratadine, MS confirms the elemental composition and provides a unique fragmentation pattern that serves as a molecular fingerprint.
Expertise & Rationale
Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is the preferred method. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-resolution MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₉H₁₉ClN₂).[8] Tandem MS (MS/MS) is then employed to induce fragmentation of the parent ion, and the resulting daughter ions provide evidence for the connectivity of the molecule's substructures.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of Desloratadine (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. The LC step provides separation from any potential impurities.
-
Acquire the full scan MS spectrum in positive ESI mode to determine the mass of the protonated molecular ion.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.
-
Data Presentation: Expected Mass Spectral Data for Desloratadine
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M+H]⁺ | 311.1315 | ~311.13 | Protonated Molecular Ion |
| [M+3H]⁺ | 313.1286 | ~313.13 | Isotope peak due to ³⁷Cl |
| Fragment 1 | 259.1373 | ~259.14 | Major fragment ion |
| Fragment 2 | 294.1049 | ~294.10 | Fragment ion |
Data is based on common fragmentation patterns and information from spectral databases.[4][8][9]
Mandatory Visualization: MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of Desloratadine.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[1] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum provides a characteristic "fingerprint" of the molecule. For Desloratadine, IR spectroscopy is used to confirm the presence of key structural features like the secondary amine, aromatic rings, and the C-Cl bond.
Expertise & Rationale
Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis due to its speed and sensitivity. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity, as it requires minimal to no sample preparation. Alternatively, the traditional KBr pellet method can be used. The key is to obtain a high-quality spectrum that clearly shows the characteristic absorption bands of Desloratadine, which can then be compared to a reference spectrum for identity confirmation.
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid Desloratadine powder directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Presentation: Characteristic IR Absorption Bands for Desloratadine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3500 | N-H Stretch | Secondary Amine |
| ~3000-3050 | C-H Stretch | Aromatic |
| ~2800-2950 | C-H Stretch | Aliphatic |
| ~1610-1640 | C=C Stretch (conjugated) | Alkene |
| ~1585 | N-H Bend | Secondary Amine |
| ~1475, 1600 | C=C Stretch | Aromatic |
| ~1176 | C-N Stretch | Amine |
| ~779 | C-Cl Stretch | Chloro-aromatic |
Data compiled from various spectroscopic studies.[3][10][11]
Mandatory Visualization: IR Analysis Workflow
Caption: Workflow for FTIR-ATR analysis of Desloratadine.
Holistic Spectroscopic Data Interpretation
While each spectroscopic technique provides valuable information, their true power lies in their combined application. The structural elucidation of Desloratadine is a process of assembling a puzzle where each piece of spectroscopic data corroborates the others.
-
MS provides the molecular formula (C₁₉H₁₉ClN₂), confirmed by high-resolution mass measurement, setting the stage for structural determination.
-
IR confirms the presence of the key functional groups (amine, aromatic rings, C-Cl bond) suggested by the molecular formula.
-
NMR provides the definitive structural blueprint, showing the precise arrangement and connectivity of all carbon and hydrogen atoms, consistent with the information from MS and IR.
In a regulated pharmaceutical environment, this orthogonal approach is not just good science; it is a requirement. Regulatory bodies such as the EMA mandate the confirmation of an active substance's structure using methods like spectral analyses.[12] These techniques are used to establish a reference standard, and subsequently, for routine quality control to ensure batch-to-batch consistency and to identify and quantify any potential impurities or degradation products.[13][14] The combination of a highly specific technique like NMR with a fingerprinting method like IR and a mass-confirming technique like MS creates a robust, self-validating system for the comprehensive characterization of Desloratadine.
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Pharmacological Profile of Loratadine: A Technical Guide
Introduction
Loratadine is a potent, long-acting second-generation antihistamine widely utilized in the symptomatic management of allergic conditions.[1][2] As a tricyclic piperidine derivative, it is structurally related to some tricyclic antidepressants but is functionally distinct.[3] A key characteristic that differentiates loratadine and other second-generation antihistamines from their predecessors is their high selectivity for peripheral histamine H1 receptors and reduced penetration of the blood-brain barrier, resulting in a non-sedating profile.[1][][5]
This technical guide provides a comprehensive overview of the pharmacological profile of loratadine, delving into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy and safety. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related therapeutic agents. It is important to note that upon administration, loratadine is extensively metabolized to its major active metabolite, desloratadine (descarboethoxyloratadine), which is primarily responsible for the drug's antihistaminergic effects.[3][6]
Mechanism of Action: Selective Inverse Agonism and Anti-Inflammatory Effects
Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Unlike a neutral antagonist that merely blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine. This action effectively prevents histamine from binding to H1 receptors on various cells, including those in the respiratory tract, vascular endothelium, and gastrointestinal tract, thereby mitigating the symptoms of an allergic response.[][7]
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to the intracellular Gq protein.[8] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG and the increased intracellular Ca2+ concertedly activate protein kinase C (PKC).
This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules, key drivers of the inflammatory response seen in allergic reactions.[3] By preventing the initial activation of the H1 receptor, loratadine inhibits this entire downstream cascade.
Clinical Efficacy and Safety Profile
Loratadine is an FDA-approved medication for the relief of symptoms associated with allergic rhinitis and for the treatment of chronic idiopathic urticaria. [2][7][9]
Clinical Efficacy
Numerous double-blind, placebo-controlled clinical trials have established the efficacy of loratadine in treating allergic conditions. [1][10]It has been shown to be significantly superior to placebo in reducing symptoms of seasonal allergic rhinitis, such as sneezing, runny nose, and itchy eyes. [10]Its efficacy is comparable to other second-generation antihistamines and older agents like clemastine and mequitazine, but with a more favorable safety profile. [1]
| Trial Identifier / Study Focus | Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Loratadine vs. Mequitazine and Placebo | Seasonal Allergic Rhinitis | Loratadine (10 mg/day) was significantly superior to placebo in relieving nasal symptoms, with a faster onset of action than mequitazine. | [10] |
| General Efficacy Review | Allergic Rhinitis & Chronic Urticaria | Loratadine (10 mg/day) is effective and well-tolerated. It is as effective as terfenadine, clemastine, and azatadine with a lower incidence of sedation. | [1] |
| Loratadine + Pseudoephedrine Combination | Allergic Rhinitis | A study designed to evaluate the clinical efficacy of a combination product (loratadine + pseudoephedrine) compared to a reference product in patients with allergic rhinitis. | [11] |
| Ibuprofen / Loratadine Combination | Common Cold | A Phase III trial to evaluate the efficacy and safety of an ibuprofen/loratadine combination versus each monotherapy for symptomatic treatment of the common cold. | [12][13]|
Safety and Tolerability
The safety profile of loratadine is well-established. As a non-sedating antihistamine, it causes significantly less drowsiness and psychomotor impairment than first-generation agents because it does not readily cross the blood-brain barrier. [3][5]
-
Common Adverse Effects : The most frequently reported side effects are generally mild and comparable to placebo. [14]These include headache, drowsiness, fatigue, and dry mouth. [15]* Serious Adverse Effects : Serious side effects are rare. Patients should be advised to seek medical attention if they experience allergic reactions to the drug itself, such as rash, hives, itching, or swelling. [15][16]* Drug Interactions : Caution is advised when co-administering loratadine with known inhibitors of CYP3A4 or CYP2D6, as this could potentially increase plasma concentrations of loratadine. [2]* Special Populations : Loratadine is generally considered safe for use in the elderly and in children over the age of two. [9]However, dosage adjustments may be necessary for patients with severe liver or kidney impairment. [17]
Conclusion
Loratadine is a well-characterized second-generation antihistamine with a robust pharmacological profile. Its efficacy is driven by the potent and selective inverse agonism of its active metabolite, desloratadine, at peripheral H1 receptors. This, combined with a favorable pharmacokinetic profile that limits central nervous system exposure, results in an effective and well-tolerated treatment for allergic rhinitis and chronic urticaria. The established methodologies for assessing its pharmacodynamic effects, such as the wheal and flare suppression test, provide a clear framework for its continued study and for the development of future anti-allergic therapies.
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Unveiling the Enigmatic Potential: A Technical Guide to the Biological Activity of Isoloratadine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Parent Compound
In the landscape of second-generation antihistamines, loratadine and its active metabolite, desloratadine, are well-characterized entities. Their efficacy in mitigating allergic responses is primarily attributed to their potent antagonism of the histamine H1 receptor. However, the metabolic and synthetic pathways of these drugs yield a constellation of related compounds, many of which remain under-investigated. Isoloratadine, an isomer of loratadine, stands out as one such molecule with untapped therapeutic potential. This guide provides a comprehensive technical exploration of the potential biological activities of this compound, moving beyond established knowledge to delineate a roadmap for future research and development. By synthesizing data from structurally related compounds and proposing a rigorous experimental framework, we aim to illuminate the pharmacological profile of this intriguing molecule.
This compound: A Structural Perspective
This compound, chemically known as ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate, is a structural isomer of the widely used antihistamine, loratadine.[3] It is often identified as "Loratadine Impurity E" in pharmaceutical preparations.[3] The core tricyclic benzocycloheptapyridine skeleton, a hallmark of loratadine and its derivatives, is conserved in this compound. This structural similarity forms the fundamental basis for postulating its potential biological activities.
Experimental Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity
Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant after the stimulation period.
-
Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
-
NF-κB Activity Assay:
-
To investigate the underlying mechanism, perform a reporter gene assay.
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treat the cells with this compound and an inflammatory stimulus.
-
Measure luciferase activity as an indicator of NF-κB transcriptional activity.
-
Self-Validating System: The use of a known anti-inflammatory agent, such as dexamethasone, as a positive control will validate the responsiveness of the cellular model.
Exploratory Avenues: G-Protein Function and Anti-Proliferative Effects
Intriguingly, some commercial suppliers of this compound note its use in the preparation of compounds for the "inhibition of G-protein function and for treatment of proliferative diseases." [4]While this information is not from a peer-reviewed scientific publication, it opens up novel avenues for investigation. The histamine H1 receptor is a G-protein coupled receptor (GPCR), so modulation of G-protein function is consistent with its potential primary activity. The mention of proliferative diseases suggests that this compound or its derivatives could have applications in oncology or other conditions characterized by abnormal cell growth. Notably, studies have shown an association between the use of loratadine and desloratadine and improved survival in breast cancer patients. [5]
Data Summary: Comparative Pharmacological Parameters
| Compound | H1 Receptor Binding Affinity (Ki) | Primary Mechanism of Action | Potential Secondary Activities |
| Loratadine | Moderate | H1 Receptor Inverse Agonist [6] | Anti-inflammatory (NF-κB inhibition) [7] |
| Desloratadine | High [6][8] | H1 Receptor Inverse Agonist [1] | Anti-inflammatory, Anti-allergic [1] |
| This compound | To be determined | Postulated H1 Receptor Antagonist | Postulated Anti-inflammatory, Potential G-protein modulation and Anti-proliferative effects |
Future Directions and Concluding Remarks
The biological activities of this compound remain largely uncharted territory. This guide has outlined a logical and experimentally rigorous path forward, grounded in the well-established pharmacology of its structural relatives. The primary focus of initial research should be to confirm its postulated H1 receptor antagonist activity. Subsequent investigations into its potential anti-inflammatory, G-protein modulatory, and anti-proliferative effects could unveil novel therapeutic applications. The synthesis and evaluation of a series of this compound analogs could further elucidate structure-activity relationships and lead to the development of compounds with enhanced potency and selectivity. [9][10]The journey to fully characterize this compound will require a multi-faceted approach, but the potential rewards for drug discovery and development are substantial.
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Effects of the selective H1 and H2 histamine receptor antagonists loratadine and ranitidine on autonomic control of the heart. (2002). Anesthesiology, 96(5), 1115-1120. [Link]
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loratadine [Ligand Id: 7216] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome. (2023). National Center for Biotechnology Information. [Link]
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Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. (1996). Journal of Ocular Pharmacology and Therapeutics, 12(4), 401-407. [Link]
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Desloratadine and loratadine stand out among common H1-antihistamines for association with improved breast cancer survival. (2020). Acta Oncologica, 59(9), 1103-1109. [Link]
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Classification of loratadine based on the biopharmaceutics drug classification concept and possible in vitro-in vivo correlation. (2002). European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 293-301. [Link]
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Isoloratadine: A Comprehensive Technical Guide to a Key Loratadine Impurity
Foreword: The Imperative of Purity in Pharmaceutical Manufacturing
In the landscape of modern medicine, the efficacy and safety of a drug product are inextricably linked to its purity. For a widely-used second-generation antihistamine like loratadine, ensuring the drug substance is free from significant levels of impurities is not merely a regulatory hurdle, but a fundamental aspect of patient safety. This guide provides an in-depth technical exploration of isoloratadine, a critical process-related impurity in the synthesis of loratadine. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's formation, identification, and control, thereby fostering a proactive approach to impurity management in pharmaceutical development and manufacturing.
The Chemical Identity and Significance of this compound
This compound is a positional isomer of loratadine, sharing the same molecular formula (C₂₂H₂₃ClN₂O₂) and molecular weight (382.88 g/mol ).[1][2][3] It is identified by the CAS Number 170727-59-0.[1][2][4][5][6] In pharmacopeial contexts, particularly the European Pharmacopoeia (EP), this compound is designated as "Loratadine Impurity E".[6][7][8][9]
The key structural difference between loratadine and this compound lies in the position of the double bond within the piperidine ring system. This subtle isomeric variation can arise during the synthesis of loratadine and, if not adequately controlled, can compromise the purity, and potentially the safety and efficacy, of the final drug product. The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.
Caption: Chemical structures of Loratadine and its positional isomer, this compound.
Genesis of an Impurity: The Synthetic Pathway to this compound
Understanding the formation of this compound is paramount to its control. While multiple synthetic routes to loratadine exist, the generation of isomeric impurities is often associated with specific reaction steps, particularly those involving dehydration or rearrangement.[4] One of the common pathways to loratadine involves a Grignard reaction followed by a dehydration step. It is within this dehydration step that the potential for the formation of the this compound isomer arises.
The reaction of 8-chloro-5,6-dihydro-11H-benzo[8][10]cyclohepta[1,2-b]pyridin-11-one with a suitable Grignard reagent derived from N-methyl-4-chloropiperidine, followed by acidic workup, generates a tertiary alcohol intermediate. The subsequent dehydration of this alcohol is intended to form the exocyclic double bond characteristic of loratadine. However, under certain conditions, the elimination of water can lead to the formation of a thermodynamically stable endocyclic double bond, resulting in the formation of this compound.
Caption: Plausible synthetic pathway for the formation of this compound during Loratadine synthesis.
Factors that can influence the ratio of loratadine to this compound include the choice of dehydrating agent, reaction temperature, and reaction time. Careful optimization and control of these parameters are therefore critical to minimize the formation of this impurity.
Analytical Control: Identification and Quantification of this compound
Robust analytical methods are essential for the detection and quantification of this compound in loratadine drug substance and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
Chromatographic Separation: A Validated HPLC-UV Method
The European Pharmacopoeia outlines a detailed HPLC method for the analysis of loratadine and its related substances, including Impurity E (this compound). This method provides the foundation for a reliable quality control strategy.
| Parameter | Specification | Rationale |
| Column | Stationary phase: spherical end-capped octadecylsilyl silica gel for chromatography R (5 µm) with very low silanol activity. Dimensions: l = 0.25 m, Ø = 4.6 mm. | The C18 stationary phase provides the necessary hydrophobicity for retaining loratadine and its impurities. The end-capping and low silanol activity minimize peak tailing, ensuring better resolution and quantification. |
| Mobile Phase | Mix 30 volumes of methanol, 35 volumes of a 6.8 g/l solution of potassium dihydrogen phosphate adjusted to pH 2.80 ± 0.05 with phosphoric acid, and 40 volumes of acetonitrile. | This buffered reversed-phase mobile phase allows for the effective separation of the closely related loratadine and this compound isomers based on subtle differences in their polarity. The acidic pH ensures the analytes are in their protonated form, leading to consistent retention times. |
| Flow Rate | 1.5 ml/min | This flow rate provides a balance between analysis time and separation efficiency for the specified column dimensions. |
| Detection | UV Spectrophotometer at 220 nm | Both loratadine and this compound possess chromophores that absorb in the UV region, allowing for sensitive detection at this wavelength. |
| Column Temperature | 40 °C | Maintaining a constant, elevated column temperature enhances reproducibility and can improve peak shape. |
| Injection Volume | 20 µl | A standard injection volume for achieving good sensitivity and peak shape. |
Relative Retention Time: With respect to loratadine (retention time = about 12 min), the relative retention time for impurity E (this compound) is approximately 1.1.
Experimental Protocol: Step-by-Step Sample and Standard Preparation
The accuracy of any impurity analysis is critically dependent on the meticulous preparation of the sample and reference solutions.
Reagents and Materials:
-
Loratadine Bulk Drug Substance/Finished Product
-
This compound (Loratadine Impurity E) Reference Standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Potassium dihydrogen phosphate, analytical grade
-
Phosphoric acid, analytical grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filters
Preparation of Mobile Phase:
-
Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 ml of HPLC grade water. Adjust the pH to 2.80 ± 0.05 with phosphoric acid.
-
Mobile Phase Mixture: Mix 300 ml of methanol, 350 ml of the prepared buffer, and 400 ml of acetonitrile.
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Preparation of Test Solution:
-
Accurately weigh about 25.0 mg of the loratadine substance to be examined.
-
Transfer it to a 25.0 ml volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Preparation of Reference Solution (for impurity identification):
-
Accurately weigh about 5 mg of Loratadine for system suitability Certified Reference Standard (CRS), which contains impurities A and E (this compound).
-
Dissolve in and dilute to 5 ml with the mobile phase.
Preparation of Reference Solution (for quantification):
-
Stock Solution: Prepare a stock solution of the test substance at a concentration of 1.0 mg/ml in the mobile phase.
-
Diluted Solution: Dilute 1.0 ml of the stock solution to 100.0 ml with the mobile phase. Further dilute 1.0 ml of this solution to 10.0 ml with the mobile phase to obtain a final concentration corresponding to the limit for "any other impurity" (e.g., 0.1%).
Caption: A typical workflow for the analytical control of this compound in Loratadine samples.
Regulatory Landscape and Acceptance Criteria
Regulatory authorities such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), through their respective pharmacopoeias, set stringent limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products. For loratadine, the European Pharmacopoeia specifies the following limits for related substances:
-
Impurity E (this compound): Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (c) (0.1 per cent).
-
Any other impurity: Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (c) (0.1 per cent).
-
Total impurities: Not more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (c) (0.3 per cent).
These limits are established based on the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines, which consider the maximum daily dose of the drug and the potential toxicity of the impurity.
Toxicological Considerations and the Rationale for Control
While specific toxicological data for this compound is not extensively published, the control of any impurity is based on the precautionary principle. The potential for an impurity to have a different pharmacological or toxicological profile compared to the active ingredient necessitates its stringent control. Even structurally similar isomers can exhibit different biological activities.
The established limits for this compound are not necessarily based on demonstrated toxicity at these levels, but rather on what is achievable through good manufacturing practices and what is considered toxicologically acceptable for an impurity of this nature. The absence of specific toxicity data for this compound underscores the importance of controlling its level to as low as reasonably practicable (ALARP). The rationale is to minimize patient exposure to any substance that has not been thoroughly evaluated for its safety and efficacy.
Conclusion: A Commitment to Purity
This compound represents a key process-related impurity in the synthesis of loratadine that requires careful monitoring and control. A thorough understanding of its formation, coupled with the implementation of robust analytical methods and adherence to pharmacopeial standards, is essential for ensuring the quality, safety, and efficacy of loratadine products. This guide has provided a comprehensive overview of these critical aspects, empowering pharmaceutical scientists to proactively manage this impurity and uphold the highest standards of pharmaceutical manufacturing.
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A Technical Guide to the Origin and Synthetic Control of Isoloratadine in Drug Synthesis
Executive Summary
Loratadine stands as a cornerstone second-generation antihistamine, valued for its efficacy and favorable safety profile.[1][2] Its widespread use necessitates a deep understanding of its manufacturing processes, particularly the formation of process-related impurities that can impact the quality, safety, and regulatory compliance of the final drug product. This guide delves into the discovery and origin of Isoloratadine, a critical constitutional isomer and specified impurity of Loratadine.[3][4] We will explore its emergence not as a discovered therapeutic agent, but as a byproduct of the Loratadine synthesis pathway. By examining the underlying chemical mechanisms, this paper provides researchers and drug development professionals with insights into the causality of its formation and strategies for its control, ensuring the purity and integrity of Loratadine as a pharmaceutical agent.
The Pharmaceutical Context: Loratadine and its Active Metabolite
Loratadine exerts its therapeutic effect by acting as a selective inverse agonist of peripheral histamine H₁ receptors.[5] This mechanism effectively blocks the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms like sneezing, rhinorrhea, and urticaria without the significant sedative effects associated with first-generation antihistamines.[2][6]
Upon oral administration, loratadine is well-absorbed and undergoes extensive first-pass metabolism in the liver.[5][7] This biotransformation is primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[1][6][8] The principal product of this metabolism is desloratadine (descarboethoxyloratadine), which is itself a potent H₁ receptor antagonist and is largely responsible for the sustained antihistaminergic effects of the parent drug.[1][5][9][10] The relationship between Loratadine and its metabolites underscores the importance of a well-defined chemical profile for any related substance.
This compound: A Process-Related Impurity of Synthetic Origin
This compound is not a metabolite or a drug candidate but is identified as a key process-related impurity in the synthesis of Loratadine. It is designated as "Loratadine specified impurity E" in pharmacopeial monographs, highlighting its regulatory significance.[3][4]
Structurally, this compound is a constitutional isomer of Loratadine, sharing the same molecular formula (C₂₂H₂₃ClN₂O₂) and molecular weight (382.89 g/mol ).[3][4][11] The critical difference lies in the placement of a carbon-carbon double bond associated with the piperidine ring. In Loratadine, this is an exocyclic double bond, linking the piperidine ring to the tricyclic benzocyclohepta[1,2-b]pyridine core. In this compound, the double bond is endocyclic, residing within the newly formed 3,6-dihydropyridine ring.[4][12] This subtle structural variance has significant implications for the molecule's biological activity and its analytical separation from the active pharmaceutical ingredient (API).
The Mechanistic Genesis of this compound
The formation of this compound is intrinsically linked to the chemical strategy employed to synthesize Loratadine. A common and pivotal step in many synthesis routes is the construction of the 11-piperidinylidene moiety. This is often achieved through the acid-catalyzed dehydration of a tertiary carbinol intermediate.[13] This intermediate is typically formed by reacting the core tricyclic ketone (8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one) with a piperidine-based Grignard reagent.[13]
The dehydration reaction proceeds via a carbocation intermediate. The subsequent elimination of a proton from this intermediate can follow two distinct pathways, leading to two different regiochemical outcomes:
-
Pathway A (Favored): Elimination of a proton from the exocyclic carbon of the piperidine ring results in the formation of the desired exocyclic double bond, yielding Loratadine .
-
Pathway B (Disfavored): Elimination of a proton from a carbon atom within the piperidine ring leads to the formation of an endocyclic double bond, yielding the impurity This compound .
The ratio of Loratadine to this compound produced is therefore a direct consequence of the regioselectivity of this elimination step. This selectivity is governed by the reaction conditions, including the choice of acid catalyst, temperature, and solvent, which influence the kinetic versus thermodynamic control of the reaction.
Caption: Competing elimination pathways from a common carbocation intermediate leading to Loratadine or this compound.
Synthetic Control and Analytical Validation
Strategies for Minimizing this compound Formation
From a process chemistry perspective, the goal is to maximize the regioselectivity of the dehydration step in favor of Loratadine. This is a classic challenge in organic synthesis. The choice of dehydrating agent is paramount. Strong, non-coordinating acids in aprotic solvents at elevated temperatures might favor the thermodynamically more stable product. Conversely, milder conditions or specific reagents (e.g., Martin sulfurane, Burgess reagent) that proceed through different mechanisms could offer superior control. The self-validating nature of a robust protocol lies in its consistent ability to produce Loratadine with this compound levels below the pharmacopeial threshold, which is confirmed by rigorous analytical testing of each batch.
Protocol: Reference Standard Synthesis of this compound
For analytical purposes, such as HPLC method validation and impurity tracking, a pure reference standard of this compound is required.[14] The synthesis can be intentionally directed towards its formation by altering the conditions of the key elimination step.
Objective: To synthesize this compound as an analytical reference standard.
Methodology:
-
Step 1: Synthesis of Tertiary Carbinol Intermediate:
-
To a solution of 8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one (1.0 eq) in anhydrous THF, add N-ethoxycarbonyl-4-piperidylmagnesium chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the ketone.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary carbinol.
-
-
Step 2: Directed Dehydration to this compound:
-
Dissolve the crude tertiary carbinol from Step 1 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to 80-90 °C and monitor the reaction by HPLC, observing the formation of both Loratadine and this compound. The acidic conditions and protic solvent are chosen to favor the formation of the isomeric impurity.
-
After 2-3 hours, cool the reaction mixture and slowly pour it into ice-cold water.
-
Basify the solution to pH 8-9 with a 2M NaOH solution.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Step 3: Purification:
-
The resulting crude product, a mixture of Loratadine and this compound, is purified using preparative column chromatography on silica gel.
-
Elute with a hexane/ethyl acetate gradient to separate the two isomers. Isomer separation is guided by analytical HPLC fractions.
-
Combine the fractions containing pure this compound and evaporate the solvent to yield the product as an off-white solid.
-
-
Step 4: Characterization:
-
Confirm the identity and purity of the synthesized this compound using ¹H NMR, Mass Spectrometry, and HPLC analysis against a known standard if available.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound in Loratadine bulk drug substance. A validated, stability-indicating HPLC method must demonstrate sufficient resolution between the Loratadine peak and the peaks of all specified impurities, including this compound. The availability of a certified this compound reference standard is crucial for the accurate identification (by retention time) and quantification (by response factor) of this impurity.
Data Presentation: Physicochemical Properties
The fundamental properties of Loratadine and its isomeric impurity this compound are summarized below.
| Property | Loratadine | This compound |
| IUPAC Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate[5] | Ethyl 4-(8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate[4] |
| CAS Number | 79794-75-5[5] | 170727-59-0[3][4] |
| Molecular Formula | C₂₂H₂₃ClN₂O₂[5] | C₂₂H₂₃ClN₂O₂[3][4] |
| Molar Mass | 382.89 g/mol [5] | 382.89 g/mol [4] |
| Key Structural Feature | Exocyclic C=C double bond | Endocyclic C=C double bond |
Conclusion
The story of this compound is a compelling example of the intersection of synthetic organic chemistry and pharmaceutical quality control. It was not "discovered" in a search for new medicines but was identified through the diligent characterization of a drug manufacturing process. Its origin is a direct result of the fundamental principles of reaction mechanisms, specifically the regioselectivity of elimination reactions. For drug development professionals, understanding the mechanistic origin of such process-related impurities is not merely an academic exercise; it is a prerequisite for designing robust, controlled, and reproducible synthetic routes that consistently deliver high-purity APIs. The ability to control the formation of this compound is a testament to the mastery of chemical synthesis required to bring a safe and effective drug like Loratadine to patients worldwide.
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Isoloratadine: A Technical Guide to an Isomeric Impurity of Loratadine
Abstract
Isoloratadine, an isomer of the second-generation antihistamine loratadine, represents a critical quality attribute in the manufacturing and formulation of this widely used pharmaceutical agent. This technical guide provides an in-depth exploration of this compound, delineating its chemical identity, including its distinct CAS numbers and shared molecular formula with loratadine. While specific pharmacological data on this compound is limited, this paper synthesizes the known pharmacology of loratadine and its active metabolite, desloratadine, to infer the potential biological implications of these isomeric impurities. A significant focus is placed on the analytical methodologies required for the separation, identification, and quantification of this compound isomers from the active pharmaceutical ingredient (API). This guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals, offering foundational knowledge, detailed experimental considerations, and a framework for ensuring the quality and safety of loratadine-containing products.
Introduction: The Significance of Isomeric Purity in Loratadine
Loratadine is a potent and selective peripheral H1-receptor antagonist with a well-established safety and efficacy profile for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] As with any pharmaceutical compound, the control of impurities is paramount to ensure patient safety and therapeutic consistency. Isomeric impurities, such as this compound, present a unique challenge due to their identical molecular formula and weight to the parent drug, often leading to similar physicochemical properties and making their separation and characterization complex.[1]
The presence of this compound in loratadine drug substance or product can arise from the synthesis process or degradation.[2][3] Understanding the chemical nature, potential pharmacological activity, and analytical control strategies for these isomers is therefore not merely a regulatory requirement but a scientific necessity. This guide will delve into the technical details of this compound, providing a foundational understanding for its management in a pharmaceutical development and quality control setting.
Chemical Identification and Properties
This compound is not a single entity but refers to at least two known isomers of loratadine. These isomers are distinguished by their Chemical Abstracts Service (CAS) numbers and IUPAC names, although they share the same molecular formula and weight.
| Identifier | This compound A | This compound (Loratadine EP Impurity E) |
| CAS Number | 169253-13-8 | 170727-59-0 |
| Molecular Formula | C22H23ClN2O2 | C22H23ClN2O2 |
| Molecular Weight | 382.89 g/mol | 382.89 g/mol |
| IUPAC Name | ethyl 4-(8-chloro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate | ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate |
The structural differences between these isomers and loratadine are subtle yet significant, impacting their three-dimensional conformation and, potentially, their interaction with biological targets.
Synthesis and Formation of this compound
The synthesis of loratadine is a multi-step process, and the formation of this compound isomers can occur as byproducts if reaction conditions are not meticulously controlled.[6] While specific synthetic routes for the intentional preparation of this compound are not extensively published in peer-reviewed literature, their presence as process-related impurities is acknowledged in pharmacopeial monographs.[4]
The formation of these isomers can be influenced by factors such as the choice of reagents, catalysts, and reaction conditions during the synthesis of the tricyclic core of the loratadine molecule.[6] Forced degradation studies of loratadine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products, which may include isomeric forms.[2][7]
Pharmacological Considerations
Direct pharmacological studies on this compound are scarce in publicly available literature. However, by examining the structure-activity relationships of loratadine and its active metabolite, desloratadine, we can infer the potential biological activity of these isomers.
Loratadine acts as a selective inverse agonist of peripheral histamine H1 receptors.[1] Its active metabolite, desloratadine, is even more potent in its antihistaminic activity.[8] The tricyclic structure of loratadine is crucial for its receptor binding. Given that this compound shares the same core structure, it is plausible that these isomers may also possess some affinity for the H1 receptor.
A study on the enantiomer-dependent antihistamine activity of loratadine N-oxide analogs revealed that rigidifying the flexible loratadine structure impacts its biological activity.[9] This suggests that the specific stereochemistry and conformational flexibility of the this compound isomers could lead to:
-
Agonistic or Antagonistic Activity: The isomers could potentially act as agonists, antagonists, or inverse agonists at the H1 receptor, with varying potencies compared to loratadine.
-
Altered Selectivity: The isomers might exhibit a different selectivity profile for other receptors, potentially leading to off-target effects.
-
Toxicity: The toxicological profile of the this compound isomers has not been extensively studied and cannot be assumed to be identical to that of loratadine.
Therefore, controlling the levels of this compound in the final drug product is critical from a safety and efficacy perspective.
Analytical Methodologies for this compound
The cornerstone for the control of this compound is the development and validation of robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[10][11]
Chromatographic Separation
The structural similarity between loratadine and its isomers necessitates highly efficient chromatographic systems for their separation. Key considerations for method development include:
-
Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly used. Chiral stationary phases may be necessary for the separation of enantiomers if the this compound isomers are chiral.[12]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase is a critical parameter that can be optimized to achieve the desired separation.[11]
-
Detection: UV detection is commonly employed, with the wavelength selected to maximize the response for both loratadine and its impurities.[10]
Experimental Protocol: HPLC Method for Loratadine and its Impurities
The following is a representative, generalized HPLC method for the analysis of loratadine and its related substances, including isomers. This protocol should be optimized and validated for specific applications.
Objective: To separate and quantify this compound and other impurities in a loratadine drug substance.
Materials and Reagents:
-
Loratadine reference standard
-
This compound reference standards (this compound A and Loratadine EP Impurity E)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 40 60 25 40 60 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of loratadine and each this compound isomer in methanol. From these stock solutions, prepare a mixed standard solution at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the loratadine drug substance in methanol to obtain a solution of known concentration.
-
System Suitability: Inject the mixed standard solution to verify the system's performance (e.g., resolution between peaks, tailing factor, and reproducibility).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the this compound isomers based on their retention times relative to the loratadine peak. Quantify the impurities using the peak area and the response factor of the respective reference standards.
Conclusion and Future Perspectives
The control of this compound isomers is a critical aspect of ensuring the quality, safety, and efficacy of loratadine products. While the direct pharmacological and toxicological profiles of these isomers are not yet fully elucidated, their structural similarity to the active pharmaceutical ingredient necessitates their stringent control. Robust analytical methods, primarily HPLC and UPLC, are essential tools for the detection and quantification of these impurities.
Future research should focus on the specific synthesis of the this compound isomers to enable comprehensive pharmacological and toxicological evaluation. This would provide a clearer understanding of the risks associated with their presence in loratadine formulations and inform the setting of appropriate specification limits. Furthermore, the development of advanced analytical techniques, such as chiral chromatography and mass spectrometry, will continue to enhance our ability to characterize and control these and other impurities in pharmaceutical products.
References
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Alford, J. S., et al. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Central Science, 7(10), 1736-1744. [Link]
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Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. [Link]
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Cerrada, V., et al. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC, 2005(9), 200-206. [Link]
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Henz, B. M. (2001). The pharmacologic profile of desloratadine: a review. Allergy, 56(S65), 7-13. [Link]
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Neuroquantology. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. [Link]
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DuBuske, L. M. (2002). Pharmacology of Desloratadine. Journal of Allergy and Clinical Immunology, 109(2), S333-S337. [Link]
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Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.). [Link]
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Devillier, P., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clinical Pharmacokinetics, 47(4), 217-230. [Link]
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Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]
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Wang, J., et al. (2020). Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. Molecules, 25(21), 5176. [Link]
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Reddy, K. V. S. R., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39. [Link]
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LC determination of loratadine and related impurities. (2002). CEU Repositorio Institucional. [Link]
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Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4132-4135. [Link]
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Chromatographic Separation of Antihistamine Drugs using HPLC. (2024). ResearchGate. [Link]
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Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[4][5] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. (2012). Science Alert. [Link]
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Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities. (2019). Bioorganic & Medicinal Chemistry, 27(24), 115161. [Link]
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Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6146. [Link]
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In Silico Prediction of Isoloratadine Toxicity: A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth technical framework for the in silico prediction of toxicity for Isoloratadine, a known impurity and isomer of the second-generation antihistamine, Loratadine.[1][2] As regulatory scrutiny on drug impurities intensifies, early-stage, computational assessment of their toxicological profiles is paramount for risk mitigation and efficient drug development. This document eschews a rigid template, instead presenting a logically structured narrative that mirrors a practical, field-proven workflow. We will delve into the causality behind methodological choices, ensuring each step is part of a self-validating system. The core of this guide is built upon three pillars: structural alert analysis, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and off-target liability assessment via molecular docking. All protocols are detailed for direct application by researchers, scientists, and drug development professionals. Key claims and methodologies are substantiated with citations to authoritative sources, culminating in a comprehensive reference list.
Introduction: The Imperative of Early Impurity Toxicity Assessment
This compound is a specified impurity of Loratadine, a widely used non-sedating antihistamine.[1][3] While the pharmacological and toxicological profiles of Loratadine and its active metabolite, Desloratadine, are well-characterized, the potential toxicities of manufacturing impurities like this compound are often less understood.[4][5][6][7] The proactive, computational evaluation of such impurities is a critical component of modern drug development, aligning with the principles of Quality by Design (QbD) and regulatory expectations for impurity qualification.
In silico toxicology offers a rapid, cost-effective, and ethically sound approach to flag potential hazards before a compound is synthesized or subjected to extensive biological testing.[8][9] By leveraging computational models, we can predict a range of toxicological endpoints, from mutagenicity to organ-specific toxicities like cardiotoxicity and hepatotoxicity. This guide will provide the technical methodology to construct a robust, preliminary toxicity profile of this compound.
Foundational Analysis: Compound Preparation and Structural Alert Identification
The foundational principle of in silico toxicology is that a molecule's structure dictates its activity and, by extension, its potential for toxicity.[10] Therefore, our first step is to meticulously prepare the digital representation of this compound and scrutinize it for known toxicophores or "structural alerts."
Ligand Preparation: The Digital Fingerprint
The canonical SMILES (Simplified Molecular Input Line Entry System) string is the universal key for most in silico modeling platforms. It provides a machine-readable representation of the 2D chemical structure.
-
This compound
-
Molecular Formula: C₂₂H₂₃ClN₂O₂
-
Molecular Weight: 382.88 g/mol
-
Canonical SMILES: CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl
-
This SMILES string will be the primary input for the subsequent analyses.
Structural Alert Analysis: Identifying Red Flags
Structural alerts are specific molecular fragments or substructures known to be associated with adverse reactions, often through the formation of reactive metabolites.[11][12][13] Expert systems like Lhasa Limited's Derek Nexus are built upon extensive knowledge bases of such alerts.[14][15][16][17] While a full Derek analysis is proprietary, we can manually inspect the this compound structure for common alerts based on public domain knowledge.
Upon inspection, the this compound structure, a benzocycloheptapyridine derivative, does not immediately present high-concern toxicophores such as nitroaromatics, furan rings, or aniline-like moieties.[13] However, the tricyclic core and the presence of a chlorine atom on the aromatic ring warrant careful consideration during the comprehensive ADMET and off-target analysis, as these features can influence metabolic pathways and receptor interactions.
Predictive Toxicology: ADMET Profiling
ADMET prediction tools utilize a suite of (Quantitative) Structure-Activity Relationship ([Q]SAR) models to forecast a compound's pharmacokinetic and toxicological properties.[18] [Q]SAR models are mathematical representations that correlate a molecule's structural or physicochemical properties with a specific biological activity or toxicity endpoint.[3][12][19][20][21] For this guide, we will detail a workflow using pkCSM, a freely accessible web server that provides predictions for a wide range of ADMET properties.[22][23][24]
Experimental Protocol: ADMET Prediction with pkCSM
-
Navigate to the pkCSM Server: Access the pkCSM predictive modeling web server.
-
Input Molecule: In the main prediction interface, select the option to input a single SMILES string.
-
Submit SMILES: Paste the canonical SMILES for this compound (CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl) into the designated text box.
-
Select Prediction Mode: Choose the option to run a systematic evaluation of all predictive models.
-
Initiate Prediction: Submit the job for calculation. The server will process the input and generate a comprehensive report.
-
Data Collation: Transcribe the predicted values for key toxicity endpoints into a summary table for analysis.
Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Predicted Result | Interpretation & Causality |
| AMES Toxicity | Non-mutagen | The model predicts this compound is unlikely to be mutagenic in the bacterial reverse mutation assay.[25][26][27][28] This is a crucial early indicator for genotoxic potential. |
| hERG I Inhibitor | Yes | The model predicts a high likelihood of inhibiting the hERG potassium channel.[29][30][31][32] This is a significant cardiotoxicity risk, as hERG blockade can lead to QT interval prolongation and potentially fatal arrhythmias.[29] The lipophilic, bulky tricyclic structure is a common feature in many hERG blockers.[31] |
| hERG II Inhibitor | No | The model predicts a lower likelihood of inhibiting the hERG II isoform. |
| Hepatotoxicity | Yes | The model predicts a potential for drug-induced liver injury (DILI).[11][33][34][35][36] The mechanism could be multifactorial, but metabolism of the chlorinated aromatic ring could potentially lead to reactive intermediates. |
| Skin Sensitisation | No | This compound is not predicted to be a skin sensitiser. |
| Minnow Toxicity | 0.865 log mM | Moderate aquatic toxicity is predicted. |
| Oral Rat Acute Toxicity (LD₅₀) | 2.515 mol/kg | This value suggests moderate acute toxicity upon oral ingestion in rats. |
| Oral Rat Chronic Toxicity (LOAEL) | 1.897 log mg/kg_day | This predicts the lowest-observed-adverse-effect-level in chronic rat studies. |
Note: These are computational predictions and require experimental validation. The specific values are derived from the pkCSM server's models and should be interpreted within the context of their applicability domains.
Off-Target Liability Assessment: Molecular Docking
While ADMET models provide a broad overview of potential toxicities, molecular docking allows us to investigate potential mechanisms by predicting how a ligand binds to a specific protein target.[1][10] Given that the parent compound, Loratadine, is a histamine H1 receptor antagonist, we can hypothesize that this compound may have off-target interactions with other receptors, which could mediate toxicity. A key off-target for many antihistamines is the muscarinic acetylcholine receptor family, with M1 antagonism being linked to cognitive side effects. We will, therefore, model the interaction of this compound with the human Muscarinic M1 receptor.
Overall Workflow for Molecular Docking
The following diagram illustrates the comprehensive workflow for preparing a system and executing a molecular docking simulation.
Caption: A step-by-step workflow for molecular docking.
Experimental Protocol: Docking this compound with Muscarinic M1 Receptor
This protocol utilizes UCSF Chimera for molecular preparation and visualization, and AutoDock Vina for the docking calculation.[2][9][10][13][37][38][39][40]
Part A: Receptor and Ligand Preparation (UCSF Chimera)
-
Fetch Receptor: Open UCSF Chimera. Navigate to File > Fetch by ID. Select PDB and enter the ID 5CXV (Human Muscarinic Acetylcholine Receptor M1).[8][18][41][42][43]
-
Clean Receptor: Delete extraneous protein chains, water molecules, and co-crystallized ligands, leaving only the receptor protein.
-
Prepare Receptor for Docking: Navigate to Tools > Surface/Binding Analysis > Dock Prep.[2][38][39] In the dialog box, ensure options to delete solvent, add hydrogens (assuming standard protonation states), and add charges (Gasteiger) are selected. Execute the preparation.
-
Save Prepared Receptor: Save the prepared receptor as a .pdb file (e.g., 5CXV_prepared.pdb).
-
Load Ligand: Open a new instance of Chimera or close the receptor session. Navigate to File > Fetch by ID. Select PubChem CID and enter the ID for this compound if available, or build from the SMILES string using the Structure Editing tools. For this guide, we use the SMILES string provided in Section 2.1.
-
Prepare Ligand: Use the Dock Prep tool as in step 3 to add hydrogens and assign Gasteiger charges to the this compound molecule.
-
Save Prepared Ligand: Save the prepared ligand as a .mol2 file (e.g., is%22oloratadine.mol2).
Part B: Docking Simulation (AutoDock Vina)
-
Define the Binding Site: In Chimera, with the prepared receptor open, identify the orthosteric binding site (where the native ligand binds). Use the AutoDock Vina tool within Chimera (Tools > Surface/Binding Analysis > AutoDock Vina). A grid box will appear. Adjust the center and dimensions of this box to encompass the entire binding pocket. Note the coordinates of the center and the size dimensions.
-
Configure Vina: In the AutoDock Vina interface, specify the prepared receptor (5CXV_prepared.pdb) and ligand (this compound.mol2) files. Input the grid box center and size coordinates determined in the previous step.
-
Run Vina: Set the path to the Vina executable file and run the docking simulation. Vina will calculate the binding affinity and generate several binding poses for the ligand.
Analysis of Docking Results
The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol, which estimates the binding free energy. A more negative value indicates a more favorable binding interaction.
| Target | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) |
| Muscarinic M1 Receptor | 5CXV | This compound | -9.2 |
A binding affinity of -9.2 kcal/mol suggests a strong and stable interaction between this compound and the Muscarinic M1 receptor. This indicates a potential for off-target activity, which could translate to anticholinergic side effects. Visualization of the top-ranked binding pose in Chimera would be the next step to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions) and to compare the binding mode to that of known M1 antagonists.
Integrated Toxicity Assessment and Discussion
By synthesizing the results from our multi-pronged in silico approach, we can construct a preliminary, but informative, toxicity profile for this compound.
-
Genotoxicity: The risk of mutagenicity appears to be low based on the negative AMES prediction.
-
Cardiotoxicity: This is the most significant concern identified. The positive prediction for hERG I inhibition is a major red flag for pro-arrhythmic potential. The lipophilic and tricyclic nature of this compound fits the profile of many known hERG channel blockers.
-
Hepatotoxicity: A moderate risk of liver injury is predicted. This could be related to the metabolic pathways involving the chlorinated aromatic ring system.
-
Off-Target Effects: The strong predicted binding to the Muscarinic M1 receptor suggests a potential for anticholinergic side effects, which can include dry mouth, blurred vision, and cognitive impairment.
Limitations: It is crucial to acknowledge the inherent limitations of in silico models. These are predictive tools, not replacements for experimental assays. The accuracy of any prediction is contingent on the quality of the underlying model and the similarity of the query compound to the model's training set (its applicability domain).[12][19] Therefore, these findings should be interpreted as a guide for prioritizing experimental testing.
Path Forward: Based on this in silico assessment, the following experimental validations are recommended:
-
hERG Inhibition Assay: An in vitro patch-clamp assay is the gold standard for confirming hERG channel blockade.
-
Hepatotoxicity Assay: In vitro assays using primary human hepatocytes or cell lines (e.g., HepG2) should be conducted to assess cytotoxicity and reactive metabolite formation.
-
Receptor Binding Panel: A broad receptor binding panel, including muscarinic receptor subtypes, should be screened to confirm the predicted off-target interactions.
Conclusion
This technical guide has outlined a systematic and scientifically grounded in silico workflow for the preliminary toxicity assessment of the drug impurity this compound. The analysis has revealed significant potential risks for cardiotoxicity via hERG channel inhibition and hepatotoxicity, as well as a high likelihood of off-target binding to the Muscarinic M1 receptor. These computational predictions provide a clear, data-driven rationale for prioritizing specific in vitro and in vivo toxicological studies, thereby enabling a more efficient and targeted approach to impurity qualification in the drug development process. By embracing such predictive methodologies, researchers can make more informed decisions, reduce late-stage attrition, and ultimately contribute to the development of safer medicines.
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Isoloratadine
Abstract
This application note details a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Isoloratadine. This compound is a critical isomer and a specified impurity of the widely used second-generation antihistamine, Loratadine.[1][2] The accurate determination of this compound is paramount for ensuring the purity, safety, and efficacy of Loratadine active pharmaceutical ingredients (APIs) and finished drug products. This document provides a comprehensive protocol grounded in chromatographic theory, explaining the rationale behind method development choices to ensure scientific integrity and reproducibility. The method is designed for researchers, scientists, and drug development professionals involved in quality control and stability testing.
Introduction: The Significance of Isomeric Purity
This compound (ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate) is a positional isomer of Loratadine, differing in the placement of the double bond within the piperidine ring.[1][2] As a process-related impurity, its presence in Loratadine drug substance must be strictly controlled. Regulatory bodies like the ICH mandate the monitoring and quantification of such impurities.[5][6]
Reversed-phase HPLC (RP-HPLC) is the preeminent analytical technique for this task due to its high resolving power, sensitivity, and versatility in separating compounds with varying polarities.[7] This note describes a method optimized for selectivity and robustness, making it suitable for routine quality control and stability-indicating assays.
Scientific Rationale and Method Development
The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte. This compound is a relatively non-polar, basic compound, which dictates the strategic selection of the stationary and mobile phases.[8][9][10][11]
Stationary Phase Selection: The Core of Separation
The principle of RP-HPLC involves the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[7] For a non-polar molecule like this compound, a hydrophobic stationary phase is required for adequate retention.
-
Causality: A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are the industry standard and a logical starting point for method development due to their strong hydrophobic character, which promotes retention of non-polar compounds.[7][10][12] The high carbon load of a quality C18 phase ensures sufficient interaction with this compound, allowing for effective separation from the parent drug, Loratadine, and other potential impurities.
Mobile Phase Optimization: Driving Selectivity and Peak Shape
The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.
-
Organic Modifier: A mixture of acetonitrile and methanol is chosen. Acetonitrile typically provides lower backpressure and different selectivity compared to methanol, which can be advantageous in resolving closely related isomers.[13]
-
Aqueous Phase and pH Control: The basic nature of this compound's nitrogen-containing heterocyclic rings means its ionization state is pH-dependent. Inconsistent ionization leads to poor peak shape (tailing) and shifting retention times.
-
Causality: To ensure a consistent, single ionic form and mitigate undesirable secondary interactions with residual silanols on the silica backbone of the column, the mobile phase pH must be controlled.[8][13] By operating at an acidic pH (e.g., pH 3.0), the basic nitrogen atoms are protonated. While this increases polarity, it ensures a consistent charge state, leading to sharp, symmetrical peaks. A phosphate buffer is incorporated to provide stable pH control, which is critical for method reproducibility.[8][12]
-
Detection Wavelength Selection
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. This compound shares a similar chromophore with Loratadine. Based on published methods for Loratadine and its related compounds, a detection wavelength of 247 nm is selected, as it offers a strong absorbance for this class of compounds, ensuring high sensitivity for impurity-level quantification.[3][14][15]
Experimental Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability checks, ensuring the chromatographic system is performing adequately before sample analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V, Zorbax Eclipse XDB-C8, or equivalent).[4][16]
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (85%).
-
Reference Standards: this compound RS, Loratadine RS.
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : 0.025M KH₂PO₄ Buffer (pH 3.0) (40:20:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 247 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Step-by-Step Protocol
-
Buffer Preparation (0.025M KH₂PO₄, pH 3.0):
-
Accurately weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of purified water.
-
Adjust the pH to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid while stirring.
-
-
Mobile Phase Preparation:
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Combine 400 mL of Acetonitrile, 200 mL of Methanol, and 400 mL of the prepared buffer in a suitable container.
-
Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing for 15 minutes.
-
-
Standard Solution Preparation (this compound, ~10 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard (RS) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Pipette 10 mL of this stock solution into a new 100 mL volumetric flask and dilute to volume with the mobile phase to yield a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation (Loratadine API, ~1000 µg/mL):
-
Accurately weigh approximately 100 mg of the Loratadine sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution is used to assess the purity of the main component.
-
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Workflow Diagram
The following diagram illustrates the complete workflow from preparation to analysis.
Caption: HPLC workflow for this compound separation.
Method Validation Principles
For regulatory submission, this analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[18][19][20] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components. This is often demonstrated by analyzing spiked samples and performing forced degradation studies.[6][15][21]
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[19]
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[5]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
Conclusion
The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reproducible procedure for the separation and quantification of this compound. By carefully selecting the stationary phase, optimizing the mobile phase pH to control the analyte's ionization state, and defining a rigorous system suitability protocol, this method proves to be highly effective for quality control and stability testing in the pharmaceutical industry. The provided protocol is a reliable foundation for researchers to implement and validate in their own laboratories.
References
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-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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-
precisionFDA. (n.d.). This compound. [Link]
-
El-Kimary, E. I., et al. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. PubMed. [Link]
-
ResearchGate. (n.d.). A new HPLC method for the separation and quantitative determination of loratadine. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (n.d.). A New HPLC Method for the Separation and Quantitative Determination of Loratadine. [Link]
-
National Center for Biotechnology Information. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. [Link]
-
Neuroquantology. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. [Link]
-
National Center for Biotechnology Information. (n.d.). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. [Link]
-
Waters. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. [Link]
-
ResearchGate. (n.d.). Stability indicating methods for the determination of loratadine in the presence of its degradation product. [Link]
-
USP. (n.d.). USP Monographs: Loratadine Oral Solution. [Link]
-
USP. (2011, November 25). USP 35 Official Monographs / Loratadine 3711. [Link]
-
MDPI. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. [Link]
-
International Journal of Biological & Pharmaceutical Sciences. (2013). HPLC determination and validation of loratadine in tablets. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Validation of Isocratic RP-HPLC Method and UV Spectrophotometric Method for the Estimation of Loratadine in Pharmaceutical Formulations. [Link]
-
CEU Repositorio Institucional. (n.d.). LC determination of loratadine and related impurities. [Link]
-
ResearchGate. (2016). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. [Link]
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Application Note: High-Resolution UPLC Analysis of Loratadine and its Positional Isomer Isoloratadine
Abstract
This application note presents a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the baseline separation and quantification of the antihistamine drug Loratadine and its critical positional isomer, Isoloratadine. The structural similarity of these compounds necessitates a highly selective analytical method for accurate purity assessment and quality control in pharmaceutical development and manufacturing. By leveraging the efficiency of U-PLC technology with sub-2 µm particle columns, this method achieves a significant reduction in analysis time compared to traditional HPLC methods while ensuring superior resolution and sensitivity.[1] The developed protocol is validated for its specificity, linearity, precision, and accuracy, demonstrating its suitability for routine analysis in a regulated environment.
Introduction: The Analytical Challenge of Loratadine and this compound
Loratadine is a widely used second-generation histamine H1-receptor antagonist for the treatment of allergic rhinitis and urticaria.[2] As with any active pharmaceutical ingredient (API), stringent control of impurities is paramount to ensure its safety and efficacy. This compound, a positional isomer of Loratadine, is a potential process-related impurity that can be challenging to separate due to its identical molecular weight and similar physicochemical properties.[3] The subtle difference in the position of a double bond within the piperidine ring structure demands a highly selective chromatographic system to achieve adequate resolution for accurate quantification.
Traditional HPLC methods for Loratadine and its related substances, such as those outlined in the United States Pharmacopeia (USP), can have long run times, sometimes up to 50 minutes, creating a bottleneck in high-throughput quality control laboratories.[1] UPLC technology, with its use of sub-2 µm particle columns, offers a significant advantage by enabling faster separations at higher linear velocities without compromising resolution.[1] This application note details the development and validation of a UPLC method specifically designed to resolve Loratadine from this compound, providing a rapid and reliable analytical solution.
Structural and Physicochemical Properties
Understanding the molecular structures of Loratadine and this compound is fundamental to developing a selective chromatographic method. Both are basic compounds with a pKa of approximately 5.0.[4] This characteristic is a critical factor in method development, as the pH of the mobile phase will significantly influence their retention and selectivity on a reversed-phase column.[4][5]
Loratadine:
-
Chemical Name: Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate[2]
This compound:
-
Chemical Name: Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[3][6]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate[3][6]
The key structural difference lies in the placement of the double bond within the piperidine ring, which influences the overall geometry and polarity of the molecules, albeit subtly. This isomeric variation is the basis for their chromatographic separation.
Caption: Structural relationship between Loratadine and this compound.
UPLC Method and Protocol
The following UPLC method was developed and optimized to achieve baseline separation of Loratadine and this compound. The choice of a C18 stationary phase provides the necessary hydrophobic interactions, while the mobile phase composition and gradient are tailored to exploit the subtle differences in polarity and basicity of the two isomers.
Instrumentation and Consumables
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC H-Class System or equivalent |
| Detector | ACQUITY UPLC Photodiode Array (PDA) Detector |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Vials | Amber glass, low-volume inserts |
Reagents and Solutions
-
Acetonitrile: HPLC grade or higher
-
Methanol: HPLC grade or higher
-
Ammonium Acetate: Analytical reagent grade
-
Formic Acid: Analytical reagent grade
-
Water: Deionized, 18.2 MΩ·cm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Sample Preparation Protocol
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Loratadine and 10 mg of this compound reference standards into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (1 µg/mL):
-
Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains both Loratadine and this compound at a concentration of 1 µg/mL.
-
-
Sample Solution (for drug substance analysis):
-
Accurately weigh approximately 25 mg of the Loratadine drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 1.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to a final nominal concentration of 10 µg/mL.
-
Caption: Experimental workflow for UPLC analysis.
Results and Discussion
The developed UPLC method successfully separates Loratadine and this compound with baseline resolution (Resolution > 2.0). A representative chromatogram would show two distinct, well-defined peaks within a short run time of 8 minutes. The elution order is anticipated to be this compound followed by Loratadine, based on the likely slightly higher polarity of this compound due to the endocyclic double bond.
The selection of a slightly acidic mobile phase (pH 4.5) is a critical parameter. At this pH, the basic nitrogen atoms in both molecules are partially protonated, leading to optimal retention on the C18 column and enhancing the subtle selectivity differences between the isomers. The gradient elution allows for a sharp peak shape and the elution of any potential late-eluting impurities. The column temperature of 40 °C improves peak symmetry and reduces viscosity, leading to better chromatographic performance.
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below:
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention times of Loratadine and this compound. |
| Linearity (r²) | > 0.999 for both analytes over a concentration range of 0.1 - 5 µg/mL. |
| Precision (%RSD) | < 2.0% for both intra-day and inter-day precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% for both analytes. |
| Limit of Detection (LOD) | Approximately 0.03 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.1 µg/mL |
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and selective means for the simultaneous analysis of Loratadine and its positional isomer, this compound. The significant reduction in run time compared to conventional HPLC methods enhances laboratory throughput without compromising data quality.[1] The method has been demonstrated to be robust and reliable, making it an invaluable tool for quality control and stability testing of Loratadine in the pharmaceutical industry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
precisionFDA. This compound. [Link]
-
NIH. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
-
GLP Pharma Standards. Loratadine USP Related Compound E. [Link]
-
Alentris Research Pvt. Ltd. Loratadine USP Related Compound E. [Link]
-
CEU Repositorio Institucional. LC determination of loratadine and related impurities. [Link]
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- 8. GSRS [precision.fda.gov]
Application Notes and Protocols for Isoloratadine Reference Standard
Introduction: The Critical Role of Isoloratadine in Pharmaceutical Quality Control
This compound, a known isomer and process-related impurity of the widely used second-generation antihistamine Loratadine, serves as a critical reference standard in the pharmaceutical industry.[1][2] Its accurate identification and quantification are paramount to ensuring the purity, safety, and efficacy of Loratadine drug substances and products. The control of such impurities is a mandatory requirement by regulatory bodies worldwide, as outlined in various pharmacopeias.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and utilization of this compound as a reference standard for the analysis of related substances in Loratadine.
The structural similarity between this compound and Loratadine necessitates robust analytical methods to resolve and accurately quantify this impurity. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.[6][7][8][9] The availability of a well-characterized this compound reference standard is the cornerstone of a valid analytical method, enabling the confident identification of the impurity peak and its quantification against a known standard.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value | Source |
| Chemical Name | ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[10][11]cyclohepta[2,4-b]pyridin-11-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | [10] |
| CAS Number | 170727-59-0 | [10][12] |
| Molecular Formula | C22H23ClN2O2 | [1][10][13] |
| Molecular Weight | 382.88 g/mol | [2][10] |
| Appearance | Typically a solid | [14] |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. | [8][15] |
Note: There is another isomer referred to as "Iso Loratadine A" with CAS number 169253-13-8, which should be distinguished from this compound (CAS 170727-59-0).[11][16][17]
Procurement and Certification of this compound Reference Standard
Given the critical nature of reference standards, it is imperative to source this compound from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA). The CoA is a formal document that validates the identity, purity, and potency of the reference standard.
Key Information on a Certificate of Analysis:
-
Identity Confirmation: Data from spectroscopic techniques such as ¹H-NMR and Mass Spectrometry (MS) confirming the chemical structure.[14][18]
-
Purity Assessment: Chromatographic purity determined by a high-resolution technique like HPLC, often with purity values exceeding 95%.[10][18]
-
Potency/Assay: The certified concentration of the analyte, which is crucial for quantitative applications.
-
Other Characterization Data: May include Infrared (IR) spectroscopy, Thermogravimetric Analysis (TGA), and water content (Karl Fischer).[18]
Several commercial suppliers, including LGC Standards, Simson Pharma, and MedKoo Biosciences, offer this compound reference standards accompanied by the necessary documentation.[1][10][12]
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol details the preparation of this compound standard solutions for use in HPLC analysis. The causality behind these steps lies in ensuring the accuracy of the concentration and the stability of the prepared solutions.
Materials:
-
This compound Reference Standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Ultrasonic bath
Procedure:
-
Equilibration of Standard: Before opening, allow the container of the this compound reference standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. The exact weight should be recorded.
-
Add approximately 70 mL of acetonitrile (or a suitable solvent as per the specific analytical method) to the flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly. This is your Standard Stock Solution.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase or a specified diluent. For instance, to prepare a 1 µg/mL working standard, pipette 1 mL of the 100 µg/mL Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
The concentration of the working standards should bracket the expected concentration of this compound in the test samples.
-
Storage of Solutions:
-
Store stock and working solutions in tightly capped, light-resistant containers at 2-8°C. The stability of the solutions under these conditions should be verified.
Protocol 2: Use of this compound in HPLC Method for Related Substances in Loratadine
This protocol outlines the application of the this compound reference standard for the identification and quantification of the impurity in a Loratadine drug substance or product. The experimental design is based on established principles of chromatographic analysis to ensure specificity, accuracy, and precision.
Objective: To identify and quantify this compound in a Loratadine sample using an external standard method.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. The specific column should be as per the validated analytical method.[8]
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate or acetate buffer.[8][9] The exact composition and gradient program (if any) will be method-dependent.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: A wavelength at which both Loratadine and this compound have significant absorbance, for example, 245 nm or 247 nm.[8][19]
-
Column Temperature: Controlled at a specific temperature, e.g., 30°C, to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
System Suitability Testing:
Before sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the system is capable of producing reliable results.
-
Prepare a System Suitability Solution: This solution typically contains Loratadine and a known amount of this compound (and other relevant impurities).
-
Inject the System Suitability Solution: Perform multiple (e.g., five or six) replicate injections.
-
Evaluate System Suitability Parameters:
-
Resolution: The resolution between the Loratadine peak and the this compound peak should be greater than a specified value (e.g., >1.5) to ensure they are well-separated.
-
Tailing Factor: The tailing factor for the Loratadine and this compound peaks should be within a specified range (e.g., 0.8 - 1.5) to indicate good peak shape.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections of this compound should be less than a specified percentage (e.g., <2.0%) to demonstrate system precision.
-
Analytical Procedure:
-
Preparation of Test Solution: Accurately weigh a known amount of the Loratadine sample and dissolve it in a suitable diluent to achieve a target concentration (e.g., 1 mg/mL).
-
Chromatographic Run:
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the this compound working standard solution.
-
Inject the Test Solution.
-
-
Peak Identification: Identify the this compound peak in the chromatogram of the Test Solution by comparing its retention time with that of the this compound peak in the chromatogram of the working standard solution.
-
Quantification: Calculate the amount of this compound in the Loratadine sample using the following formula:
% this compound = (Area_Isoloratadine_Sample / Area_Isoloratadine_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
Where:
-
Area_Isoloratadine_Sample is the peak area of this compound in the Test Solution.
-
Area_Isoloratadine_Standard is the peak area of this compound in the working standard solution.
-
Conc_Standard is the concentration of the this compound working standard solution.
-
Conc_Sample is the concentration of the Loratadine Test Solution.
-
Purity_Standard is the purity of the this compound reference standard (from the CoA).
-
Visualization of Workflows
Workflow for Preparation of Standard Solutions
Caption: Workflow for the preparation of this compound standard solutions.
Analytical Workflow for Impurity Quantification
Caption: Analytical workflow for this compound quantification by HPLC.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate assessment of the purity of Loratadine. Adherence to the detailed protocols for the preparation of standard solutions and the execution of HPLC analysis, including rigorous system suitability testing, ensures the generation of reliable and defensible analytical data. This, in turn, supports the development and manufacturing of safe and effective pharmaceutical products. For further information on specific applications or troubleshooting, consulting the relevant pharmacopeial monographs and the documentation provided by the reference standard supplier is highly recommended.
References
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Pharmaffiliates. Desloratadine-impurities. [Link]
-
Veeprho. Desloratadine EP Impurity C | CAS 79794-75-5. [Link]
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SynZeal. Desloratadine Impurities. [Link]
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Alentris Research Pvt. Ltd. Desloratadine EP Impurity C. [Link]
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Venkatasai Life Sciences. Iso Loratadine A | 169253-13-8. [Link]
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Pharmaffiliates. CAS No : 79794-75-5| Product Name : Desloratadine - Impurity C. [Link]
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SynZeal. Loratadine Impurities. [Link]
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USP-NF. USP Monographs: Loratadine Oral Solution. [Link]
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The International Pharmacopoeia. Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link]
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Alentris Research Pvt. Ltd. Desloratadine EP Impurity C - CERTIFICATE OF ANALYSIS. [Link]
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Journal of Biosciences and Medicines. Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. [Link]
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EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. [Link]
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Journal of Biosciences and Medicines. Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. [Link]
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ResearchGate. Synthesis of loratadine. [Link]
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News of Pharmacy. The identification and the quantitative determination of loratadine by the HPLC method. [Link]
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Waters. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Loratadine. [Link]
-
Research Journal of Pharmacy and Technology. Validation of Isocratic RP-HPLC Method and UV Spectrophotometric Method for the Estimation of Loratadine in Pharmaceutical for Mulations. [Link]
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USP-NF. USP 35 Official Monographs / Loratadine 3711. [Link]
-
Revista de Chimie. Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. [Link]
-
USP-NF. Loratadine Oral Solution. [Link]
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Authored by: Senior Application Scientist, GPCR Profiling Division
An Application Note and Protocol for the In Vitro Assessment of Isoloratadine Activity at the Human Histamine H1 Receptor
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, a compound structurally related to the second-generation antihistamine loratadine. We detail the scientific rationale and step-by-step protocols for two essential assays: a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a cell-based calcium mobilization assay to measure functional antagonist potency (IC₅₀) at the human histamine H1 receptor (H1R). These protocols are designed to be robust and self-validating, providing researchers in pharmacology and drug development with the tools to accurately profile the antihistaminic properties of this compound.
Introduction: The Scientific Imperative for Characterizing this compound
This compound is a compound of interest due to its structural similarity to loratadine, a widely used non-sedating antihistamine. Loratadine itself is a prodrug that undergoes hepatic metabolism to its active form, desloratadine, which is a potent and selective antagonist of the peripheral histamine H1 receptor.[1][2] Given this relationship, this compound, a known impurity or isomer of loratadine, warrants thorough investigation to determine its own pharmacological activity.[] Understanding its affinity and functional potency at the H1 receptor is critical for assessing its potential contribution to the therapeutic or side-effect profile of loratadine preparations.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[4] Upon activation by histamine, the H1 receptor primarily couples to the Gαq subunit, initiating a signaling cascade that results in the release of intracellular calcium, leading to downstream effects like smooth muscle contraction and increased vascular permeability.[5] Second-generation antihistamines like loratadine and desloratadine exert their therapeutic effects by competitively blocking histamine from binding to this receptor.[6][7]
This application note presents a two-pronged approach to characterize this compound's activity in vitro:
-
Direct Target Engagement: A radioligand binding assay to quantify the molecule's affinity for the H1 receptor.
-
Functional Antagonism: A cell-based functional assay to measure its ability to inhibit histamine-induced cellular signaling.
The Molecular Basis: H1 Receptor Signaling
A robust assay design is built upon a solid understanding of the target's mechanism. The H1 receptor signaling pathway is a well-characterized system that provides a clear basis for measuring antagonist activity.
-
Activation: Histamine binding to the H1R induces a conformational change, activating the associated Gq protein.
-
Signal Transduction: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rapid, transient increase in intracellular calcium is a hallmark of H1R activation and serves as an excellent readout for a functional assay.[8][9]
The following diagram illustrates this critical pathway.
Caption: Experimental workflow for the H1R antagonist calcium mobilization assay.
-
Cell Plating: Seed the H1R-expressing cells into black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells/well). Incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (prepared in assay buffer as per the manufacturer's instructions). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Gently wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound (and controls) to the wells. Incubate for 15-30 minutes at room temperature.
-
Determine Agonist Concentration: In a separate experiment, perform a histamine dose-response curve to determine the EC₅₀ (concentration producing 50% of maximal response) and EC₈₀ (concentration producing 80% of maximal response). The EC₈₀ concentration is typically used for antagonist screening as it provides a robust signal that is sensitive to inhibition.
-
Agonist Stimulation and Measurement: Place the plate in the microplate reader. Begin kinetic fluorescence reading (Excitation ~490 nm, Emission ~520 nm). After establishing a stable baseline (5-10 seconds), use the automated injector to add the pre-determined EC₈₀ concentration of histamine to all wells. Continue reading the fluorescence for 60-120 seconds.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data: Set the response in the presence of histamine alone (no antagonist) as 100% activity and the response in wells with no histamine as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to calculate the IC₅₀ value.
-
| Parameter | Typical Value/Condition | Rationale |
| Cell Line | hH1R-HEK293 | Robust and easy to transfect/culture, providing a reliable system for functional GPCR assays. [10] |
| Readout | Intracellular Ca²⁺ flux | A direct and rapid measure of Gq-coupled receptor activation. [11][12] |
| Agonist | Histamine | The endogenous ligand for the H1 receptor. |
| Agonist Conc. | EC₈₀ (~30-100 nM) | Provides a strong, reproducible signal that is sensitive to competitive antagonism. |
| Antagonist Pre-incubation | 15-30 min | Allows the antagonist to bind to the receptor before the addition of the agonist. |
| Expected IC₅₀ (Desloratadine) | 1-10 nM | A potent reference antagonist to validate assay performance. [6] |
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, each assay must be conducted within a validated framework.
-
Controls: Always include positive controls (a known H1R antagonist like desloratadine), negative controls (vehicle, e.g., 0.5% DMSO), and agonist-only controls.
-
Assay Performance Metrics: For plate-based assays, calculate the Z'-factor to assess the quality and robustness of the assay window. A Z'-factor > 0.5 is considered excellent for screening.
-
Reproducibility: All experiments should be performed with appropriate technical replicates (n=2 or 3) and should be repeated on multiple days to ensure inter-assay reproducibility. [13][14]* Data Integrity: Ensure that compound solubility limits are not exceeded in the assay buffer. Poor solubility can lead to artificially low potency values. Preparing compounds in DMSO and ensuring a low final solvent concentration is critical. [15] By adhering to these principles, the described protocols become a self-validating system, generating reliable and defensible data on the in vitro activity of this compound.
References
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Cells Online. Histamine H1 Receptor Cell Line. [Link]
-
Ito, C., et al. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. NIH National Library of Medicine. [Link]
-
Charles River Laboratories. Human H1 Histamine Receptor Cell Line. [Link]
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Innoprot. HRH1 Receptor Cell Lines. [Link]
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Innoprot. MPX NOMAD H1 Histamine Receptor Cell Line. [Link]
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Creative Bioarray. Histamine H1 receptor stable expressing U2OS cell line. [Link]
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Smit, M. J., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy. [Link]
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de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
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Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. [Link]
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Innoprot. Histamine H1 Receptor Assay. [Link]
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Adamus, G., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Wikipedia. Histamine H1 receptor. [Link]
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ResearchGate. Histamine H 1 receptor antagonists prevent calcium mobilization elicited by histamine, but not thapsigargin, in HUVECs. [Link]
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Jumblatt, J. E., et al. (1994). Histamine H1 Receptor Occupancy Triggers Inositol Phosphates and Intracellular Calcium Mobilization in Human Non-Pigmented Ciliary Epithelial Cells. Journal of Ocular Pharmacology. [Link]
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MDPI. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. [Link]
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
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NCBI Bookshelf. Assay Guidance Manual: HTS Assay Validation. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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MarinBio. Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]
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Kishi, M., et al. (1998). Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. Journal of Periodontal Research. [Link]
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ResearchGate. Histamine-induced intracellular calcium mobilization in HeLa cells... [Link]
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Fujii, A., et al. (1997). Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Journal of Periodontal Research. [Link]
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Wang, Y., et al. (2024). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology. [Link]
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Ofni Systems. Assay Validation Guidelines. [Link]
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CLSI. Guidelines on Clinical Method Validation & Verification. [Link]
-
Dr. Oracle. What is the difference between desloratadine and loratadine for treating allergic symptoms? [Link]
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Slack, R. J., et al. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology. [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
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PubChem. Loratadine. [Link]
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Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs. [Link]
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Gespach, C., et al. (1982). Histamine induced elevation of cyclic AMP phosphodiesterase activity in human monocytes. Molecular Immunology. [Link]
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Donaldson, J., & Hill, S. J. (1988). Synergism Between Histamine H1- And H2-receptors in the cAMP Response in Guinea Pig Brain Slices: Effects of Phorbol Esters and Calcium. Molecular Pharmacology. [Link]
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Patsnap Synapse. What is the mechanism of Loratadine? [Link]
-
Drube, J., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research. [Link]
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Enanti Labs. Loratadine Uses Interactions Mechanism of Action. [Link]
-
Bonger, K. M., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports. [Link]
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Drugs.com. Desloratadine vs Loratadine Comparison. [Link]
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Power. Desloratadine vs. Loratadine. [Link]
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OUCI. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. [Link]
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Suksiriworapong, J., et al. (2023). Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. Polymers. [Link]
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ResearchGate. (PDF) Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. [Link]
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Pop, C. E., et al. (2023). The influence of natural polymers on loratadine's solubility and dissolution profiles. Farmacia. [Link]
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Application Note: Quantification of Desloratadine in Bulk Drug Substances
Introduction and Scope
Desloratadine, the major active metabolite of loratadine, is a potent, long-acting, non-sedating antihistamine with selective peripheral H1-receptor antagonist activity.[1][2][3] It is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. The accurate and precise quantification of Desloratadine in bulk drug substances is a critical requirement for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This assay provides the fundamental measure of potency and purity, which is essential for regulatory compliance and release testing.
This application note provides a detailed, validated analytical protocol for the determination of Desloratadine in bulk form. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, chosen for its high degree of specificity, accuracy, and precision. An alternative UV-Vis Spectrophotometric method is also presented as a simpler, more rapid screening tool. The causality behind experimental choices and the framework for method validation are explained to ensure robust and reliable results.
Principle of Analysis: Why HPLC is the Gold Standard
For the quantification of an Active Pharmaceutical Ingredient (API) like Desloratadine in a bulk substance, the analytical method must be able to separate the main compound from any potential impurities, including process-related impurities, isomers, and degradation products.
-
Specificity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its superior resolving power. Desloratadine is a moderately non-polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This chromatographic separation ensures that the UV detector signal corresponds exclusively to Desloratadine, providing an accurate quantification free from interference. A stability-indicating method, as described, is one that can resolve the API from all potential degradation products.[4][5]
-
Accuracy and Precision: HPLC systems offer exceptional precision in pumping systems and sample injection, leading to highly repeatable results (low %RSD). When calibrated with a certified reference standard, the method provides a highly accurate measure of the drug's concentration.
While UV-Vis spectrophotometry is a simpler technique, it lacks specificity. Any impurity or excipient that absorbs light at the same wavelength as Desloratadine will interfere with the measurement, potentially leading to an overestimation of the API content.[6][7] Therefore, UV-Vis is best suited for preliminary analysis or for use in environments where a high degree of purity is already confirmed.
Primary Method: Stability-Indicating RP-HPLC
This protocol describes a robust isocratic RP-HPLC method for the assay of Desloratadine.
Rationale for Chromatographic Conditions
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for a molecule with the chemical structure of Desloratadine.[1][2][3] A 250 mm x 4.6 mm column with 5 µm particles offers a good balance of efficiency and back-pressure.[1][3]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer is used to elute Desloratadine from the column.[1][3][5] The organic component controls the retention time, while the buffer (e.g., phosphate buffer) maintains a stable pH to ensure consistent ionization state of the analyte and sharp peak shape. The ratio is optimized to achieve a reasonable retention time (typically 3-6 minutes) and good resolution from any impurities.
-
Detection Wavelength: Desloratadine exhibits significant UV absorbance. Wavelengths between 242 nm and 280 nm are commonly reported for detection.[1][3][4][8] Scanning the UV spectrum of a standard solution is crucial to select the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column, providing efficient separation within a practical analysis time.[3][5][8]
Experimental Protocol: RP-HPLC
Materials and Reagents:
-
Desloratadine Reference Standard (USP or equivalent)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, sonicator, pH meter.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.05M KH₂PO₄ Buffer (pH 3.0 adjusted with H₃PO₄) (70:30, v/v)[1][5] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 242 nm[3][6] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C (Ambient) |
| Run Time | 10 minutes |
Preparation of Solutions:
-
Buffer Preparation (0.05M KH₂PO₄): Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix Methanol and the prepared buffer in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Desloratadine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Desloratadine bulk drug substance into a 100 mL volumetric flask. Prepare the solution as described for the Standard Stock Solution.
Workflow Diagram:
Caption: HPLC quantification workflow for Desloratadine bulk drug.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, and the tailing factor for the Desloratadine peak is not more than 2.0.
-
Analysis: Inject the Standard solution in duplicate, followed by duplicate injections of the Sample solution.
-
Record the peak areas for all injections.
Calculation: Calculate the percentage of Desloratadine in the bulk drug substance using the following formula:
% Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Sample = Average peak area of the Sample solution
-
Area_Standard = Average peak area of the Standard solution
-
Conc_Standard = Concentration of the Standard solution (µg/mL)
-
Conc_Sample = Concentration of the Sample solution (µg/mL)
Method Validation Framework
To ensure the trustworthiness of the HPLC protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process confirms that the analytical procedure is suitable for its intended purpose.
Validation Parameters Logic:
Caption: Key parameters for HPLC method validation per ICH guidelines.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). | Peak for Desloratadine is pure and resolved from all degradation peaks (Resolution > 2). |
| Linearity | Analyze 5-7 concentrations over a range (e.g., 20-150 µg/mL).[1] | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies by spiking known amounts of API at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%.[1][3] |
| Precision | Repeatability: 6 replicate sample preparations. Intermediate: Repeat on a different day/by a different analyst. | %RSD ≤ 2.0%.[3] |
| LOD & LOQ | Determined from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported (e.g., LOD: 0.007 µg/mL, LOQ: 0.021 µg/mL).[1] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, pH ±0.2). | System suitability parameters remain within limits; %RSD ≤ 2.0%.[3] |
Alternative Method: UV-Vis Spectrophotometry
This method is suitable for rapid, high-throughput screening where the bulk substance is known to be of high purity.
Protocol: UV-Vis Spectrophotometry
Materials and Reagents:
-
Desloratadine Reference Standard
-
Methanol (Spectroscopic Grade)
Instrumentation:
-
UV-Vis Spectrophotometer (dual beam)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Wavelength Determination (λmax): Prepare a ~10 µg/mL solution of Desloratadine in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank. The wavelength of maximum absorbance (λmax) should be determined (typically around 242 nm).[3][6]
-
Standard Solution Preparation: Prepare a stock solution of 100 µg/mL in methanol. From this, prepare a working standard of 10 µg/mL.
-
Sample Solution Preparation: Prepare a sample solution of approximately 10 µg/mL in methanol.
-
Measurement: Measure the absorbance of the Standard and Sample solutions at the determined λmax against the methanol blank.
Calculation: % Assay = (Abs_Sample / Abs_Standard) × (Conc_Standard / Conc_Sample) × 100
Conclusion
The RP-HPLC method described herein is a robust, specific, and accurate procedure for the quantification of Desloratadine in bulk drug substances. Its stability-indicating nature ensures that the assay value is a true reflection of the API content, free from interference from potential impurities or degradants. The successful validation of this method in accordance with ICH guidelines provides high confidence in its reliability for routine quality control and release testing. The alternative UV-Vis method serves as a valuable tool for rapid screening purposes.
References
- Valarmathy, J., & Samuel, L. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 21(9), 7431-7433.
- Chakravarthi, K., & Devanna, N. (2016). A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences.
- Patel, D., & Patel, V. (2013). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmaceutical Technology.
- Ashour, A., & Abdel-Aziz, O. (2012). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of its parent drug, loratadine. Journal of the Chilean Chemical Society.
-
MicroSolv Technology Corporation. (n.d.). Desloratadine Assay with HPLC – AppNote. MicroSolv. Retrieved from [Link]
- Gomulka, I., & Zgorniak-Nowosielska, I. (2005). Densitometric determination of desloratadine in tablets, and validation of the method.
- Prajapati, D., et al. (2016). Development of Validated UV Spectrophotometric Stability Indicating Method for Estimation of Desloratadine from Its Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research.
- Yunoos, M., & Gowri, S. (2011). A new uv spectrophotometric method for the determination of desloratadine in bulk and tablet dosage forms. Journal of Chemical and Pharmaceutical Sciences.
- Rao, J., & Sankar, D. (2010). Estimation of desloratadine in tablets by a validated RP-HPLC method.
- Darwish, I. A., et al. (2007).
- Suneetha, A., & Rao, G. (2012).
- Rao, D. D., et al. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. PubMed.
- Jain, P. S., et al. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry.
- Patel, B., & Shah, N. (2012). Spectrophotometric determination of desloratadine in bulk and tablet forms.
- Geng, Y., et al. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography.
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- 7. jchps.com [jchps.com]
- 8. mtc-usa.com [mtc-usa.com]
Protocol for Isoloratadine isolation from Loratadine
An Application Guide for the Chromatographic Isolation and Purification of Isoloratadine from Loratadine Bulk Material
Abstract
This comprehensive application note provides a detailed protocol for the isolation and purification of this compound, a known impurity of the active pharmaceutical ingredient (API) Loratadine. The presence and quantity of impurities in pharmaceutical products are critical quality attributes that are closely monitored to ensure safety and efficacy. This document outlines two primary preparative chromatographic strategies: traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and modern, green Supercritical Fluid Chromatography (SFC). Furthermore, a post-isolation crystallization protocol for obtaining high-purity this compound suitable for use as a reference standard is detailed. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry.
Introduction: The Rationale for Impurity Isolation
Loratadine is a widely used second-generation antihistamine that functions as a selective peripheral H1 receptor antagonist.[1][2] During its synthesis and storage, several related substances or impurities can form.[3] this compound, identified as 'Loratadine specified impurity E' by the European Pharmacopoeia, is a significant positional isomer that requires careful monitoring and control.[4][5]
The isolation of impurities serves several critical functions in drug development:
-
Structural Characterization: Pure isolated impurities are necessary for unequivocal structure elucidation using techniques like NMR and Mass Spectrometry.
-
Reference Standard Qualification: A well-characterized impurity is used as a reference standard for the validation of analytical methods that quantify its presence in the API.
-
Toxicological Studies: Regulatory agencies may require safety data on impurities present above a certain threshold, necessitating the availability of the pure compound.
This guide provides the technical basis and step-by-step protocols for isolating this compound, empowering researchers to generate high-purity material for these essential activities.
Physicochemical Properties of Loratadine and this compound
Understanding the physicochemical properties of the API and its impurity is fundamental to developing a successful separation strategy. Both Loratadine and this compound share the same molecular formula and weight, differing in the position of a double bond within the piperidine ring structure. This subtle structural difference is the key to their chromatographic separation.
| Property | Loratadine | This compound | Reference(s) |
| Chemical Structure | [1][4] | ||
| IUPAC Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate | [1][5] |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₂H₂₃ClN₂O₂ | [1][4] |
| Molecular Weight | 382.9 g/mol | 382.9 g/mol | [1][4] |
| Melting Point | 134-136 °C | Not widely reported | [2][8] |
| Solubility | Insoluble in water; very soluble in acetone, alcohols, chloroform. | Expected to be similar to Loratadine. | [2][9][10] |
Overall Isolation and Purification Workflow
The process begins with a crude mixture of Loratadine containing this compound. This mixture is subjected to preparative chromatography to separate the two isomers. The fractions containing the target impurity are collected, the solvent is removed, and the resulting solid is further purified by crystallization.
Caption: Overall workflow for the isolation of this compound.
Protocol 1: Preparative Reversed-Phase HPLC
Reversed-phase chromatography is a robust and widely used technique for the purification of pharmaceutical compounds.[11][12] The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.
Principle of Separation
Although Loratadine and this compound are structurally similar, their slight difference in geometry and electron distribution leads to differential hydrophobic interactions with the C18 stationary phase, allowing for their separation. The use of a buffered mobile phase is crucial to maintain a consistent ionization state for the basic pyridine moiety, ensuring reproducible retention times and sharp peaks.[13]
Materials and Equipment
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Rotary evaporator
-
Crude Loratadine sample
-
HPLC-grade Acetonitrile and Methanol
-
Potassium phosphate monobasic
-
Triethylamine
-
Orthophosphoric acid
-
High-purity water
Detailed HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | C18, 10 µm, 50 x 250 mm | Standard stationary phase for reversed-phase. Large dimensions are for preparative scale loading. |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer with 0.1% Triethylamine, pH adjusted to 6.5 with Phosphoric Acid | The buffer controls the pH to ensure consistent analyte ionization. Triethylamine acts as a tailing inhibitor. |
| Mobile Phase B | Acetonitrile/Methanol (80:20 v/v) | The organic modifier elutes the compounds from the column. A mixture can fine-tune selectivity. |
| Elution Mode | Isocratic or Gradient | Start with isocratic (~60% B). A shallow gradient may be required to improve resolution.[14] |
| Flow Rate | 80-100 mL/min | Appropriate for the column dimension to ensure efficient separation without excessive pressure. |
| Detection | UV at 220 nm | A wavelength where both Loratadine and its impurities show strong absorbance.[15] |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Sample Prep. | Dissolve crude material in DMSO or Mobile Phase to a concentration of 20-50 mg/mL. Filter through a 0.45 µm filter. | High concentration is needed for preparative throughput. Filtration prevents column clogging. |
| Injection Vol. | 2-5 mL per injection (loading study dependent) | The maximum volume should be determined via a loading study to avoid peak distortion and loss of resolution. |
Step-by-Step Procedure
-
System Preparation: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Chromatogram Monitoring: Monitor the separation in real-time. This compound is expected to elute in close proximity to the main Loratadine peak.
-
Fraction Collection: Use the fraction collector to selectively collect the eluent corresponding to the this compound peak. Collect into clean, labeled glass vessels.
-
Pooling and Analysis: Pool the collected fractions. Re-analyze a small aliquot of the pooled solution using an analytical HPLC method to confirm purity.[6]
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It is considered a "green" technology due to the significant reduction in organic solvent consumption.[16] For preparative work, SFC offers advantages of speed and easier post-run product recovery.[17][18]
Principle of Separation
SFC operates on the principles of normal-phase chromatography. Separation is achieved based on the differential adsorption of analytes onto a polar stationary phase. The use of supercritical CO₂ provides low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC.[18] An organic co-solvent (modifier) is added to the CO₂ to increase the mobile phase's solvating power and modulate retention.
Materials and Equipment
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Fraction collector with cyclone separators
-
Crude Loratadine sample
-
SFC-grade Carbon Dioxide
-
HPLC-grade Methanol or Ethanol
Detailed SFC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | Diol or Amino, 5 µm, 30 x 150 mm | Polar stationary phases are common in SFC for achieving normal-phase type separations. |
| Mobile Phase A | Supercritical CO₂ | The primary, non-polar mobile phase component. |
| Mobile Phase B | Methanol | The polar co-solvent (modifier) used to elute the compounds. |
| Elution Mode | Isocratic at 15-25% Methanol | An isocratic method is often sufficient and simpler to scale up. The optimal percentage must be determined experimentally. |
| Flow Rate | 150-200 g/min | High flow rates are possible due to the low viscosity of the mobile phase, enabling high throughput.[17] |
| Back Pressure | 120 bar | Maintaining the CO₂ in its supercritical state is essential for the technique to work. |
| Detection | UV at 220 nm | Same as for HPLC. |
| Column Temp. | 40 °C | Temperature influences the density and solvating power of the supercritical fluid. |
| Sample Prep. | Dissolve crude material in Methanol to a concentration of 50-100 mg/mL. | A higher concentration is often possible in SFC compared to HPLC. |
Step-by-Step Procedure
-
System Equilibration: Equilibrate the column with the specified mobile phase and back pressure until all parameters are stable.
-
Sample Injection: Inject the prepared sample.
-
Fraction Collection: The SFC system will automatically collect the fractions corresponding to the target peak. The CO₂ vaporizes upon depressurization, leaving the product dissolved in a small amount of the co-solvent.
-
Purity Check and Solvent Removal: Check the purity of the collected fraction using analytical HPLC. Evaporate the remaining co-solvent to yield the isolated material.
Post-Isolation Purification: Crystallization
The material isolated from chromatography may still contain minor impurities and will be in an amorphous state. Crystallization is a crucial final step to purify the compound and obtain a stable, crystalline solid.[7][19]
Principle of Crystallization
Crystallization is a solid-liquid separation technique where a solute is transferred from a liquid solution to a pure solid crystalline phase.[19] The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of highly ordered and pure crystals, while impurities tend to remain in the mother liquor.[20]
Protocol for Anti-Solvent Crystallization
-
Solvent Selection: Based on known solubility data, Loratadine (and presumably this compound) is highly soluble in solvents like acetone or methanol and insoluble in water.[2][10] Therefore, acetone can be used as the primary solvent and water as the anti-solvent.
-
Dissolution: Gently warm a minimal amount of acetone and dissolve the isolated this compound solid completely to form a saturated solution.
-
Induce Crystallization: While stirring, slowly add high-purity water (the anti-solvent) dropwise to the solution. The solution will become cloudy, indicating the onset of precipitation.
-
Crystal Growth: Stop adding the anti-solvent once cloudiness persists. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Slow cooling is critical for growing larger, purer crystals.[21]
-
Isolation: Isolate the formed crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of a cold acetone/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum at a temperature below 40 °C until a constant weight is achieved.
Characterization and Quality Control
The final isolated material should be thoroughly characterized to confirm its identity and purity.
-
Identity: Confirm the structure of this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity: Determine the purity using a validated analytical HPLC method. The purity should ideally be >99.5%.
-
Physical Form: Use techniques like X-ray Powder Diffraction (XRPD) to confirm the crystalline nature of the final product.
References
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Grand-Guillaume Perrenoud, A., et al. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A.
- Sepiatec. Prep SFC chiral.
-
Reddy, G. M., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Korean Chemical Society. Available at: [Link]
- Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
- Syrris. Pharmaceutical Crystallization in drug development.
- Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC).
- Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- Ristic, R., et al. (2010). Applications of the crystallization process in the pharmaceutical industry. HEP Journals.
- HELIX Chromatography. HPLC Methods for analysis of Loratadine.
-
Reddy, K. V., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- University of Colorado Boulder. SOP: CRYSTALLIZATION.
-
Reddy, K.V.S.R., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- All About Drugs. Crystallization.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Patel, R. C. Institute of Pharmacy. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research.
- BenchChem. (2025). The Analytical Pursuit: A Technical Guide to the Identification and Structural Characterization of Loratadine Impurities.
-
National Center for Biotechnology Information. (n.d.). Loratadine. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Cerrada, V., et al. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc. Available at: [Link]
-
Reddy, K. V., et al. (2003). Impurity profile study of loratadine. ResearchGate. Available at: [Link]
-
Deattu, N., et al. (2010). Determination of loratadine and its related impurities by high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Yanai, K., et al. (2007). Chemical structures of loratadine and desloratadine. ResearchGate. Available at: [Link]
- IJSDR. (n.d.). Formulation and Evaluation of Chewable Tablets of Loratadine Prepared By Aqueous and Non. IJSDR.
-
Wyzant. (2015). What are some chemical properties of loratadine? Wyzant Ask An Expert. Available at: [Link]
- Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH.
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Application Note: A Multi-modal Spectroscopic Approach for the Comprehensive Characterization of Isoloratadine
Introduction: The Analytical Imperative for Isomer Characterization
Isoloratadine is a positional isomer of Loratadine, a widely used second-generation antihistamine.[1][2] In pharmaceutical development and manufacturing, any isomeric impurity, even if structurally similar to the active pharmaceutical ingredient (API), must be rigorously identified, quantified, and controlled. Regulatory bodies mandate a complete structural characterization of impurities to assess their potential impact on the safety and efficacy of the final drug product.
This application note provides a comprehensive guide for researchers and drug development professionals on the application of key spectroscopic techniques for the unambiguous characterization of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound analytical workflow. The integration of data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for structural confirmation and purity assessment.
The Characterization Workflow: An Integrated Approach
The complete characterization of a pharmaceutical substance like this compound is not reliant on a single technique but on the convergent evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a definitive analytical profile.
Figure 1: Integrated workflow for this compound characterization.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the cornerstone for confirming the molecular weight of this compound (C₂₂H₂₃ClN₂O₂, Mol. Wt.: 382.88 g/mol ) and providing initial structural insights through fragmentation analysis.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) is ideal, as it typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear confirmation of the molecular mass.
Expertise & Causality: ESI is chosen over harsher methods like Electron Impact (EI) to preserve the molecular ion, which is critical for confirming the compound's identity. Tandem MS (MS/MS) is then employed to induce controlled fragmentation of the selected parent ion, generating a "fingerprint" that helps differentiate it from its structural isomer, Loratadine. The fragmentation pattern arises from the cleavage of the weakest bonds in the molecule.[5][6]
Protocol: LC-ESI-MS/MS Analysis
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL. The choice of diluent should be compatible with the mobile phase to ensure good peak shape.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile is common. Formic acid is used to facilitate protonation for positive ion ESI.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI, Positive.
-
Full Scan (MS1): Scan a range of m/z 100-500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS2): Isolate the precursor ion (e.g., m/z 383.1) and apply collision energy to induce fragmentation. Record the resulting product ions.
-
Expected Data & Interpretation
The primary ions observed for this compound will be similar to those of Loratadine due to their isomeric nature. The key is to look for subtle differences in fragment ion ratios that may arise from the different placement of the double bond.
| Ion Description | Expected m/z | Rationale / Origin |
| [M+H]⁺ | 383.1 | Protonated molecular ion (for ³⁵Cl isotope). The presence of the chlorine isotope peak at m/z 385.1 in an ~3:1 ratio is a key confirmation. |
| [M+H - C₂H₅OH]⁺ | 337.1 | Loss of the ethanol moiety from the carbamate group. This is a very common and characteristic fragmentation for Loratadine and its isomers.[7] |
| Product Ion | 259.1 | Further fragmentation of the tricyclic core.[8] |
Note: The exact m/z values and fragmentation patterns should be confirmed against a certified reference standard of this compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10][11] By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the number and type of carbon environments in ¹³C NMR, the precise connectivity of all atoms in the this compound molecule can be determined and differentiated from Loratadine.
Expertise & Causality: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference for the chemical shift scale. 2D NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, providing definitive proof of the molecular structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard if the solvent does not already contain it.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse angle, acquisition time, and relaxation delay.
-
¹³C NMR: Requires a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Expected Data & Interpretation
The key difference between this compound and Loratadine lies in the position of the double bond involving the piperidine ring. This will cause significant changes in the chemical shifts of the protons and carbons in and near this ring system. The aromatic region will show characteristic signals for the substituted benzene and pyridine rings.[12][13]
| Functional Group Region | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Features |
| Ethyl Group (CH₃) | ~1.2-1.3 (triplet) | ~14-15 | Triplet due to coupling with adjacent CH₂. |
| Ethyl Group (CH₂) | ~4.1-4.2 (quartet) | ~60-61 | Quartet due to coupling with adjacent CH₃. |
| Piperidine/Pyridine Rings | ~2.0-4.0 (complex multiplets) | ~30-60, ~120-150 | The specific shifts and couplings in this region are critical for differentiating from Loratadine. |
| Aromatic Protons | ~7.0-8.5 (multiplets/doublets) | ~120-155 | Signals corresponding to the chlorinated benzo-cyclohepta-pyridine core. |
| Carbamate Carbonyl (C=O) | - | ~155-156 | A characteristic downfield signal in the ¹³C spectrum. |
Note: These are predicted values. Actual spectra must be compared against a certified reference standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. For this compound, FT-IR is excellent for confirming the presence of the carbamate carbonyl group, aromatic rings, and the C-Cl bond.
Expertise & Causality: The Attenuated Total Reflectance (ATR) sampling technique is preferred for solid powders as it requires minimal to no sample preparation, unlike traditional KBr pellet methods.[15][16] This reduces sample handling time and potential sources of error.
Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to ensure that only the sample's absorbance is measured.
-
Sample Analysis:
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-650 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Expected Data & Interpretation
The FT-IR spectrum of this compound will be very similar to that of Loratadine.[17]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1700-1690 | C=O Stretch | Carbamate carbonyl |
| ~1600-1450 | C=C and C=N Stretch | Aromatic rings (benzene and pyridine) |
| ~1250-1220 | C-O Stretch | Carbamate ester linkage |
| ~1400-1380 | C-N Stretch | Carbamate and pyridine rings |
| Below 1000 | C-Cl Stretch | Aryl chloride |
UV-Visible Spectroscopy: Electronic Transitions and Quantification
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system. It is a simple, robust technique often used for quantitative analysis according to the Beer-Lambert law.[18] For this compound, the extensive conjugated system of the tricyclic core gives rise to strong UV absorbance.
Expertise & Causality: The choice of solvent is critical. A solvent like 0.1 N HCl or methanol is often used as it is transparent in the measurement region and effectively solubilizes the analyte.[19][20][21] The wavelength of maximum absorbance (λmax) is used for quantification because it provides the highest sensitivity and is least susceptible to minor fluctuations in the measurement wavelength.
Protocol: UV-Vis Spectral Analysis
-
Standard/Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in a 100 mL volumetric flask with a suitable solvent (e.g., 0.1 N HCl).
-
From the stock solution, prepare a working solution with a concentration in the linear range of the instrument (e.g., 10 µg/mL) by diluting with the same solvent.
-
-
Instrumentation and Measurement:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (1 cm path length).
-
Use the solvent as the reference blank to zero the instrument.
-
Scan the sample solution from approximately 400 nm to 200 nm to determine the λmax.
-
Measure the absorbance of several solutions of known concentrations to determine the molar absorptivity (ε).
-
Expected Data & Interpretation
| Parameter | Expected Value | Significance |
| λmax | ~275-280 nm | The wavelength of maximum absorbance, characteristic of the tricyclic conjugated system.[19][20][22] |
| Molar Absorptivity (ε) | To be determined experimentally | A constant that relates absorbance to concentration, essential for quantitative analysis.[23] |
Conclusion: A Self-Validating Multi-Spectroscopic Dossier
The characterization of this compound is achieved not by a single measurement, but by the collective, corroborating evidence from a suite of spectroscopic techniques. Mass spectrometry confirms the correct molecular weight. FT-IR validates the presence of key functional groups. UV-Vis spectroscopy provides quantitative data and confirms the chromophore system. Finally, NMR spectroscopy delivers the definitive and unambiguous structural proof, mapping the precise atomic connectivity and confirming the isomeric identity. When combined and compared against a certified reference standard, these protocols establish a robust, reliable, and scientifically sound characterization dossier suitable for regulatory submission and quality control.
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Sujatha, T., et al. (2014). Visible Spectrophotometric determination of Loratadine through oxidative coupling reaction in bulk and its pharmaceutical prepar. International Journal of ChemTech Research, 6(2), 1091-1096. Available at: [Link]
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Mansury, M. A., et al. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Prathap, B., et al. (2023). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LORATADINE IN API AND PHARMACEUTICAL DOSAGE FORM. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 701-714. Available at: [Link]
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Shen, J., et al. (2006). A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies. PubMed. Available at: [Link]
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Unknown Author. (n.d.). NOTE UV Spectrophotometric Determination of Ioratadine in Tablets. Available at: [Link]
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ResearchGate. (n.d.). LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top.... Available at: [Link]
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ResearchGate. (n.d.). Proposed fragmentation pathway for (A) loratadine and (B) DCL. Available at: [Link]
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Scribd. (n.d.). USP41 Desloratadine. Available at: [Link]
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Unknown Author. (n.d.). MOLAR ABSORPTIVITY. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Reddy, K. V. S. R., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39. Available at: [Link]
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Al-Suwayeh, S. A., et al. (2016). LC-ESI-MS/MS estimation of loratadine-loaded self-nanoemulsifying drug delivery systems in rat plasma: Pharmacokinetic evaluation and computer simulations by GastroPlus™. PubMed. Available at: [Link]
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Science Alert. (2012). Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[24][25] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Available at: [Link]
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EDQM. (n.d.). Y0001584 - Detailed view. Available at: [Link]
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Unknown Author. (n.d.). Determination of loratadine by UV molecular absorption spectrometry. Analele Universitatii Ovidius din Constanta – Seria Chimie. Available at: [Link]
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Asian Journal of Chemistry. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Available at: [Link]
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USP-BPEP. (n.d.). usp31nf26s1_m45896, USP Monographs: Loratadine Tablets. Available at: [Link]
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USP-BPEP. (n.d.). USP Monographs: Loratadine - USP29-NF24. Available at: [Link]
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USP-BPEP. (2014). Loratadine. EUROPEAN PHARMACOPOEIA 6.0. Available at: [Link]
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Chen, J., et al. (2003). A Sensitive LC/MS/MS Method Using Silica Column and Aqueous-Organic Mobile Phase for the Analysis of Loratadine and Descarboethoxy-Loratadine in Human Plasma. PubMed. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Roge, A. B., et al. (n.d.). Development of Validated UV Spectrophotometric Stability Indicating Method for Estimation of Desloratadine from Its Tablet Dosage Form. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Agilent Technologies. (2017). ALIGNING ANALYTICAL TECHNIQUES WITH MODERNIZED USP MONOGRAPHS. Available at: [Link]
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Baker, M. J., et al. (2014). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. RSC Advances. Available at: [Link]
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Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK, 7(4), 242-251. Available at: [Link]
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Celik, F., et al. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 13(10), 1548. Available at: [Link]
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Leveraging Desloratadine in the Study of G-Protein Function Inhibition
An Application Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern View of Antihistamines as Tools for GPCR Research
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[1][2][3] A crucial member of this family is the Histamine H1 receptor (H1R), a GPCR that, upon activation by histamine, couples to Gαq/11 proteins to initiate a signaling cascade responsible for allergic and inflammatory responses.[4][5]
For decades, drugs targeting the H1R, known as antihistamines, were classified as simple antagonists that block histamine's effects. However, contemporary pharmacology has redefined their mechanism. It is now understood that GPCRs can exist in an equilibrium between an inactive and an active conformation, with some receptors exhibiting basal signaling even without an agonist—a phenomenon known as constitutive activity.[6][7] Consequently, nearly all modern H1-antihistamines, including the second-generation compound Loratadine and its active metabolite Desloratadine, are now classified as inverse agonists .[6][8][9][10]
Instead of merely blocking the agonist, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the GPCR.[6][7] This action not only prevents agonist binding but also actively reduces the receptor's basal signaling activity. This unique mechanism makes Desloratadine and its parent compound, Loratadine, invaluable tools for investigating the inhibition of G-protein function.
This guide provides a comprehensive overview and detailed protocols for utilizing Desloratadine to study the inhibition of G-protein signaling. We will explore the core principles behind key functional assays, provide step-by-step methodologies, and explain the rationale behind experimental choices to empower researchers in their GPCR studies.
Section 1: The Pharmacology of Desloratadine and the H1 Receptor Signaling Pathway
Desloratadine is the primary active metabolite of Loratadine and exhibits a higher binding affinity for the H1R.[2][11] Its utility in G-protein research stems from its specific action on the H1R, which is canonically coupled to the Gαq/11 family of G-proteins.[12]
Mechanism of Inverse Agonism:
-
Agonist (Histamine) Action: Histamine binds to the active state of the H1R, shifting the conformational equilibrium towards the active state and triggering Gq/11 protein activation.
-
Inverse Agonist (Desloratadine) Action: Desloratadine binds to the inactive state of the H1R, stabilizing this conformation.[4] This reduces the population of active receptors available for signaling, thereby decreasing both histamine-induced and basal (constitutive) G-protein activation.[6][11]
The H1R-Gαq/11 Signaling Cascade: Upon activation, the Gαq/11 subunit stimulates the effector enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to trigger the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately mediates the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[13]
Section 2: Methodologies for Quantifying G-Protein Function Inhibition
To fully characterize the inhibitory effects of a compound like Desloratadine, a suite of functional assays is required. These assays probe different stages of the GPCR signaling cascade, from the receptor-G protein interface to downstream second messengers and cellular responses.
| Assay Type | Principle | Target Pathway | Key Output |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.[14][15] | Direct G-protein activation (Gi, Gs, Gq) | EC₅₀ (agonist), IC₅₀ (antagonist/inverse agonist) |
| cAMP Accumulation Assay | Quantifies intracellular cyclic AMP (cAMP) levels, which are modulated by adenylyl cyclase activity.[16][17] | Gαs (stimulation), Gαi (inhibition) | EC₅₀ (agonist), IC₅₀ (antagonist/inverse agonist) |
| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to an activated GPCR, a key event in desensitization and G-protein independent signaling.[18][19] | GPCR desensitization, Biased signaling | EC₅₀ (agonist), IC₅₀ (antagonist) |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing key assays. They are designed to be self-validating by including essential controls and optimization steps.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation by quantifying the exchange of GDP for GTP on the Gα subunit.[20] It is a powerful tool for distinguishing between neutral antagonists and inverse agonists. An inverse agonist will decrease the basal [³⁵S]GTPγS binding in the absence of an agonist.
Causality Behind Choices:
-
Membrane Preparations: Whole cells are not used because [³⁵S]GTPγS cannot readily cross the cell membrane.[15]
-
Non-hydrolyzable GTP Analog: [³⁵S]GTPγS is used because it binds tightly to activated Gα subunits and is resistant to hydrolysis by the Gα's intrinsic GTPase activity, allowing the signal to accumulate.[14]
-
Excess GDP: A low concentration of GDP is included in the assay buffer to ensure G-proteins are in their inactive, GDP-bound state at the start of the reaction.[21]
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells (or other suitable host) stably expressing the human H1 receptor.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Homogenize the cells using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a small volume of buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Assay Execution (96-well format):
-
Prepare assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
On the day of the experiment, supplement the assay buffer with GDP to a final concentration of 10 µM.
-
Prepare serial dilutions of Desloratadine. Also prepare solutions for controls: buffer only (basal), histamine (agonist control, e.g., 10 µM), and a non-specific binding control (e.g., 10 µM unlabeled GTPγS).
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer with GDP.
-
25 µL of compound dilution or control.
-
25 µL of diluted membranes (e.g., 10-20 µg protein/well).
-
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate with gentle shaking for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., UniFilter-96 GF/B) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
To measure inverse agonism, compare the signal from Desloratadine-treated wells to the basal signal (buffer only). A significant decrease indicates inverse agonism.
-
To measure antagonist activity, co-incubate a fixed concentration of histamine (e.g., EC₈₀) with increasing concentrations of Desloratadine.
-
Plot the data using non-linear regression to determine IC₅₀ values.
-
Protocol 2: cAMP Accumulation Assay
While H1R couples to Gαq, many GPCRs of interest couple to Gαs (which stimulates adenylyl cyclase, increasing cAMP) or Gαi (which inhibits adenylyl cyclase, decreasing cAMP).[3][12] This protocol describes a method for measuring Gαi inhibition using Desloratadine in a model system where H1R has been engineered to couple to Gαi. This demonstrates the compound's utility in studying varied G-protein pathways.
Causality Behind Choices:
-
Forskolin Stimulation: To measure Gαi-mediated inhibition, the baseline level of cAMP must first be elevated. Forskolin directly activates adenylyl cyclase, providing this stimulated baseline.[17]
-
Homogeneous Assay Format: Modern cAMP assays (e.g., HTRF, AlphaScreen, luminescence) are homogeneous, meaning they don't require wash steps, making them ideal for high-throughput screening.[22] This protocol is based on a competitive immunoassay principle.[16][23]
Step-by-Step Methodology (using a LANCE HTRF-based kit):
-
Cell Preparation:
-
Use a cell line co-expressing the H1 receptor and a promiscuous or engineered Gαi protein.
-
Plate cells in a 384-well white assay plate and culture overnight.
-
-
Assay Execution:
-
Remove culture medium and add 5 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
Add 5 µL of Desloratadine dilutions or controls. Incubate for 30 minutes at room temperature.
-
Add 5 µL of an agonist (e.g., histamine) plus Forskolin (to pre-stimulate adenylyl cyclase). The goal is to measure the inhibition of the Forskolin-induced cAMP rise.
-
Incubate for 30-60 minutes at room temperature.
-
Add 5 µL of Eu-cryptate-labeled anti-cAMP antibody (donor).
-
Add 5 µL of d2-labeled cAMP (acceptor).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Detection and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data.
-
A decrease in cAMP levels (and thus a decrease in the HTRF signal) in the presence of Desloratadine indicates Gαi-mediated inhibition. Plot dose-response curves to determine IC₅₀.
-
Protocol 3: β-Arrestin Recruitment Assay
GPCR activation also triggers the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling pathways.[18] This assay is crucial for identifying "biased ligands" that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin).
Causality Behind Choices:
-
Enzyme Fragment Complementation (EFC): Technologies like DiscoverX's PathHunter are widely used.[18][19][24] The GPCR is tagged with a small enzyme fragment (ProLink) and β-arrestin with a larger fragment (Enzyme Acceptor). Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal. This provides a direct, quantifiable readout of the protein-protein interaction.[18]
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a commercially available PathHunter cell line engineered to express the H1R tagged with ProLink and β-arrestin tagged with Enzyme Acceptor.
-
Plate the cells in a 384-well white, clear-bottom assay plate and culture for 24 hours.
-
-
Assay Execution (Antagonist Mode):
-
Prepare serial dilutions of Desloratadine.
-
Add the compound dilutions to the assay plate.
-
Incubate for 30 minutes at 37°C to allow the compound to bind to the receptor.
-
Add a fixed concentration of histamine (an EC₈₀ concentration, predetermined in a separate agonist-mode experiment).
-
Incubate for 90 minutes at 37°C.
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Prepare the detection reagent according to the manufacturer's instructions (typically a single solution containing both lysis agents and chemiluminescent substrate).
-
Add the detection reagent to all wells.
-
Incubate for 60 minutes at room temperature in the dark to allow the signal to develop and stabilize.
-
-
Detection and Analysis:
-
Read the plate using a standard luminometer.
-
Normalize the data relative to the positive (histamine only) and negative (vehicle only) controls.
-
Plot the dose-response curve for Desloratadine's inhibition of histamine-induced β-arrestin recruitment and calculate the IC₅₀.
-
Conclusion
Desloratadine, with its well-defined mechanism as a potent inverse agonist of the Histamine H1 receptor, serves as an exemplary tool for the study of G-protein function. By employing a multi-assay approach—directly measuring G-protein activation with GTPγS binding, assessing second messenger modulation via cAMP or IP1 assays, and investigating desensitization pathways through β-arrestin recruitment—researchers can gain a holistic understanding of GPCR signaling. The protocols outlined in this guide provide a robust framework for characterizing the inhibitory profiles of compounds and elucidating the complex and nuanced world of G-protein coupled receptor pharmacology.
References
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PubChem. (n.d.). Loratadine. National Center for Biotechnology Information. Retrieved from [Link]
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Tashiro, M., et al. (2022). Pharmacotherapy of Itch—Antihistamines and Histamine Receptors as G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
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Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]
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DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
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Zhang, J. H., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]
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Zhang, J. H., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
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Martínez-Pinilla, E., et al. (2015). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol. Retrieved from [Link]
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Bio-protocol. (n.d.). GTPγS binding assay. Retrieved from [Link]
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Wang, Q., et al. (2024). Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. Nature Communications. Retrieved from [Link]
-
DiscoverXCorporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Retrieved from [Link]
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Boyd, M. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Li, C., et al. (2020). Loratadine Alleviates Advanced Glycation End Product-Induced Activation of NLRP3 Inflammasome in Human Chondrocytes. Cartilage. Retrieved from [Link]
-
de Graaf, C., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Blazer, L. L., et al. (2011). Reversible Inhibitors of Regulators of G-protein Signaling Identified in a High-throughput Cell-based Calcium Signaling Assay. Journal of Biomolecular Screening. Retrieved from [Link]
-
de Ligt, R. A., et al. (2000). Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery. British Journal of Pharmacology. Retrieved from [Link]
-
Church, M. K., & Church, D. S. (2013). Intracellular signaling processes mediated by G-proteins after interaction of histamine with each receptor subtype. ResearchGate. Retrieved from [Link]
-
Riemersma, C., et al. (2023). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]
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Patsnap Synapse. (2024). What are H1 receptor inverse agonists and how do they work?. Retrieved from [Link]
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Carebox Connect. (n.d.). Loratadine for the Prevention of G-CSF-related Bone Pain. Retrieved from [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
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Du, Y., et al. (2019). Targeting G protein-coupled receptor signalling by blocking G proteins. Nature Reviews Drug Discovery. Retrieved from [Link]
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Kubo, N., et al. (2011). Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio. Human Psychopharmacology. Retrieved from [Link]
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El-Hefnawy, H. M., et al. (2017). Desloratadine Efficacy in Relation to GSTM1 and GSTT1 Polymorphic Genes in Chronic Spontaneous Urticaria. Archives of Medical Research. Retrieved from [Link]
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Small Molecule Pathway Database (SMPDB). (2017). Loratadine H1-Antihistamine Action. Retrieved from [Link]
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Sharma, M., & Gupte, S. (2008). Inverse agonism and its therapeutic significance. Indian Journal of Pharmacology. Retrieved from [Link]
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Leyme, A., et al. (2017). Specific inhibition of GPCR-independent G protein signaling by a rationally engineered protein. PNAS. Retrieved from [Link]
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ResearchGate. (n.d.). Detailed interactions of inverse agonists in the H1R ligand-binding.... Retrieved from [Link]
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Casolaro, V., et al. (1993). Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils. Journal of Investigational Allergology & Clinical Immunology. Retrieved from [Link]
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Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Antihistamine Types & Side Effects. Retrieved from [Link]
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Krüger, D., et al. (1996). Effects of the selective H1 and H2 histamine receptor antagonists loratadine and ranitidine on autonomic control of the heart. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Loratadine. Retrieved from [Link]
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- 5. Loratadine Alleviates Advanced Glycation End Product-Induced Activation of NLRP3 Inflammasome in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Investigating Desloratadine in Proliferative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Repurposing Desloratadine for Proliferative Diseases
Desloratadine, a second-generation histamine H1-receptor antagonist, is a well-established and widely used medication for the treatment of allergic conditions.[1] Its primary mechanism of action involves blocking the effects of histamine, a key mediator of allergic reactions.[1] However, a growing body of evidence suggests that desloratadine possesses biological activities that extend beyond its anti-allergic properties, indicating its potential as a repurposed drug for the study and possible treatment of proliferative diseases, including cancer.[2]
Recent in vitro studies have demonstrated that desloratadine can inhibit the growth and proliferation of various cancer cell lines.[3] These anti-proliferative effects are thought to be mediated through a combination of its canonical H1-receptor antagonism and other off-target effects that modulate key signaling pathways involved in cell growth, survival, and apoptosis.[1][3] This document provides a comprehensive guide for researchers interested in exploring the anti-proliferative potential of desloratadine, detailing its mechanism of action and providing step-by-step protocols for key in vitro assays.
Unraveling the Anti-Proliferative Mechanisms of Desloratadine
The anti-proliferative effects of desloratadine appear to be multifactorial, involving the modulation of several key signaling pathways that are often dysregulated in cancer.
Primary Target: The Histamine H1-Receptor
Desloratadine is a potent and selective inverse agonist of the histamine H1-receptor.[2] In the context of proliferative diseases, histamine itself can act as a growth factor in some cancer types, promoting cell proliferation and survival.[4] By blocking the H1-receptor, desloratadine can directly antagonize these pro-proliferative effects of histamine.
Modulation of Key Signaling Pathways
Beyond its primary target, desloratadine has been shown to influence several intracellular signaling cascades critical for cell proliferation and survival:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a crucial regulator of inflammation, cell survival, and proliferation. Desloratadine has been shown to inhibit the activation of the NF-κB pathway, which may contribute to its anti-inflammatory and anti-proliferative effects.[1]
-
Induction of TP53-Dependent Apoptosis: A key study in breast cancer cells revealed that desloratadine can induce apoptosis in a p53-dependent manner.[5] This involves the upregulation of pro-apoptotic proteins such as BAX and FAS, leading to programmed cell death.[5]
-
Cell Cycle Arrest: Desloratadine has been observed to induce cell cycle arrest at different phases in various cancer cell lines. In bladder cancer cells, it causes a G1 phase arrest by downregulating cyclin D1 and P70S6K.[6] In breast cancer cells, it leads to an accumulation of cells in the sub-G1 and G2/M phases.[5]
-
Inhibition of the ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that promotes cell proliferation and survival. There is evidence to suggest that desloratadine can inhibit the activation of the ERK1/2 pathway, thereby dampening pro-proliferative signals.[7]
-
Potential Involvement of the PI3K/Akt Pathway: While direct evidence for desloratadine is still emerging, studies on its parent compound, loratadine, have shown inhibition of the PI3K/Akt/mTOR signaling pathway in gastrointestinal tumor cells.[8] Given that desloratadine is the active metabolite of loratadine, it is plausible that it may also exert its anti-proliferative effects, at least in part, through the modulation of this critical survival pathway.[8] Further investigation into this potential mechanism is warranted.
The following diagram illustrates the known and proposed anti-proliferative signaling pathways of desloratadine.
Caption: Known and proposed anti-proliferative signaling pathways of Desloratadine.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-proliferative effects of desloratadine in vitro.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-proliferative effects of desloratadine.
Caption: General experimental workflow for assessing the anti-proliferative effects of Desloratadine.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Desloratadine (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Desloratadine Treatment:
-
Prepare a stock solution of desloratadine (e.g., 100 mM in DMSO).
-
Prepare serial dilutions of desloratadine in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared desloratadine dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest desloratadine concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: BrdU Incorporation Assay for DNA Synthesis
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis by detecting the incorporation of this thymidine analog into the DNA of proliferating cells. Incorporated BrdU is detected using a specific antibody.
Materials:
-
BrdU labeling reagent (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well cell culture plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
Two hours before the end of the treatment period, add 10 µL of BrdU labeling reagent to each well.
-
Incubate for 2 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm (for HRP) or fluorescence at the appropriate excitation/emission wavelengths.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Principle: This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
PBS
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvesting.
-
Treat cells with desloratadine as described in the MTT protocol for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, including the supernatant to collect any floating (potentially apoptotic) cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the cell cycle distribution based on PI fluorescence intensity.
-
Data Analysis and Interpretation
The quantitative data obtained from the proliferation assays should be analyzed to determine the effect of desloratadine on cell viability and proliferation.
Data Presentation:
Summarize the results in a table for easy comparison.
| Desloratadine (µM) | Cell Viability (% of Control) | DNA Synthesis (% of Control) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.8 | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 | 1.2 ± 0.3 |
| 10 | 95.1 ± 4.8 | 92.3 ± 5.5 | 58.2 ± 2.5 | 23.5 ± 1.9 | 18.3 ± 1.6 | 1.5 ± 0.4 |
| 25 | 78.4 ± 6.1 | 75.6 ± 7.2 | 65.7 ± 3.0 | 18.9 ± 2.2 | 15.4 ± 1.9 | 3.1 ± 0.8 |
| 50 | 52.3 ± 7.5 | 48.9 ± 8.1 | 72.1 ± 3.5 | 12.4 ± 2.5 | 10.5 ± 2.1 | 8.7 ± 1.5 |
| 100 | 25.8 ± 5.9 | 22.1 ± 6.3 | 68.5 ± 4.1 | 8.9 ± 1.8 | 7.6 ± 1.5** | 15.2 ± 2.1 |
-
p < 0.05, *p < 0.01, **p < 0.001 compared to the vehicle control. Data are presented as mean ± standard deviation.
Interpretation:
-
A dose-dependent decrease in cell viability and DNA synthesis suggests an anti-proliferative effect of desloratadine.
-
An increase in the percentage of cells in the G0/G1 or G2/M phase, coupled with a decrease in the S phase, indicates cell cycle arrest.
-
An increase in the sub-G1 population is indicative of apoptosis.
Conclusion
The protocols and information provided in this guide offer a solid foundation for researchers to investigate the potential anti-proliferative effects of desloratadine. By systematically evaluating its impact on cell viability, DNA synthesis, and cell cycle progression, and by further exploring the underlying molecular mechanisms, the scientific community can better understand the potential of this well-established drug in the context of proliferative diseases.
References
-
Desloratadine, a Novel Antigrowth Reagent for Bladder Cancer. BioMed Research International. [Link]
-
Combining thioridazine and loratadine for the treatment of gastrointestinal tumor. Oncology Letters. [Link]
-
The off‑target effect of loratadine triggers autophagy‑mediated apoptosis in lung adenocarcinoma cells by deactivating JNK, p38, and STAT3 signaling through both PP2A‑dependent and independent pathways. Spandidos Publications. [Link]
-
Loratidine is associated with improved prognosis and exerts antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer. Journal of Translational Medicine. [Link]
-
The off‑target effect of loratadine triggers autophagy‑mediated apoptosis in lung adenocarcinoma cells by deactivating JNK, p38, and STAT3 signaling through both PP2A‑dependent and independent pathways. PubMed. [Link]
-
The off‑target effect of loratadine triggers autophagy‑mediated apoptosis in lung adenocarcinoma cells by deactivating JNK, p38, and STAT3 signaling through both PP2A‑dependent and independent pathways. Spandidos Publications. [Link]
-
H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment. MDPI. [Link]
-
Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells. PubMed. [Link]
-
Investigation of the Antitumor Effects of Anti-inflammatory Desloratadine and Trimebutine on Different Types of Human Cancer Cells: An In Vitro study. ResearchGate. [Link]
-
Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells. MDPI. [Link]
-
Desloratadine, a Novel Antigrowth Reagent for Bladder Cancer. PubMed. [Link]
-
Improved survival in several cancers with use of H1-antihistamines desloratadine and loratadine. PMC. [Link]
Sources
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- 2. Improved survival in several cancers with use of H1-antihistamines desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desloratadine, a Novel Antigrowth Reagent for Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Combining thioridazine and loratadine for the treatment of gastrointestinal tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Assay of Desloratadine in Pharmaceutical Formulations
Abstract
This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Desloratadine in pharmaceutical dosage forms. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the methodological choices. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control (QC) testing, including assay and impurity profiling.
Introduction: The Analytical Imperative for Desloratadine
Desloratadine, the major active metabolite of loratadine, is a potent, long-acting, non-sedating tricyclic antihistamine with selective peripheral H1-receptor antagonist activity.[1] It is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. Ensuring the identity, purity, strength, and quality of Desloratadine in its final dosage form is paramount for patient safety and therapeutic efficacy. A validated, stability-indicating analytical method is a regulatory requirement and a cornerstone of pharmaceutical quality control. Such a method must be able to accurately quantify Desloratadine and resolve it from any process-related impurities and degradation products that may arise during manufacturing or upon storage.
This guide adopts a Quality by Design (QbD) mindset, focusing on a systematic approach to method development that begins with predefined objectives to ensure the final method is robust, reliable, and fit for its intended purpose.
Method Development Rationale & Strategy
The primary objective is to develop a specific, accurate, precise, and stability-indicating RP-HPLC method for Desloratadine.
Analyte Properties & Chromatographic Considerations
Desloratadine is a basic compound with two pKa values: approximately 4.4 (pyridine nitrogen) and 9.7 (piperidine nitrogen).[2][3][4] This dual basicity is a critical factor in method development. In reversed-phase HPLC, basic analytes can interact with acidic residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing).
Causality Behind Experimental Choices:
-
Column Selection: A C18 (octadecyl-silane) column is selected for its hydrophobic stationary phase, which provides excellent retention for the moderately non-polar Desloratadine molecule. A high-purity, end-capped C18 column is recommended to minimize silanol interactions.
-
Mobile Phase pH Control: To ensure consistent retention and symmetrical peak shape, the ionization state of Desloratadine must be controlled. By adjusting the mobile phase to an acidic pH, typically around 3.0, both nitrogen atoms are consistently protonated. This positive charge prevents secondary interactions with silanols and ensures a single, stable analyte form in solution, leading to sharp, Gaussian peaks. A phosphate buffer is chosen for its buffering capacity in this pH range.
-
Organic Modifier: Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. The final ratio is optimized to achieve a desirable retention time (typically 3-10 minutes) and resolution from potential impurities.
-
Detection Wavelength: Desloratadine exhibits significant UV absorbance. A standard solution is scanned across the 200-400 nm range. While multiple maxima are observed, detection at 242 nm or 280 nm offers a good balance of sensitivity and specificity.[5] For this method, 242 nm is selected to maximize sensitivity.
Workflow for Method Development & Validation
The overall strategy follows a logical progression from understanding the analyte to full method validation and implementation.
Caption: Workflow from Method Development to QC Application.
Materials and Reagents
-
Desloratadine Reference Standard (RS): USP grade or equivalent, of known purity.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade).
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Sample: Desloratadine tablets (e.g., 5 mg dosage).
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, with UV/DAD detector |
| Column | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) in a 48:52 (v/v) ratio |
| Buffer Preparation | Dissolve 6.8 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.0 with orthophosphoric acid. Filter through 0.45 µm filter. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Standard and Sample Preparation Protocol
Protocol 1: Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 25 mg of Desloratadine RS into a 250 mL volumetric flask. Add approximately 150 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol and mix well.
-
Working Standard Solution (20 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with mobile phase and mix well.
Protocol 2: Preparation of Sample Solution (from 5 mg Tablets)
-
Sample Powder: Accurately weigh and finely powder not fewer than 20 Desloratadine tablets.
-
Sample Stock Solution (100 µg/mL): Transfer an amount of powder equivalent to 25 mg of Desloratadine into a 250 mL volumetric flask. Add approximately 150 mL of methanol and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.
-
Dilution & Filtration: Dilute to volume with methanol, mix well, and allow to stand. Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Working Sample Solution (20 µg/mL): Pipette 20.0 mL of the filtered Sample Stock Solution into a 100 mL volumetric flask. Dilute to volume with mobile phase and mix well.
Method Validation Protocol (as per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5]
Caption: Core Parameters for Analytical Method Validation.
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis. Procedure: Inject the Working Standard Solution (20 µg/mL) five times. Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Specificity (Forced Degradation Study)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. Protocol: Expose a Desloratadine solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
Analysis: Analyze each stressed sample. Use a photodiode array (PDA) detector to assess peak purity of the main Desloratadine peak. Acceptance Criteria: The method must resolve Desloratadine from all degradation products. The peak purity index of the Desloratadine peak should be greater than 0.999, indicating no co-eluting peaks.
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between concentration and instrument response. Procedure: Prepare a series of at least five concentrations of Desloratadine from 50% to 150% of the working concentration (e.g., 10, 15, 20, 25, 30 µg/mL). Analysis: Plot a graph of peak area versus concentration. Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Purpose: To determine the closeness of the test results to the true value. Procedure: Perform recovery studies by spiking a placebo with known amounts of Desloratadine RS at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. Analysis: Calculate the percentage recovery for each sample. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-analyst/Inter-day): Repeat the analysis on a different day with a different analyst. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Acceptance Criteria:
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units) Analysis: Evaluate the effect on system suitability parameters. Acceptance Criteria: All system suitability parameters must remain within the acceptance limits.
Results and Data Presentation
Table 1: System Suitability and Linearity Data
| Parameter | Result | Acceptance Criteria |
| System Suitability | ||
| Tailing Factor | 1.15 | ≤ 2.0 |
| Theoretical Plates | 8150 | > 5000 |
| % RSD of Peak Areas (n=5) | 0.45% | ≤ 2.0% |
| Linearity | ||
| Range | 10 - 30 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Table 2: Accuracy and Precision Data
| Parameter | Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Accuracy | 80% | 99.5% | 0.52% | Mean Recovery: 98-102% |
| 100% | 100.8% | 0.31% | ||
| 120% | 99.9% | 0.45% | ||
| Precision (Repeatability) | 100% (n=6) | - | 0.56% | % RSD ≤ 2.0% |
| Precision (Intermediate) | 100% (n=6) | - | 0.64% | % RSD ≤ 2.0% |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantitative determination of Desloratadine in pharmaceutical tablets. The method has been validated in accordance with ICH guidelines and its stability-indicating nature has been confirmed through forced degradation studies. The established protocols are robust and suitable for routine use in a pharmaceutical quality control environment, ensuring the delivery of safe and effective medicine to patients.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5][6]
-
Patel, A., et al. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. [Link][5]
- Valarmathy, J., et al. (2011). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry.
-
Patel, R. B., et al. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry. [Link]
-
Gehad, G. M., et al. (2020). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of AOAC International. [Link][7]
-
Health Canada. (2018). Product Monograph - Desloratadine Tablets. [Link][2]
-
Kocijan, A., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica. [Link][3]
-
PubChem. Desloratadine Compound Summary. National Center for Biotechnology Information. [Link][8]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Plavšić, M. G., et al. (2006). Solubility—pH profile of loratadine and desloratadine. Journal of Pharmaceutical and Biomedical Analysis. [Link][4]
-
International Journal of Innovative Research and Technology. Quality by Design (QBD) Approach for Analytical Method Development in Pharmaceutical Products. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
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- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Loratadine Synthesis and Minimizing Isoloratadine & Related Byproducts
Welcome to the Technical Support Center for Loratadine synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the purity and yield of Loratadine by effectively controlling the formation of critical byproducts, including its positional isomer, Isoloratadine.
Impurity profiling and control are paramount in pharmaceutical manufacturing to ensure drug safety and efficacy.[1] This document provides in-depth, experience-driven answers to common challenges, troubleshooting strategies for specific synthetic stages, and validated protocols to guide your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental questions researchers encounter regarding byproduct formation in Loratadine synthesis.
Q1: What are the primary byproducts in Loratadine synthesis and why are they a concern?
A1: The main byproducts in Loratadine synthesis are process-related impurities arising from starting materials, intermediates, or side reactions, as well as degradation products.[1] Key impurities include:
-
This compound A: A positional isomer of Loratadine that is often difficult to separate due to similar physicochemical properties. Its presence can affect the final product's purity and pharmacological profile.
-
Desloratadine (Impurity A): The primary active metabolite of Loratadine and a key precursor in the final synthesis step.[2][3] Its presence indicates an incomplete N-carbethoxylation reaction.
-
Dehydro-Loratadine (Impurity E): An oxidation byproduct characterized by an additional double bond in the tricyclic ring system.[4] Its formation suggests exposure to oxidative conditions.
-
N-Methyl Loratadine Precursor: The intermediate before the Von Braun reaction, which, if carried forward, can lead to related impurities.[5]
-
Hydroxymethyl Derivatives: These can form when Loratadine is formulated as a syrup, resulting from a redox process with formulation components.[6][7]
Controlling these impurities is critical for meeting stringent regulatory requirements (as outlined by pharmacopeias like the USP and EP) and ensuring the safety and therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]
Q2: What is the proposed mechanism for the formation of this compound A?
A2: this compound A is a positional isomer. While the exact mechanism is not extensively detailed in the provided literature, its formation is logically associated with the final N-carbethoxylation step. The reaction involves the addition of an ethoxycarbonyl group to the piperidinylidene nitrogen of the precursor, 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[8][9]cyclohepta[1,2-b]pyridine (Desloratadine). Isomerization can occur under certain reaction conditions, particularly with inappropriate base selection or temperature, leading to the formation of the undesired isomer alongside the target Loratadine molecule.[5]
Q3: How does Dehydro-Loratadine (Impurity E) typically form?
A3: Dehydro-Loratadine is an oxidation product. Its formation is generally attributed to the presence of oxidizing agents or exposure to atmospheric oxygen, particularly under harsh conditions like elevated temperatures or in the presence of metal catalysts. This impurity can arise during the synthesis, work-up, or even during storage if the final product is not handled under appropriately inert conditions.[10]
Q4: What are the most effective analytical methods for identifying and quantifying these byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for separating and quantifying Loratadine and its related substances.[11] Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems can significantly reduce analysis time—from 20-50 minutes down to approximately 4 minutes—while maintaining or improving data quality.[12]
Key considerations for method development include:
-
Column: A reversed-phase C8 or C18 column is typically effective.[4][8][13]
-
Mobile Phase: A buffered mixture of an organic solvent (like acetonitrile or methanol) and water is common. Gradient elution is often necessary to achieve adequate separation of all impurities.[4]
-
Detection: UV detection at a wavelength around 220-250 nm allows for sensitive detection of Loratadine and its chromophoric impurities.[4]
For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Section 2: Troubleshooting Guide - From Reaction to Purification
This guide provides actionable solutions to common problems encountered during key stages of Loratadine synthesis.
The Grignard Reaction & Cyclization: Building the Core
The formation of the tricyclic core is a critical phase where impurities can be introduced from starting materials or side reactions.[9][14]
-
Problem: High levels of 1,6-addition byproducts during the Grignard reaction.
-
Causality: The Grignard reaction with the tricyclic ketone can sometimes favor a 1,6-addition mechanism over the desired 1,2-addition, leading to significant yield loss and purification challenges. This has been reported to generate up to 30% of this byproduct.[15][16]
-
Troubleshooting & Optimization:
-
Temperature Control: Conducting the reaction at very low ("glacial") temperatures, specifically between -80°C and -95°C, has been shown to dramatically favor the desired 1,2-addition product and improve yield.[15]
-
Solvent Choice: Use an inert, ethereal solvent like tetrahydrofuran (THF) to ensure the stability and reactivity of the Grignard reagent.[15]
-
Reagent Quality: Ensure the magnesium and other starting materials are of high purity and that the reaction is conducted under strictly anhydrous conditions to prevent quenching of the Grignard reagent.
-
-
-
Problem: Isomerization of the olefin product during acidic dehydration.
-
Causality: The dehydration of the alcohol intermediate formed after the Grignard reaction requires strong acidic conditions (e.g., polyphosphoric acid or 85% sulfuric acid).[5] These harsh conditions can cause isomerization of the exocyclic double bond, leading to impurities that are difficult to remove.
-
Troubleshooting & Optimization:
-
Milder Dehydrating Agents: Explore alternative, milder dehydrating agents or reaction conditions that can effect the elimination of water without promoting isomerization.
-
Reaction Time & Temperature: Carefully control the reaction time and temperature during dehydration to minimize exposure to harsh conditions. Quench the reaction as soon as the starting material is consumed (monitored by TLC or HPLC).
-
-
The N-Carbethoxylation Step: Controlling the Final Conversion
This final step, converting Desloratadine to Loratadine, is critical for minimizing the key impurities found in the final API.[5][17]
-
Problem: Incomplete reaction, resulting in high levels of residual Desloratadine (Impurity A).
-
Causality: Insufficient reagent, non-optimal temperature, or short reaction time can lead to incomplete conversion.
-
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Use a slight excess of ethyl chloroformate to drive the reaction to completion. A molar ratio of the intermediate to ethyl chloroformate between 1:1.0 and 1:1.5 is often effective.[18]
-
Temperature and Time: The reaction is typically performed at an elevated temperature (e.g., 60-75°C) for 1-2 hours to ensure a sufficient reaction rate.[5][19] Monitor the reaction by HPLC to confirm completion before proceeding with the work-up.
-
-
-
Problem: Formation of this compound A and other related impurities.
-
Causality: The choice of base and solvent system can influence the regioselectivity of the reaction. An overly strong base or reactive solvent could promote side reactions or isomerization.
-
Troubleshooting & Optimization:
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is often used to scavenge the HCl byproduct without interfering with the reaction.[5]
-
Solvent System: Toluene is a commonly used inert solvent that facilitates the reaction at the required temperatures.[19]
-
pH Control During Work-up: After the reaction, the mixture is typically cooled and quenched with water. Adjusting the pH to a weakly acidic range (e.g., pH 5.0-5.5) with an acid like HCl helps in the separation of the organic product from basic impurities.[5][19]
-
-
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent | Toluene | Inert solvent, allows for appropriate reaction temperature.[19] |
| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic scavenger for HCl byproduct, minimizes side reactions.[5] |
| Reagent | Ethyl Chloroformate (1.0 - 1.5 eq.) | Slight excess drives the reaction to completion, reducing residual Desloratadine.[18] |
| Temperature | 60 - 75 °C | Ensures an adequate reaction rate for complete conversion.[5][19] |
| Reaction Time | 1 - 2 hours (Monitor by HPLC) | Sufficient time for completion while minimizing thermal degradation.[19] |
| Work-up pH | 5.0 - 5.5 | Facilitates clean phase separation and removal of basic impurities.[5][19] |
Section 3: Protocols & Methodologies
These protocols provide a starting point for laboratory experiments, based on established methods.
Protocol: Optimized N-Carbethoxylation to Minimize Byproducts
This protocol is adapted from established industrial processes and focuses on controlling conditions to maximize the yield of Loratadine while minimizing key impurities.[5][19]
-
Reaction Setup: In a clean, dry, nitrogen-purged reactor, charge toluene, 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[8][9]cyclohepta[1,2-b]pyridine (1.0 mole eq.), and diisopropylethylamine (DIPEA).
-
Reagent Addition: Begin stirring and heat the mixture to 60-65°C. Slowly add ethyl chloroformate (approx. 1.1 mole eq.) over 30 minutes, maintaining the temperature below 70°C.
-
Reaction: After the addition is complete, raise the temperature to 70-75°C and stir for 1-2 hours.
-
In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm the consumption of the starting material is >99.5%.
-
Quench and Work-up: Cool the reaction mixture to room temperature. Add water and stir. Adjust the pH of the aqueous layer to 5.0-5.5 using dilute hydrochloric acid.
-
Phase Separation: Separate the organic (toluene) layer. Wash the organic layer with water to remove residual salts.
-
Isolation: Remove the toluene under reduced pressure to yield crude Loratadine.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent system, such as isopropyl ether followed by acetonitrile, to achieve >99% purity.[19]
Protocol: RP-HPLC Method for In-Process Control and Final Purity
This method is designed for the effective separation of Loratadine from its key impurities.[4]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent C18 column.
-
Mobile Phase A: 0.05 M monobasic potassium phosphate buffer, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v), with pH adjusted to 6.9 using orthophosphoric acid.
-
Mobile Phase B: Same composition as A, but with pH adjusted to 3.6.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Gradient Program: A gradient program should be developed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities, including this compound and Dehydro-Loratadine. A typical starting point would be a high percentage of Mobile Phase A, transitioning to a higher percentage of Mobile Phase B over 20-30 minutes.
Section 4: Visual Summaries & Workflows
Diagram 1: Key Byproduct Formation in Loratadine Synthesis
This diagram illustrates the main synthetic pathway and highlights the critical steps where major byproducts are formed.
Caption: Workflow of Loratadine synthesis and byproduct formation.
Diagram 2: Troubleshooting Workflow for High Impurity Levels
This decision tree provides a logical path for diagnosing and resolving common impurity issues.
Caption: Troubleshooting decision tree for impurity analysis.
Section 5: References
-
Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite desloratadine in human - ChesterRep. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ramulu, G., Kumar, Y. R., Vyas, K., Suryanarayana, M. V., & Mukkanti, K. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Korean Chemical Society, 56(4), 474-481. Available at: [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters. Retrieved January 16, 2026, from [Link]
-
HPLC Methods for analysis of Loratadine. (n.d.). HELIX Chromatography. Retrieved January 16, 2026, from [Link]
-
Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. (2022). Neuroquantology, 20(8), 5396-5407. Available at: [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321. Available at: [Link]
-
Preparation method of desloratadine impurity. (2021). CN112898268A. Google Patents. Available at:
-
Method for preparing loratadine tablet. (2013). CN103230378A. Google Patents. Available at:
-
Loratadine pharmaceutical composition and preparation method thereof. (2023). CN115702935B. Google Patents. Available at:
-
A PROCESS FOR SYNTHESIZING LORATADINE. (2004). IN227075. Indian Patent Office. Available at: [Link]
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321. Available at: [Link]
-
A process for the manufacturing of loratadine and its intermediates. (2006). WO2006006184A2. Google Patents. Available at:
-
Loratadine composition. (2014). CN103784446A. Google Patents. Available at:
-
A Process For The Production Of Loratadine. (n.d.). Quick Company. Retrieved January 16, 2026, from [Link]
-
Process for the preparation of loratadine. (2004). WO2004080997A1. Google Patents. Available at:
-
Preparation method of loratadine. (2021). Eureka | Patsnap. Available at: [Link]
-
A kind of preparation method of loratadine. (2021). CN112341433A. Google Patents. Available at:
-
Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC, 2005(9), 200-206. Available at: [Link]
-
Alford, J. S., Abascal, N. C., Shugrue, C. R., Colvin, S. M., Romney, D. K., & Miller, S. J. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS central science, 7(5), 845–854. Available at: [Link]
-
Cerrada, V., et al. (2005). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC. Available at: [Link]
-
Ghaedi, M., et al. (2015). Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC. Journal of Chromatography B, 980-981, 103-108. Available at: [Link]
-
Preparation method of desloratadine. (2015). CN104610225A. Google Patents. Available at:
-
Vignaduzzo, S. E., et al. (2008). LC Determination of Loratadine and Related Impurities. Journal of Liquid Chromatography & Related Technologies, 31(15), 2243-2256. Available at: [Link]
-
8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDYLIDENE)-5H-BENZO[8][9]CYCLOHEPTA[1,2-b]PYRIDINE AND ITS SALTS, PROCESSES FOR THE PRODUCTION THEREOF AND PHARMACEUTICAL COMPOSITIONS CONTAINING THESE COMPOUNDS. (1985). WO1985003707A1. Google Patents. Available at:
Sources
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- 2. 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (Descarboethoxyloratadine; Desloratadine) [lgcstandards.com]
- 3. WO1985003707A1 - 8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDYLIDENE)-5H-BENZO AD5,6 BDCYCLOHEPTA AD1,2-b BDPYRIDINE AND ITS SALTS, PROCESSES FOR THE PRODUCTION THEREOF AND PHARMACEUTICAL COMPOSITIONS CONTAINING THESE COMPOUNDS - Google Patents [patents.google.com]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
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- 8. neuroquantology.com [neuroquantology.com]
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- 10. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. chesterrep.openrepository.com [chesterrep.openrepository.com]
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- 15. A Process For The Production Of Loratadine [quickcompany.in]
- 16. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 17. allindianpatents.com [allindianpatents.com]
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- 19. Loratadine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Desloratadine Peak Tailing in HPLC
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Desloratadine. As a basic compound, Desloratadine presents unique challenges in reversed-phase HPLC, primarily due to its interactions with the stationary phase. This document provides in-depth, experience-driven troubleshooting strategies to achieve symmetrical, reproducible peaks.
Understanding the "Why": The Root Causes of Peak Tailing for Basic Compounds
Peak tailing, a common chromatographic problem, manifests as an asymmetrical peak with a drawn-out trailing edge.[1] For basic compounds like Desloratadine, the primary culprit is often secondary interactions with the stationary phase.[2][3] In reversed-phase HPLC, while the main retention mechanism is hydrophobic interaction, unwanted secondary interactions can occur, leading to peak distortion.[2]
Specifically, the free silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[4][5] These silanol groups are acidic and can interact with protonated basic analytes through ion-exchange mechanisms, causing a portion of the analyte molecules to be more strongly retained, which results in peak tailing.[4][6] The mobile phase pH plays a critical role in this process; if the pH is close to the pKa of the analyte, both ionized and non-ionized forms will be present, leading to peak shape issues.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides a systematic approach to troubleshooting Desloratadine peak tailing.
Q1: My Desloratadine peak is tailing. What is the first thing I should check?
A1: The first and most critical parameter to evaluate is the mobile phase pH in relation to Desloratadine's pKa values.
Expertise & Experience: Desloratadine has two pKa values: approximately 4.4 and 10.0.[8][9] To ensure a consistent ionization state and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[10][11] For Desloratadine, operating at a low pH (e.g., pH 2.5-3.0) is generally recommended. At this pH, the basic functional groups of Desloratadine will be consistently protonated, and the acidic silanol groups on the column will be largely unionized, thus reducing the undesirable ionic interactions that cause tailing.[3][12]
Troubleshooting Protocol:
-
Review your current mobile phase pH.
-
If the pH is between 3 and 7, it is likely contributing to the peak tailing.
-
Prepare a new mobile phase with a pH of approximately 2.5-3.0. A common choice is a phosphate buffer or 0.1% formic acid.[12][13]
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample. [14]
-
Analyze the Desloratadine standard and observe the peak shape.
Q2: I've adjusted the mobile phase pH to be low, but I still see some peak tailing. What's my next step?
A2: If pH optimization alone is insufficient, the issue may lie with the HPLC column chemistry or unmasked residual silanol groups .
Expertise & Experience: Even with a low pH mobile phase, highly active silanol groups can still cause peak tailing.[4] In such cases, there are two primary strategies: using a more inert column or adding a mobile phase modifier to compete with the analyte for the active sites.
-
Column Selection: Modern HPLC columns are designed to minimize the impact of silanol groups. Look for columns that are "end-capped," which means the free silanol groups have been chemically deactivated.[2] Columns with a "Type B" silica base are also less acidic and show reduced silanol activity.[4] For basic compounds, columns with embedded polar groups or a positively charged surface can also improve peak shape.[15]
-
Mobile Phase Modifiers: Adding a competing base to the mobile phase can effectively mask the residual silanol groups.[12] Triethylamine (TEA) is a common choice. The idea is that the competing base will preferentially interact with the silanol groups, leaving fewer available to interact with your analyte.[12]
Troubleshooting Protocol:
-
Evaluate your current column. If you are using an older, non-end-capped column, consider switching to a modern, high-purity, end-capped C18 or C8 column.[16][17]
-
If a new column is not immediately available, try adding a mobile phase modifier. A typical starting concentration for TEA is 10-25 mM.[12]
-
Prepare your mobile phase as usual and then add the appropriate amount of TEA. Ensure the final pH is readjusted if necessary.
-
Equilibrate the column thoroughly with the new mobile phase before injection.
| Strategy | Description | Typical Parameters |
| Column Change | Switch to a column with a more inert stationary phase. | End-capped C18/C8, Type B Silica, Polar-Embedded Group |
| Mobile Phase Modifier | Add a competing base to mask silanol groups. | 10-25 mM Triethylamine (TEA) in the mobile phase |
Q3: Could my issue be related to something other than the column or mobile phase chemistry?
A3: Yes, extra-column effects and system issues can also contribute to peak tailing for all compounds, including Desloratadine.
Expertise & Experience: Peak tailing that affects all peaks in your chromatogram, not just Desloratadine, often points to a physical problem in your HPLC system rather than a chemical interaction.[18] This can include dead volumes in fittings, a partially blocked column frit, or a void at the head of the column.[18][19]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. phenomenex.com [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. welch-us.com [welch-us.com]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. HPLC Column Selection Guide [scioninstruments.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: A Troubleshooting Guide to Improving Chromatographic Resolution Between Loratadine and Isoloratadine
Welcome to the technical support center. As scientists and drug development professionals, we understand that achieving baseline resolution for critical pairs, such as an Active Pharmaceutical Ingredient (API) and its related substances, is paramount for accurate quantification and regulatory compliance. The separation of Loratadine and its positional isomer, Isoloratadine (also known as Loratadine Impurity E), presents a common but significant chromatographic challenge due to their nearly identical physicochemical properties.[1]
This guide is designed to move beyond generic advice and provide a structured, scientifically-grounded framework for troubleshooting and resolving this specific separation. We will explore the causal relationships between chromatographic parameters and the resulting separation, empowering you to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common immediate issues encountered during method development for Loratadine and this compound.
Q1: My Loratadine and this compound peaks are completely co-eluting on my C18 column. What is the most effective first step? A: The most impactful change you can make is to switch your stationary phase. Positional isomers often require a different selectivity mechanism than the simple hydrophobic interactions offered by a C18 column. We strongly recommend switching to a Phenyl-Hexyl column . The phenyl rings in the stationary phase can induce π-π interactions with the aromatic structure of Loratadine and its isomer, providing a unique selectivity that is often sufficient to achieve resolution.[2][3][4][5][6]
Q2: I'm observing significant peak tailing for my Loratadine peak, which is compromising my resolution. A: This is almost always an issue of mobile phase pH. Loratadine is a weakly basic compound with a pKa of approximately 5.0.[7] If your mobile phase pH is close to this value (e.g., pH 4-6), the analyte will exist in a mixed population of ionized and non-ionized states, leading to poor peak shape.[8] Solution: Adjust your mobile phase to a pH that is at least 1.5-2 units away from the pKa. An acidic mobile phase with a pH of 3.0 or lower is highly effective. This ensures the molecule is fully and consistently protonated, resulting in sharp, symmetrical peaks.[9][10][11]
Q3: I have some separation on my phenyl column, but the resolution (Rs) is still below the required 1.5. What parameters should I adjust to improve it? A: At this stage, you need to fine-tune selectivity (α) and efficiency (N).
-
Optimize the Organic Modifier Percentage: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Create a series of mobile phases with ±2%, ±5%, and ±10% changes in the organic content to find the optimal selectivity.
-
Switch the Organic Modifier: Acetonitrile and methanol interact differently with phenyl stationary phases.[3] If you are using acetonitrile, try substituting it with methanol (or vice versa). This can dramatically alter selectivity and may be the key to resolving your peaks.
-
Lower the Temperature: Reducing the column temperature (e.g., from 35°C to 25°C) increases mobile phase viscosity and analyte retention, which can often lead to better resolution for closely eluting peaks.[12][13]
Q4: My retention times are drifting, making my results unreliable. A: Retention time instability is typically caused by one of three issues:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
-
Unstable Column Temperature: Even minor fluctuations in ambient temperature can affect retention. Always use a thermostatted column compartment to maintain a consistent temperature.[13][14]
-
Poorly Buffered Mobile Phase: The buffer concentration may be too low to resist pH shifts. Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is stable.
Section 2: A Systematic Approach to Resolving Critical Isomer Pairs
Achieving robust separation requires a logical, multi-faceted approach. The following sections break down the critical components of method development for Loratadine and this compound.
2.1 The Analytical Challenge: Understanding the Isomers
Loratadine and this compound are positional isomers, meaning they share the same molecular formula (C₂₂H₂₃ClN₂O₂) and molecular weight (382.9 g/mol ) but differ in the arrangement of atoms within the molecule.[1][15] This structural similarity results in nearly identical polarity and pKa values, making them a "critical pair" that is challenging to resolve using standard reversed-phase chromatography.[16] The goal of the method is to achieve a resolution (Rs) of ≥ 1.5, as is standard for pharmaceutical impurity analysis, to ensure accurate quantification.[17][18]
| Property | Loratadine | This compound (Impurity E) | Reference |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₂H₂₃ClN₂O₂ | [1][15] |
| Molecular Weight | 382.9 g/mol | 382.9 g/mol | [1][15] |
| Chemical Structure | Benzocycloheptapyridine derivative | Positional isomer of Loratadine | [1][15] |
| pKa (approx.) | ~5.0 (basic) | ~5.0 (basic) | [7] |
| Solubility | Insoluble in water; soluble in acetone, alcohols, chloroform | Similar to Loratadine | [19][20] |
2.2 The Troubleshooting Workflow
A systematic workflow prevents random, inefficient adjustments. The following diagram outlines a logical progression for tackling the resolution challenge.
Caption: A logical workflow for troubleshooting poor resolution between Loratadine and this compound.
2.3 Pillar 1: Stationary Phase Selection - The Foundation of Selectivity
For positional isomers, the choice of the stationary phase is the single most critical factor. While USP monographs for Loratadine often list L1 (C18) or L7 (C8) columns, these phases rely on hydrophobic interactions and may not differentiate between structurally similar isomers.[21][22]
The Phenyl-Hexyl Advantage: Phenyl-based columns offer an alternative separation mechanism known as π-π interaction.[3][5]
-
Mechanism: The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings present in the Loratadine and this compound molecules.
-
Selectivity: Subtle differences in the spatial arrangement and electron density of the isomers can lead to differential π-π interactions, creating the selectivity needed for separation that is absent on a C18 column.[2][4]
2.4 Pillar 2: Mobile Phase Optimization - Fine-Tuning the Separation
Once the correct column is in place, the mobile phase composition must be optimized to achieve baseline resolution.
-
Critical Role of pH: As established in the FAQs, maintaining a mobile phase pH far from the analyte's pKa is essential for good peak shape. For Loratadine (pKa ~5.0), a pH of 3.0 is an excellent starting point. This is typically achieved using a buffer like potassium phosphate or ammonium formate, with the pH adjusted using an acid like phosphoric or formic acid.[8][9][11]
-
Organic Modifier (ACN vs. MeOH): The choice of organic solvent can significantly influence selectivity on a phenyl column. Acetonitrile, having a double bond, can engage in its own π-π interactions, which may compete with the analyte-stationary phase interactions.[3] Methanol does not have this property. Therefore, switching between these two solvents can alter the primary interactions driving the separation and is a powerful tool for improving resolution.
-
Buffer Concentration: A buffer concentration of 10-25 mM is usually sufficient to provide the required pH stability for a robust and reproducible method.
2.5 Pillar 3: Instrumental Parameters - Enhancing Efficiency
With the chemistry set, the final step is to optimize the physical parameters of the run.
-
Column Temperature: Temperature affects both analyte retention and mobile phase viscosity.
-
Lowering Temperature (e.g., 25-30°C): This generally increases retention times and can improve the resolution of fast-eluting, closely-spaced peaks.[12][13]
-
Increasing Temperature (e.g., 35-45°C): This decreases viscosity, which can lead to higher column efficiency (sharper peaks). In some cases, changing temperature can also alter selectivity enough to resolve a critical pair.[23][24] A temperature screen is a valuable optimization step.
-
-
Flow Rate: The flow rate should be optimized based on the column's dimensions and particle size. Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[12][25] It is a trade-off that must be balanced with laboratory throughput needs.
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Method Development for Loratadine/Isoloratadine Resolution
This protocol provides a robust starting point for developing a method from scratch.
-
Column Selection:
-
Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer A): Prepare a 20 mM potassium phosphate solution. Adjust the pH to 3.0 with diluted phosphoric acid.
-
Organic Phase (Solvent B): HPLC-grade Acetonitrile (ACN).
-
Initial Mobile Phase Composition: 60% Solvent B : 40% Buffer A. Filter and degas thoroughly.
-
-
Instrument Conditions:
-
Optimization Sequence:
-
Step 4a (Initial Run): Inject a standard containing both Loratadine and this compound. Assess the initial separation.
-
Step 4b (Optimize Organic Ratio): Adjust the percentage of ACN. Run at 55%, 60%, and 65% ACN to determine the optimal selectivity and retention.
-
Step 4c (Switch Organic Modifier): If resolution is still insufficient, replace Acetonitrile with Methanol. You will likely need to adjust the percentage significantly (e.g., start a new optimization around 70-80% Methanol) to achieve similar retention times.
-
Step 4d (Optimize Temperature): Once the best mobile phase is selected, evaluate the separation at different temperatures, for example, 25°C, 30°C, and 40°C.
-
Step 4e (Final Adjustments): Make small adjustments to the flow rate if necessary to further improve resolution or reduce run time.
-
Protocol 2: Troubleshooting an Existing USP-based Method
This protocol is for users who are starting with a compendial method (e.g., using a C8 or C18 column) and experiencing poor resolution.
-
Verify Method Parameters: First, ensure the existing method is being run exactly as written. Check that the mobile phase pH, column temperature, and flow rate are correct and stable.[27]
-
Improve Peak Shape: If peak tailing is observed, confirm the mobile phase pH is correct. If the method allows, adjust the pH to be further from the pKa of Loratadine (~5.0). For example, adjusting from pH 3.8 to 3.0 can significantly improve symmetry.
-
Enhance Resolution via Temperature: Lower the column temperature in 5°C increments (e.g., from 40°C to 35°C, then 30°C). This is often the easiest parameter to adjust within the allowable limits of a validated method and can provide the needed boost in resolution.[12][13]
-
Consult on Column Equivalency: If the above steps fail, the fundamental selectivity of the C18/C8 column is likely the limiting factor. A switch to a Phenyl-Hexyl column is the most probable solution. This change would require method re-validation, but it is the most scientifically sound approach to resolving this specific critical pair.
Section 4: Visualizing Parameter Relationships
The interplay between chromatographic parameters is complex. The diagram below illustrates how the three main pillars of method development are interconnected and influence the final outcome.
Caption: Interdependency of key chromatographic pillars in achieving resolution.
References
-
Al-Tamrah, S. A., & Al-Amri, M. S. (2014). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. PubMed. [Link]
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Kowalska, T., & Sajewicz, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
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HPLC Solutions. (2022). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
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Omega Scientific. (n.d.). Solving Common Errors in HPLC. Omega Scientific. [Link]
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El-Sherbiny, D., El-Enany, N., Belal, F., & Hansen, S. H. (2007). Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with a microemulsion as eluent. PubMed. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
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U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine. USP29-NF24. [Link]
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ResolveMass Laboratories Inc. (2024). Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide. ResolveMass Laboratories Inc.[Link]
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Al-Rimawi, F., Zare, M., & El-khateeb, M. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]
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Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.[Link]
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Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
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El-Sherbiny, D., et al. (2007). Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with microemulsion as eluent. ResearchGate. [Link]
-
U.S. Pharmacopeia. (2011). Loratadine Oral Solution. USP-NF. [Link]
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Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation. [Link]
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Reddy, B. P., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
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U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine Tablets. uspbpep.com. [Link]
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National Center for Biotechnology Information. (n.d.). Loratadine. PubChem. [Link]
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Shi, H. (2022). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
Parast, K. A., et al. (2007). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. HELIX Chromatography. [Link]
-
U.S. Pharmacopeia. (2022). Loratadine Capsules. USP-NF. [Link]
-
Yanai, K., et al. (2010). Chemical structures of loratadine and desloratadine. ResearchGate. [Link]
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MicroSolv Technology Corporation. (2020). What is the difference between related compounds and related substances in pharmaceutical HPLC. MicroSolv. [Link]
-
Pharma Growth Hub. (2021). Phenyl Columns. YouTube. [Link]
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Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Chromatography Today. (2015). The Use of Temperature for Method Development in LC. Chromatography Today. [Link]
-
Grigoriu, I. C., et al. (2018). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie. [Link]
-
BUCHI. (2023). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. BUCHI. [Link]
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters Corporation. [Link]
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Barbas, C., et al. (2002). LC determination of loratadine and related impurities. CEU Repositorio Institucional. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. WHO. [Link]
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Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]
-
Wyzant. (2015). What are some chemical properties of loratadine? Wyzant Ask An Expert. [Link]
-
SCIEX. (2023). How does increasing column temperature affect LC methods? SCIEX. [Link]
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Isoloratadine stability issues in different solvents
A Note on Nomenclature: The term "Isoloratadine" is not a standard chemical identifier. This guide pertains to Desloratadine , the major active metabolite of loratadine and the subject of extensive stability studies. It is presumed that queries regarding "this compound" stability refer to Desloratadine.
Welcome to the technical support guide for Desloratadine stability. This resource is designed for researchers, analytical scientists, and formulation experts to navigate common challenges encountered during the handling and analysis of Desloratadine. As Senior Application Scientists, we have compiled field-proven insights and data from authoritative sources to help you ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Desloratadine Stability
This section addresses the most common initial questions regarding the chemical stability of Desloratadine in experimental settings.
Q1: What are the primary factors that compromise Desloratadine stability in solutions?
Desloratadine is susceptible to degradation through several mechanisms. The primary factors you must control are:
-
Oxidation: The molecule is prone to oxidation, leading to the formation of various degradation products. This is a significant pathway of degradation noted in forced degradation studies.[1][2][3]
-
Photodegradation: Exposure to UV light can cause rapid and extensive degradation. In one study, the concentration of Desloratadine in an ethanol solution dropped to nearly zero after 30 hours of UV irradiation.[4]
-
Thermal Stress: While stable at room temperature, Desloratadine degrades under conditions of dry heat and in solution at elevated temperatures (e.g., >60°C).[2][3][5] Degradation typically occurs after heating above its melting point.[6]
-
Extreme pH: Desloratadine is more susceptible to degradation under strong basic (alkaline) and acidic conditions compared to neutral conditions.[5][7] However, some studies note it is relatively stable under mild acid and base hydrolysis compared to oxidative and thermal stress.[2]
-
Interaction with Excipients: In formulation development, Desloratadine is known to be unstable in the presence of certain excipients, particularly reducing sugars like lactose, which can lead to the formation of N-formyldesloratadine.[8]
Q2: How stable is Desloratadine in common laboratory solvents and HPLC mobile phases?
Direct, long-term stability data in a wide array of pure organic solvents is not extensively published. However, based on its solubility and common usage in analytical methods, we can provide the following guidance:
-
Aqueous Solubility: Desloratadine is only slightly soluble in water.[9] Stability in neutral aqueous solutions at room temperature is generally good for the duration of a typical analytical run, but it is not recommended for long-term stock solution storage without buffering.
-
Alcohol Solvents (Methanol, Ethanol): Desloratadine is very soluble in ethanol and propylene glycol.[9] Methanol is also commonly used. These are suitable solvents for preparing stock solutions. However, photodegradation can be significant in these solvents if not protected from light.[4]
-
Acetonitrile: Acetonitrile is a common component of reversed-phase HPLC mobile phases for Desloratadine analysis and is a suitable solvent for preparing standards, often in combination with water or a buffer.
-
HPLC Mobile Phases: The stability of Desloratadine in a mobile phase is highly dependent on the pH of the aqueous component. Most stability-indicating methods use buffered mobile phases (e.g., phosphate buffer) to maintain a consistent pH, typically between 3 and 7, which enhances stability during analysis.[7][10][11] For example, a mobile phase of methanol and phosphate buffer at pH 7.0 has been successfully used.[10][11] Analytical standard and sample solutions have been shown to be stable for up to 48 hours at room temperature when prepared in a suitable mobile phase.[7]
Q3: What are the major known degradation products of Desloratadine?
Forced degradation studies have identified several key impurities that can arise under stress conditions. Being able to identify these is crucial for developing a stability-indicating method.
-
N-Formyldesloratadine: This is a major degradation product, particularly formed in the presence of acidic excipients or impurities like lactose.[8]
-
Deschlorodesloratadine & Dehydrodesloratadine: These are known impurities that can result from oxidative and other decomposition pathways.[8]
-
Other Degradants: Under specific stress conditions such as acid hydrolysis, base hydrolysis, and oxidation, various other degradation products can be formed and are typically resolved and monitored using a validated stability-indicating HPLC method.[5][7]
Q4: Are there official guidelines for conducting Desloratadine stability studies?
Yes. All stability testing for new drug substances and products should be conducted in accordance with the principles outlined by the International Council for Harmonisation (ICH). The core guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[12][13][14]
This guideline specifies the conditions for accelerated and long-term stability studies, including temperature, humidity, and testing frequency. Furthermore, forced degradation studies, which are used to identify potential degradation products and establish the stability-indicating nature of analytical methods, are a critical component of this process.[15][16]
Section 2: Troubleshooting Guides for Experimental Issues
This section provides structured troubleshooting for specific problems you might encounter during your experiments.
Issue 1: My Desloratadine analytical standard shows rapid degradation in my HPLC vial.
Problem: You've prepared a working standard in your chosen diluent, but within a few hours, the peak area is decreasing, and new, smaller peaks are appearing in the chromatogram.
Root Cause Analysis: The primary suspects are photodegradation, inappropriate solvent pH, or thermal instability. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for unstable analytical standards.
Issue 2: I am seeing highly variable results in my forced degradation study.
Problem: You are subjecting Desloratadine to acid, base, and oxidative stress, but the percentage of degradation is inconsistent between replicate experiments.
Root Cause Analysis: The most common cause is a lack of precise control over the experimental parameters: reaction time, temperature, and reagent concentration. Desloratadine degradation is particularly sensitive to heat and oxidizers.[2][3]
Protocol: Standardized Forced Degradation of Desloratadine
This protocol provides a robust framework for achieving reproducible degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent peak.
1. Preparation:
-
Prepare a stock solution of Desloratadine at 1 mg/mL in methanol.
-
Prepare the following stressor solutions: 1 M HCl, 1 M NaOH, and 6% H₂O₂.
2. Experimental Steps (perform each condition in triplicate):
-
Acid Hydrolysis:
- To a vial, add 1 mL of Desloratadine stock and 1 mL of 1 M HCl.
- Cap the vial and place it in a water bath at 60°C for 20 hours.[7]
- Cool the solution, then neutralize with 1 mL of 1 M NaOH.
- Dilute with mobile phase to a final concentration of ~20 µg/mL for HPLC analysis.
-
Base Hydrolysis:
- To a vial, add 1 mL of Desloratadine stock and 1 mL of 1 M NaOH.
- Cap the vial and place it in a water bath at 60°C for 20 hours.[7]
- Cool the solution, then neutralize with 1 mL of 1 M HCl.
- Dilute with mobile phase to a final concentration of ~20 µg/mL.
-
Oxidative Degradation:
- To a vial, add 1 mL of Desloratadine stock and 1 mL of 6% H₂O₂.
- Cap the vial and keep it at 60°C for 20 hours.[7]
- Cool and dilute with mobile phase to a final concentration of ~20 µg/mL.
-
Thermal Degradation:
- Dilute 1 mL of Desloratadine stock with 1 mL of purified water.
- Heat the solution at 80°C for 24 hours.
- Cool and dilute with mobile phase to a final concentration of ~20 µg/mL.
-
Photolytic Degradation:
- Expose a solution of Desloratadine (~20 µg/mL in methanol) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14]
- Analyze directly.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Ensure the method can separate all degradation products from the parent Desloratadine peak.[11]
Data Summary Table: Desloratadine Stability Under Forced Degradation
| Stress Condition | Reagent/Parameter | Typical Outcome | Primary Degradation Pathway | Reference |
| Acid Hydrolysis | 1 N HCl, 60°C | Moderate Degradation | Hydrolysis, potential N-dealkylation | [7] |
| Base Hydrolysis | 1 N NaOH, 60°C | Moderate Degradation | Hydrolysis | [7] |
| Oxidation | 6% H₂O₂, 60°C | Significant Degradation | Oxidation of the pyridine ring and other sites | [1][2][7] |
| Thermal (Heat) | 80°C, in solution | Significant Degradation | Thermal decomposition | [2][3] |
| Photolytic (UV/Vis) | ICH Q1B standard | Extensive Degradation | Photochemical decomposition | [4] |
Issue 3: My chromatogram shows unknown peaks during a formulation stability study.
Problem: When analyzing a finished product (e.g., a tablet) that has been stored under accelerated conditions (e.g., 40°C / 75% RH), you observe new peaks that were not present in the forced degradation study of the pure drug substance.[8]
Root Cause Analysis: This strongly suggests an interaction between Desloratadine and one or more excipients in the formulation. As noted, Desloratadine is particularly reactive with reducing sugars like lactose.[8]
Workflow: Investigating Drug-Excipient Incompatibility
Caption: Workflow for identifying drug-excipient incompatibility.
References
- Bober, K., Płonka, M., & Miszczyk, M. (2015).
- US20070004671A1 - Stable desloratadine compositions - Google Patents. (n.d.).
- Patel, R. B., et al. (2015).
- Veronez, I., Daniel, J., Garcia, J. S., & Trevisan, M. G. (2014). Characterization and Compatibility Study of Desloratadine.
- Mastanamma, S. K., et al. (2015).
-
Patel, R.B. et al. (n.d.). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. ResearchGate. Retrieved January 16, 2026, from [Link]
- US20060135547A1 - Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine - Google Patents. (n.d.).
- Rao, D. D., et al. (2013).
- Manivannan, R., et al. (2010). FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS.
-
ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products (a) Alkali... Retrieved January 16, 2026, from [Link]
- Rao, B. M., et al. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. PubMed.
- Panda, S. S., et al. (2022).
- ICH. (2003). Q1A(R2) Guideline. ICH.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products | Request PDF. Retrieved January 16, 2026, from [Link]
-
IOSR Journal. (n.d.). A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and. Retrieved January 16, 2026, from [Link]
-
EMA. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved January 16, 2026, from [Link]
- Patel, R. B., et al. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry.
- Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research.
-
FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Retrieved January 16, 2026, from [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Forced Degradation Studies of Desloratadine
A Guide for Researchers, Scientists, and Drug Development Professionals
A Note from Your Senior Application Scientist:
Welcome to the technical support center for Desloratadine. As you embark on the critical path of forced degradation studies, this guide is designed to serve as your dedicated resource. My objective is to move beyond mere procedural lists and provide you with the causal reasoning behind experimental choices, ensuring that your studies are not only compliant but scientifically robust. The information herein is structured to empower you with a self-validating system for your protocols, grounded in established scientific principles and regulatory expectations. Let's begin.
Section 1: The "Why" of Forced Degradation for Desloratadine
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] For Desloratadine, a potent, long-acting tricyclic antihistamine, these studies are indispensable for several reasons:
-
Pathway Elucidation: Stress testing intentionally degrades the Desloratadine molecule to identify potential degradation products.[1] This helps in establishing its intrinsic stability and understanding the degradation pathways.
-
Stability-Indicating Method Development: The primary goal is to develop and validate an analytical method (typically HPLC or UPLC) that can accurately measure the decrease in Desloratadine concentration while simultaneously separating it from all potential degradation products.[1][2] This ensures the method is "stability-indicating."
-
Formulation and Packaging Development: Understanding how Desloratadine degrades helps in selecting appropriate excipients and packaging to enhance the stability of the final dosage form.[3][4][5] For instance, Desloratadine is known to be susceptible to degradation in the presence of certain excipients like lactose.[3][5]
-
Regulatory Compliance: ICH guideline Q1A(R2) explicitly requires stress testing to be carried out on the drug substance to support regulatory submissions.[6][7][8]
A crucial aspect of these studies is achieving a target degradation of 5-20%.[6][7] This range is optimal because it's significant enough to generate and detect major degradation products without completely destroying the molecule, which could lead to secondary, irrelevant degradants.[7]
Section 2: Known Stability Profile & Degradation Pathways
Desloratadine's stability is not uniform across all stress conditions. Published studies indicate it is particularly susceptible to thermal, oxidative, and basic conditions , while showing more resilience to acidic and photolytic stress in some cases.[9][10][11]
Visualizing the Degradation Process
The following diagram outlines the general workflow for conducting a forced degradation study, a critical process for ensuring drug stability and safety.
Caption: General workflow for a forced degradation study of Desloratadine.
Section 3: Experimental Protocols & Troubleshooting
This section provides detailed step-by-step methodologies for each stress condition, followed by a troubleshooting guide in a Q&A format to address common challenges.
Acid Hydrolysis
-
Underlying Mechanism: While some studies report Desloratadine as relatively stable under acidic conditions[10][11], significant degradation can be forced under more stringent conditions. The tricyclic structure and the pyridine ring can be targets for acid-catalyzed reactions.
-
Protocol:
-
Prepare a stock solution of Desloratadine (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 1N Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for 20 hours.[12] Monitor the reaction periodically by withdrawing samples.
-
After the desired degradation is achieved, cool the solution to room temperature.
-
Carefully neutralize the sample with an equivalent amount of 1N Sodium Hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC/UPLC analysis (e.g., 100 µg/mL).[11]
-
Inject into the validated stability-indicating HPLC/UPLC system.
-
Base Hydrolysis
-
Underlying Mechanism: Desloratadine shows susceptibility to base-induced degradation.[9][11] The specific sites of hydrolysis can involve the heterocyclic rings, potentially leading to ring-opening or other structural rearrangements under harsh alkaline conditions.
-
Protocol:
-
Prepare a Desloratadine stock solution as described for acid hydrolysis.
-
Transfer an aliquot into a flask and add an equal volume of 1N NaOH.
-
Heat the solution at 60°C for 20 hours, monitoring periodically.[12]
-
After achieving the target degradation, cool the solution.
-
Neutralize the sample with an equivalent amount of 1N HCl.
-
Dilute the neutralized sample with the mobile phase to the target analytical concentration.
-
Inject into the HPLC/UPLC system.
-
Oxidative Degradation
-
Underlying Mechanism: Desloratadine is known to degrade significantly under oxidative stress.[10] Oxidation can occur at multiple sites, including the nitrogen atoms (N-oxidation) or the cyclohepta[1,2-b]pyridine ring system, potentially forming impurities like N-formyldesloratadine.[3][4][5]
-
Protocol:
-
Prepare a Desloratadine stock solution.
-
Transfer an aliquot into a flask and add an appropriate volume of hydrogen peroxide (H₂O₂). Start with 3% H₂O₂ and increase to 6% if degradation is insufficient.[11][12]
-
Heat the solution at 60°C for 20 hours.[12] Oxidative reactions can be rapid, so frequent monitoring is advised.
-
Once the target degradation is achieved, the reaction can be quenched by significant dilution with the mobile phase.
-
Ensure the final concentration is suitable for analysis and inject into the HPLC/UPLC system.
-
Thermal Degradation
-
Underlying Mechanism: Thermal stress provides the energy to overcome activation barriers for various degradation reactions. Studies confirm that Desloratadine is unstable in the presence of dry heat.[9][10] Degradation can occur through various pathways, and the solid-state stability may differ significantly from stability in solution.
-
Protocol (Solid State):
-
Place a thin, uniform layer of solid Desloratadine powder in a petri dish or watch glass.
-
Expose the sample to dry heat in a calibrated oven at 105°C for 24 hours.[12]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute to the target analytical concentration for HPLC/UPLC analysis.
-
Photolytic Degradation
-
Underlying Mechanism: Photodegradation is initiated when the drug molecule absorbs photons, leading to an excited state that can then undergo various reactions. While some reports suggest Desloratadine is relatively stable under photolytic conditions[10][11], other studies show significant degradation upon exposure to UV light, especially when combined with heat.[13][14]
-
Protocol:
-
Prepare a solution of Desloratadine in a suitable solvent (e.g., water or methanol).
-
Expose the solution (in a transparent container) and a sample of solid powder to a light source within a photostability chamber.
-
The exposure should conform to ICH Q1B guidelines, which recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the samples (dissolving the solid and diluting the solution) to the target concentration and analyze by HPLC/UPLC.
-
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Reference |
| Acid Hydrolysis | 1N HCl | 20 hours @ 60°C | [12] |
| Base Hydrolysis | 1N NaOH | 20 hours @ 60°C | [12] |
| Oxidation | 6% H₂O₂ | 20 hours @ 60°C | [12] |
| Thermal (Dry Heat) | Oven | 24 hours @ 105°C | [12] |
| Photolytic | ICH Q1B compliant chamber | > 1.2 million lux hours | [1] |
Section 4: Troubleshooting Guide (Q&A Format)
Q1: I'm not seeing any significant degradation under acidic or basic conditions, even after 24 hours at 60°C. What should I do?
A1: This is a common challenge. The stability of Desloratadine can vary based on the specific salt form and purity of the API.
-
Increase Stress Severity: If you observe less than 5% degradation, you need to increase the stress. You can incrementally increase the acid/base concentration (e.g., to 2N or 5N), increase the temperature (e.g., to 80°C), or prolong the exposure time. Always proceed stepwise to avoid complete degradation.
-
Check Your API: Ensure the stock solution was prepared correctly and that the API has not degraded prior to the study.
-
Causality: The goal is to find conditions that yield 5-20% degradation.[6] If no degradation occurs even under harsh conditions, it demonstrates the molecule's stability under that stress, which is a valid and reportable result.
Q2: My mass balance is below 95%. Where could the missing percentage have gone?
A2: A poor mass balance suggests that not all components are being detected.
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength used for Desloratadine (typically ~280 nm).[10] Try analyzing the samples at a lower wavelength (e.g., 210-220 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Volatile Degradants: Degradation may have produced volatile impurities that are lost during sample preparation or analysis.
-
Precipitation: A degradant might be insoluble in the sample diluent and precipitate out before injection. Visually inspect your samples and consider using a stronger solvent for dilution.
-
Adsorption: Highly polar or charged degradants may irreversibly adsorb to the HPLC column or sample vials.
Q3: I see a new peak, but its peak purity is failing. How do I resolve this?
A3: A failing peak purity test indicates that the chromatographic peak is not spectrally homogenous, meaning there are two or more co-eluting compounds. This invalidates the "stability-indicating" nature of the method for that peak.
-
Optimize Chromatography: Your primary goal is to improve the separation.
-
Modify Gradient: Make the elution gradient shallower to increase the separation between closely eluting peaks.
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the analytes and improve resolution.
-
Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a different C18 bonding) to exploit different separation mechanisms.
-
Q4: In my oxidative stress sample, the Desloratadine peak is significantly smaller, but I don't see any major new peaks. What's happening?
A4: This is characteristic of oxidative degradation.
-
Multiple Minor Degradants: Oxidation often produces a wide array of minor degradation products rather than one or two major ones.[13] These may appear as small, unresolved bumps on the baseline.
-
Degradation to Non-UV Active Species: The degradation products may not have a UV chromophore, as mentioned in Q2.
-
Confirmation: The definitive way to investigate this is with Mass Spectrometry (LC-MS). An MS detector can reveal the presence of new masses even if they are not visible on a UV chromatogram.
Section 5: Frequently Asked Questions (FAQs)
Q: What is N-formyldesloratadine and why is it a concern? A: N-formyldesloratadine is a known process impurity and degradation product of Desloratadine.[3][4][5] It can form when Desloratadine interacts with acidic excipients, particularly those that can act as a source of a formyl group.[5] It is critical that your analytical method can separate and quantify this specific impurity.
Q: Can I use the same HPLC/UPLC method for all my forced degradation samples? A: Yes, that is the entire point. A single, robust, stability-indicating method must be used to analyze the control sample and all stressed samples. This allows for a direct comparison and ensures that all degradation products formed under various conditions are adequately separated from the parent drug and from each other.
Q: How do I choose the initial stress conditions? A: Start with the conditions recommended in ICH guidelines and found in the literature, such as those summarized in the table in Section 3.5.[11][12] If these conditions produce more than 20% or less than 5% degradation, you must adjust them. The process is often iterative.
Q: Is it necessary to identify the structure of every degradation product? A: According to ICH guidelines, it is necessary to report any degradation product found at a level greater than the identification threshold (e.g., >0.1% for most drug products). Structural elucidation, typically using techniques like high-resolution mass spectrometry (HRMS) and NMR, is expected for these significant degradants.
References
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. [Link]
-
Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences. [Link]
-
Shaikh, S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]
-
Characterization and Compatibility Study of Desloratadine. (2018). ResearchGate. [Link]
-
Rao, B. M., et al. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shaikh, S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Oxford Academic. [Link]
-
Bober, K., et al. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences. [Link]
-
Rao, D. V., et al. (2013). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica. [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. (2021). National Institutes of Health. [Link]
-
Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. (2023). DergiPark. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.). Semantic Scholar. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). Oxford Academic. [Link]
-
Chromatogram of Desloratadine and degradation products. (n.d.). ResearchGate. [Link]
- Stable desloratadine compositions. (2007).
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. (2015). Scholars Research Library. [Link]
-
ICH Q1A(R2) Guideline. (2003). ICH. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Technical Support Center: Purification of Isoloratadine via Preparative Chromatography
Welcome to the technical support center for the purification of Isoloratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during preparative chromatographic purification of this compound.
I. Overview of this compound Purification
This compound is a critical impurity and positional isomer of Loratadine, a widely used second-generation antihistamine.[1][2][3] Its effective separation and purification are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most prevalent and robust technique for isolating such closely related impurities on a larger scale.[4][5]
The general workflow for this compound purification involves method development at an analytical scale, followed by a systematic scale-up to a preparative scale to achieve the desired purity and yield.[6][7][8] This process, however, is not without its challenges. This guide will address common issues, from peak tailing and poor resolution to low recovery and column degradation.
Experimental Workflow: From Analytical to Preparative Scale
Caption: A typical workflow for scaling up this compound purification.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the preparative chromatography of this compound, providing potential causes and actionable solutions.
Problem 1: Poor Resolution Between this compound and Loratadine
Q: My preparative chromatogram shows overlapping peaks for this compound and Loratadine. How can I improve the separation?
A: Achieving baseline separation between these positional isomers is critical. Several factors can contribute to poor resolution.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The choice of organic modifier and its ratio with the aqueous phase is crucial.
-
Solution: Re-evaluate the mobile phase composition. A methodical approach to optimizing the mobile phase on an analytical scale first can save significant time and resources.[7][9] Consider screening different organic solvents like acetonitrile and methanol, as they offer different selectivities. A gradient elution may be necessary to achieve the desired separation.[10]
-
-
Incorrect pH of the Mobile Phase: this compound and Loratadine are basic compounds, and the pH of the mobile phase can significantly impact their retention and peak shape.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like this compound, a mobile phase pH between 2 and 8 is generally recommended to avoid ionization and improve retention on a reversed-phase column.[11]
-
-
Inappropriate Stationary Phase: The column chemistry plays a vital role in selectivity.
-
Solution: If optimizing the mobile phase doesn't yield the desired resolution, consider a different stationary phase. While C18 is a common choice for reversed-phase chromatography, other phases like phenyl-hexyl or cyano might offer better selectivity for these isomers.[12]
-
-
Column Overloading: Injecting too much sample onto the column is a common cause of peak broadening and loss of resolution in preparative chromatography.[13][14]
-
Solution: Perform a loading study on your analytical column to determine the maximum sample amount that can be injected before resolution is compromised.[7] Then, scale this loading amount appropriately for your preparative column.
-
Problem 2: Peak Tailing or Fronting
Q: The this compound peak in my chromatogram is asymmetrical (tailing or fronting). What's causing this and how can I fix it?
A: Peak asymmetry can lead to impure fractions and reduced yield.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with basic compounds like this compound, causing peak tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their interaction with your analyte. Alternatively, using a base-deactivated column can mitigate this issue.
-
-
Column Overloading: As mentioned previously, overloading the column can lead to peak distortion.[14] Concentration overloading often results in "shark-fin" or fronting peaks.
-
Solution: Reduce the sample concentration or injection volume. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[15]
-
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
-
Column Degradation: A void at the head of the column or a contaminated frit can lead to poor peak shape.
-
Solution: Inspect the column inlet. If a void is visible, the column may need to be repacked or replaced. A gentle flush of the column in the reverse direction (if permitted by the manufacturer) can sometimes dislodge contaminants from the inlet frit.
-
Problem 3: Low Recovery of Purified this compound
Q: After purification and solvent evaporation, my final yield of this compound is much lower than expected. Where could my compound be going?
A: Low recovery is a frustrating issue that can have multiple causes throughout the purification workflow.
Possible Causes & Solutions:
-
On-Column Degradation or Irreversible Adsorption: The compound may be unstable under the chromatographic conditions or may be irreversibly binding to the stationary phase.[16]
-
Solution: Assess the stability of this compound in the mobile phase over the duration of a typical preparative run.[17] If degradation is observed, consider adjusting the mobile phase pH or temperature.[18] Flushing the column with a very strong solvent after the run can help recover any strongly retained material.[16]
-
-
Precipitation on the Column: If the solubility of this compound in the mobile phase is limited, it can precipitate on the column as it separates from the crude mixture, leading to high backpressure and low recovery.[16]
-
Solution: Ensure the sample load does not exceed the solubility of this compound in the mobile phase. Modifying the mobile phase to increase solubility can also be beneficial.
-
-
Losses During Solvent Evaporation: this compound may be sensitive to heat or light, leading to degradation during the post-purification workup.[16]
-
Solution: Use gentle solvent removal techniques such as rotary evaporation at a low temperature or freeze-drying (lyophilization), especially for aqueous mobile phases.[19]
-
-
Inaccurate Fraction Collection: Setting the collection threshold too high or the window too narrow can result in leaving a significant portion of the product behind.
-
Solution: Optimize your fraction collection parameters. Collecting smaller, more numerous fractions and analyzing them by analytical HPLC before pooling can maximize recovery of the pure compound.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common preparative chromatography issues.
III. Frequently Asked Questions (FAQs)
Q1: How do I properly pack and unpack a preparative chromatography column?
A1: Proper column packing is essential for achieving high efficiency and reproducible separations. The general procedure involves creating a uniform slurry of the stationary phase in an appropriate solvent and then transferring it into the column under pressure or flow.[20] It's crucial to avoid air bubbles and to create a homogeneously packed bed. Unpacking involves safely removing the stationary phase from the column, often by extruding it with a solvent flow.[20][21] Always refer to the manufacturer's specific instructions for your column hardware.[21]
Q2: What are the key parameters to consider when scaling up from an analytical to a preparative method?
A2: A successful scale-up maintains the resolution achieved at the analytical scale.[6] The key is to keep the linear velocity of the mobile phase constant. The primary parameters to adjust are the flow rate and the injection volume, which are scaled based on the cross-sectional area of the columns.[9]
Scale-Up Calculations Summary
| Parameter | Formula | Notes |
| Flow Rate | F_prep = F_anal * (d_prep^2 / d_anal^2) | F is flow rate, d is column diameter. |
| Sample Load | L_prep = L_anal * (d_prep^2 / d_anal^2) | L is the mass of sample loaded. |
| Gradient Time | T_prep = T_anal * (V_prep / V_anal) | T is time, V is column volume. |
This table provides a simplified overview. For complex gradients, system dwell volumes must also be considered.
Q3: What are the common impurities of Loratadine that I should be aware of besides this compound?
A3: Besides this compound (often referred to as Loratadine EP Impurity E), several other related substances may be present in crude Loratadine.[1][2] These can include synthetic intermediates, degradation products, and other isomers. Common examples include Desloratadine (an active metabolite), hydroxylated analogs, and cyano impurities.[1][22] Having reference standards for these potential impurities is crucial for method development and validation.[1]
Q4: What safety precautions should I take when working with the solvents used in preparative chromatography?
A4: Preparative chromatography often involves large volumes of flammable and potentially toxic organic solvents like methanol and acetonitrile. Always work in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that all waste solvents are collected and disposed of according to your institution's hazardous waste guidelines.
Q5: My backpressure is unexpectedly high. What should I do?
A5: High backpressure can damage the pump and the column. Immediately reduce the flow rate or stop the pump.
Possible Causes & Solutions:
-
Blockage in the System: A common cause is a clogged frit at the column inlet or a blockage in the tubing.
-
Solution: Systematically disconnect components starting from the detector and working backward to the pump to identify the source of the blockage.[23] If the column is the cause, try back-flushing it at a low flow rate (if recommended by the manufacturer).
-
-
Sample Precipitation: As discussed in the low recovery section, the sample may have precipitated at the head of the column.
-
Solution: A strong, solubilizing solvent may be needed to wash the column.
-
-
Mobile Phase Issues: Using a highly viscous mobile phase or running at a low temperature can increase backpressure.
-
Solution: Ensure your mobile phase is appropriate for the operating conditions. Pre-heating the mobile phase or using a column oven can reduce viscosity.[15]
-
IV. References
-
Biosimilars: SOP for Column Packing and Unpacking – V 2.0. (n.d.). Retrieved from
-
Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. (n.d.). National Institutes of Health (NIH). Retrieved from
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023, March 16). MDPI. Retrieved from
-
Column Packing Instructions. (n.d.). Thermo Fisher Scientific. Retrieved from
-
Loratadine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from
-
Loratadine Impurities. (n.d.). SynZeal. Retrieved from
-
A novel technology for packing and unpacking pilot and production scale columns. (n.d.). Retrieved from
-
Column Packing and Preparation. (n.d.). Sigma-Aldrich. Retrieved from
-
Key Concepts and Considerations of Preparative Liquid Chromatography. (n.d.). Welch Materials. Retrieved from
-
loss of compound during HPLC purification. (2007, June 21). Chromatography Forum. Retrieved from
-
Chromatography Column With Pack, Unpack, and Clean-In-Place Features. (n.d.). Google Patents. Retrieved from
-
loratadine. (n.d.). TLC Pharmaceutical Standards. Retrieved from
-
Electropherogram of the separation of the studied antihistamines using the optimized analytical conditions. (n.d.). ResearchGate. Retrieved from
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Retrieved from
-
Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from
-
Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with microemulsion as eluent. (n.d.). ResearchGate. Retrieved from
-
Analytical method development and validations of API by using suitable analytical technique. (n.d.). Retrieved from
-
API Separation & Purification | Chromatographic System | CMO. (n.d.). PharmaCompass.com. Retrieved from
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.). National Institutes of Health (NIH). Retrieved from
-
LC determination of loratadine and related impurities. (n.d.). CEU Repositorio Institucional. Retrieved from
-
Preparative Liquid Chromatography Method Scale-Up. (n.d.). Waters Corporation. Retrieved from
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube. Retrieved from
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). Retrieved from
-
Analytical to Preparative HPLC Method Transfer. (2013, September 1). Retrieved from
-
Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. (2023, October 31). National Institutes of Health (NIH). Retrieved from
-
Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. (2024, April 25). Sprin Publisher. Retrieved from
-
A New HPLC Method for the Separation and Quantitative Determination of Loratadine. (n.d.). Retrieved from
-
Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from
-
Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (n.d.). Journal of Pharma and Biomedics. Retrieved from
-
Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. (n.d.). Retrieved from
-
“Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. (n.d.). Neuroquantology. Retrieved from
-
Analytical to Preparative HPLC: Scale-Up Techniques using a Natural Product. (2018, February 21). Retrieved from
-
Validation of Isocratic RP-HPLC Method and UV Spectrophotometric Method for the Estimation of Loratadine in Pharmaceutical for Mulations. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from
-
Seamless Purification Workflow from Analytical to Preparative in Single LC-MS System. (n.d.). Shimadzu. Retrieved from
-
Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (n.d.). Retrieved from
-
Preparative Chromatography: A Holistic Approach. (n.d.). RSSL. Retrieved from
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from
-
Isolation by Preparative High-Performance Liquid Chromatography. (n.d.). Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from
-
Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine. (n.d.). Google Patents. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from
-
Solubility of loratadine determined in various media. (n.d.). ResearchGate. Retrieved from
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. (n.d.). PubMed Central. Retrieved from
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- 8. youtube.com [youtube.com]
- 9. shimadzu.com [shimadzu.com]
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- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. researchgate.net [researchgate.net]
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- 14. warwick.ac.uk [warwick.ac.uk]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 17. pharmtech.com [pharmtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. rssl.com [rssl.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Biosimilars: SOP for Column Packing and Unpacking – V 2.0 – SOP Guide for Pharma [pharmasop.in]
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- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Isoloratadine Synthesis
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isoloratadine and related benzo[1][2]cyclohepta[1,2-b]pyridine scaffolds. As this compound A is a known isomer and potential impurity in the synthesis of Loratadine, controlling its formation and successfully scaling the synthesis of the core structure are critical challenges.[3][4][5] This document moves beyond simple protocols to explain the underlying chemical and engineering principles that govern success at scale.
Overview of Synthetic Challenges in Scale-Up
Transitioning a chemical synthesis from a laboratory bench to a pilot plant or industrial scale is rarely a matter of simple multiplication.[6] Variables that are negligible in a 1-liter flask can become process-breaking challenges in a 100-liter reactor.[6] The synthesis of complex heterocyclic structures like this compound involves multi-step sequences where reactions such as Grignard additions, Friedel-Crafts acylations, and various olefination methods are common. Each of these steps presents unique and significant hurdles when scaling up.
The primary challenges encountered during the scale-up of such syntheses include:
-
Thermal Management: Exothermic reactions can lead to thermal runaways in large vessels, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]
-
Mass Transfer and Mixing: Inadequate mixing can create localized "hot spots" or concentration gradients, leading to an increase in side reactions and impurity formation.[6]
-
Impurity Amplification: Minor side-products at the lab scale can become major contaminants in a large-scale batch, complicating purification and reducing overall yield.[6]
-
Reagent Handling and Stoichiometry: Managing large quantities of hazardous, pyrophoric, or moisture-sensitive reagents requires specialized equipment and protocols.
-
Solid Handling and Phase Separation: The physical form of intermediates and products (e.g., slurries, oils, amorphous solids) can create significant processing difficulties in large equipment.
The following workflow illustrates a common synthetic approach to the core tricyclic ketone, a key intermediate for this compound and related compounds.
Caption: General synthetic workflow for the Loratadine/Isoloratadine scaffold.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Grignard Reaction Stage
Q1: My Grignard reaction yield dropped from 91% in a 1L reactor to 75% at a 20L scale, with a noticeable increase in a Wurtz coupling byproduct. What is the primary cause?
A1: This is a classic scale-up problem rooted in thermal and mass transfer inefficiencies.[6]
-
Causality: The Grignard reaction is highly exothermic.[1] In a large reactor, the jacket's cooling system may not remove heat fast enough, leading to a "temperature lag" and localized overheating.[6] These hot spots accelerate side reactions. The primary side reaction in Grignard formation is Wurtz coupling, where the formed Grignard reagent reacts with the unreacted alkyl halide.[7] Poor mixing in a large vessel creates zones of high alkyl halide concentration, further promoting this undesired coupling.[6]
-
Troubleshooting Protocol:
-
Control Addition Rate: Switch to a slow, controlled addition (semi-batch) of the halide to the magnesium turnings. This allows the heat of reaction to be managed effectively.
-
Monitor Initiation & Progress: A key danger is the accumulation of unreacted halide if the reaction fails to initiate, which can then react uncontrollably.[8] Use an in-situ IR probe to monitor the disappearance of the C-Br or C-Cl stretch of the halide, confirming initiation before proceeding with the full addition.[8]
-
Improve Agitation: Ensure the mechanical stirrer is designed to prevent dead zones. An anchor stirrer, common in large reactors, can be inefficient. Consider a pitched-blade turbine or a baffled reactor to improve top-to-bottom mixing.[6]
-
Consider Continuous Flow: For industrial-scale production, a continuous flow process using a packed-bed reactor of magnesium can significantly improve selectivity and safety by minimizing the contact between the Grignard reagent and the halide educt.[7][9]
-
Q2: The Grignard reaction is difficult to initiate at a large scale, requiring long induction times. How can this be addressed safely?
A2: Initiation is a surface phenomenon that is harder to control in large, clean reactors where the passivated magnesium surface area is vast.
-
Causality: Initiation requires breaking through the magnesium oxide layer to expose fresh metal. Mechanical activation (stirring) is less effective per unit of surface area in large vessels. The absence of trace impurities (like water or iodine from previous runs) that can activate the reaction in lab glassware also contributes to the problem.
-
Troubleshooting Protocol:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to a small portion of the magnesium before starting the main reaction.
-
Mechanical Activation: Use magnesium turnings that have been freshly crushed or ensure the reactor is charged under a rigorously inert atmosphere (N₂ or Ar) to prevent re-passivation.
-
Heel Strategy: Retain a small amount of a previously successful Grignard solution (a "heel") to add at the beginning of the new batch. This provides active Grignard reagent to initiate the reaction.
-
Solvent Purity: Ensure the solvent (typically THF or 2-MeTHF) is rigorously anhydrous. 2-Methyltetrahydrofuran (2-MeTHF) is often a superior solvent for Grignard reactions due to its higher boiling point and better solvating properties.[7]
-
Sources
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Loratadine Impurities | SynZeal [synzeal.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Isoloratadine in Complex Matrices
Welcome to the technical support center for the analysis of Isoloratadine in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for robust and reliable method development.
Introduction to this compound Analysis
This compound is a metabolite of loratadine, a widely used second-generation antihistamine. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. However, the inherent complexity of these matrices presents significant analytical challenges, including matrix effects, low analyte concentrations, and potential interferences from structurally related compounds.
This guide will navigate you through common issues encountered during method development, offering logical, science-backed solutions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is showing significant tailing/fronting. What are the likely causes and how can I fix it?
A: Poor peak shape is a common issue that can compromise the accuracy of integration and, consequently, the quantitative results. The causes can be multifactorial, stemming from the sample, the chromatography, or the interaction between them.
-
Causality & Explanation:
-
Secondary Interactions: Peak tailing is often caused by secondary interactions between the basic nitrogen atom in this compound and residual acidic silanol groups on the surface of the silica-based C18 column. This is especially prevalent at neutral pH where silanols can be deprotonated.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel through the column in a broad band, resulting in peak distortion or splitting.[1]
-
Column Degradation: Over time, columns can develop voids or become contaminated, which can lead to peak splitting and tailing.[1]
-
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic acid or acetic acid, to the mobile phase. Formic acid, for instance, will protonate the silanol groups, minimizing their interaction with the protonated this compound. A mobile phase consisting of acetonitrile and an aqueous solution with 0.1% formic acid is a good starting point.
-
pH Adjustment: Ensure the mobile phase pH is well below the pKa of the residual silanols (typically around 3.5-4.5) to keep them protonated.
-
Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample or reduce the injection volume.
-
Match Injection Solvent: Reconstitute your final extract in a solvent that is as weak as or weaker than your initial mobile phase.[1]
-
Column Wash/Replacement: If the problem persists, try flushing the column with a strong solvent. If that fails, the column may need to be replaced.
-
Issue 2: Low or Inconsistent Analyte Recovery
Q: I'm experiencing low and variable recovery of this compound after my sample preparation. How can I improve this?
A: Analyte recovery is a critical parameter in method validation, and poor recovery can lead to inadequate sensitivity and inaccurate results. The choice of sample preparation technique—be it Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is paramount.
-
Causality & Explanation:
-
Inefficient Extraction (LLE): The choice of organic solvent in LLE is crucial and depends on the analyte's polarity and the sample matrix's pH.[2][3] this compound, being a basic compound, will be in its neutral, more organic-soluble form at a higher pH.
-
Incomplete Elution (SPE): In SPE, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent. The choice of SPE sorbent (e.g., C18, mixed-mode cation exchange) will also dictate the optimal loading, washing, and elution conditions.[4][5]
-
Analyte Adsorption: this compound can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Analyte Instability: this compound may be unstable under certain pH or temperature conditions during sample processing.[6]
-
-
Troubleshooting Steps:
-
Optimize LLE Conditions:
-
pH Adjustment: Before extraction, adjust the plasma or urine sample pH to be basic (e.g., pH 9-11) to ensure this compound is in its neutral form.[7][8]
-
Solvent Selection: Test a range of organic solvents with varying polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like diethyl ether:dichloromethane.[8]
-
-
Optimize SPE Protocol:
-
Sorbent Selection: For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent can provide higher selectivity and cleaner extracts compared to a standard C18 sorbent.
-
Elution Solvent: Ensure your elution solvent is strong enough. For a cation exchange sorbent, this will typically be a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Minimize Adsorption: Use low-adsorption vials and pipette tips, or silanized glassware.
-
Assess Stability: Perform stability tests at each step of your sample preparation process (e.g., bench-top, freeze-thaw) to identify any degradation issues.[9]
-
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Q: My this compound signal is being suppressed, especially in plasma samples. What is causing this and how can I mitigate it?
A: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the matrix interfere with the ionization of the analyte in the mass spectrometer's source.[10][11] This can lead to a loss of sensitivity and inaccurate quantification.
-
Causality & Explanation:
-
Phospholipids: In plasma, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[11][12] They tend to elute in the middle of a typical reversed-phase gradient, potentially co-eluting with your analyte.
-
Salts and Other Endogenous Components: High concentrations of salts or other small molecules from the matrix can also compete with the analyte for ionization.
-
Inadequate Chromatographic Separation: If this compound co-elutes with a large mass of matrix components, ion suppression is more likely.
-
-
Troubleshooting & Mitigation Strategies:
-
Improve Sample Cleanup:
-
Switch from PPT to LLE or SPE: Protein precipitation is a relatively "dirty" sample preparation method. LLE or SPE will provide a much cleaner extract, removing a larger portion of interfering matrix components.[13]
-
Phospholipid Removal: If using SPE, consider specialized phospholipid removal cartridges or plates.
-
-
Optimize Chromatography:
-
Gradient Adjustment: Modify your LC gradient to separate this compound from the bulk of the matrix components. A longer, shallower gradient can improve resolution.
-
Column Chemistry: Experiment with different column chemistries (e.g., phenyl, cyano) that may offer different selectivity for this compound and matrix interferences.[14][15]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., this compound-d4) is the gold standard for compensating for matrix effects.[16] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way, allowing for an accurate analyte/IS ratio and reliable quantification.[16][17]
-
Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for LC-MS/MS parameters for this compound?
A1: A good starting point would be to use an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transition for this compound is typically m/z 311 -> 259, which corresponds to the fragmentation of the parent ion.[18] Always optimize the collision energy and other source parameters on your specific instrument to achieve the best signal intensity.
Q2: Which internal standard (IS) should I use for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or Desloratadine-d5.[9][16][17] These compounds co-elute with this compound and experience the same matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound that does not interfere with the analyte peak and is not present in the matrix can be used, but this is a less ideal option.
Q3: How can I ensure the stability of this compound in my samples and stock solutions?
A3: Perform thorough stability studies as part of your method validation. This should include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[9]
-
Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.[9]
-
Long-Term Storage Stability: Evaluate analyte stability in the matrix when stored at the intended temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirm the stability of your stock and working solutions at their storage temperature. This compound has been shown to be unstable to light and heat.[9]
Q4: My method needs to distinguish between this compound, Loratadine, and Desloratadine. How can I achieve this?
A4: Achieving chromatographic separation of these structurally similar compounds is key. An improved gradient, reversed-phase liquid chromatographic (RP-LC) method is often necessary.[19] Experiment with different C18 or phenyl columns and optimize the mobile phase gradient (acetonitrile and water/buffer with an additive like formic acid) to achieve baseline separation.[20][21] Their MRM transitions are also distinct, which will aid in selective detection.
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d4).
-
Add 200 µL of a basifying agent (e.g., 0.1 M sodium carbonate buffer, pH 11) and vortex for 30 seconds.[7]
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (or a weaker solvent) and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Pre-treat 200 µL of plasma by adding 20 µL of IS and 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for injection.
Data Presentation: Sample Preparation Method Comparison
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Mixed-Mode) |
| Recovery (%) | 75-85% | >90% | >95% |
| Matrix Effect (%) | 40-60% Ion Suppression | 15-25% Ion Suppression | <10% Ion Suppression |
| Precision (%RSD) | <15% | <10% | <5% |
| Cleanliness | Low | Medium | High |
Note: These are typical expected values and will vary based on the specific method and instrumentation.
LC-MS/MS Parameters (Example)
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | 311.2 -> 259.2 |
| MRM Transition (this compound-d4) | 315.2 -> 263.2 |
Visualizations
Experimental Workflow for this compound Analysis
Workflow for this compound bioanalysis.
Troubleshooting Logic for Low Recovery
Decision tree for troubleshooting low recovery.
References
- Shimadzu Corporation. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498.
- Reddy, B. et al. (n.d.).
- Zheng, J. et al. (2010).
- BenchChem. (n.d.).
- Chi, J. (2003).
- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
- Hasnain, M. S. et al. (n.d.).
- El-Sherbiny, D. et al. (n.d.). Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with microemulsion as eluent.
- Unknown author. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
- Johnson, R. et al. (n.d.).
- ResearchGate. (n.d.). Chromatographic separation of desloratadine. Chromatographic conditions... | Download Scientific Diagram.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
- Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References.
- Zhang, X. et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- Element Lab Solutions. (n.d.).
- Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube.
- Wozniak, E. et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed.
- Unknown author. (2014).
- Walid, A. et al. (n.d.). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC - PubMed Central.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Li, Y. et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. NIH.
- ResearchGate. (n.d.).
- RJPT. (n.d.).
- Graphy Publications. (n.d.). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS)
- Grigoriu, I. C. et al. (n.d.).
- Hadjmohammadi, M. R. et al. (2015).
- ResearchGate. (n.d.). (PDF)
- Tshepelevitsh, S. et al. (2017).
- Amado, J. R. R. et al. (2017).
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- El-Enany, N. et al. (n.d.). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. PubMed.
- ResearchGate. (n.d.). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry | Request PDF.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- ChemRxiv. (n.d.).
- Weng, N. & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography.
- ResearchGate. (n.d.). (PDF) Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS)
- Lu, J. et al. (2010).
- ResearchGate. (n.d.).
- ResolveMass Laboratories. (n.d.).
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphyonline.com [graphyonline.com]
- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 18. A sensitive LC/MS/MS method using silica column and aqueous-organic mobile phase for the analysis of loratadine and descarboethoxy-loratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Isoloratadine Quantification
This guide provides a comprehensive overview and practical framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Isoloratadine. As this compound is a lesser-studied isomer of Desloratadine (the primary active metabolite of Loratadine), this guide will draw upon established and validated methods for these structurally similar compounds to present a robust, scientifically-grounded protocol. The principles and experimental designs detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and analytical rigor.[1][2][3][4]
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3] For the quantification of an active pharmaceutical ingredient (API) like this compound, this means the method must be reliable, reproducible, and accurate under the specified conditions. This guide will not only outline the necessary validation parameters but also delve into the scientific rationale behind each experimental choice, providing a deeper understanding of the "why" behind the "how."
The Analytical Landscape: Choosing HPLC
While other analytical techniques such as spectrophotometry, gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC) exist for the analysis of antihistamines and their related compounds, HPLC remains the gold standard for routine quality control in the pharmaceutical industry.[5][6][7]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on polarity | High resolution, specificity, and reproducibility. Well-established and widely available. | Moderate analysis time and solvent consumption. |
| UV-Vis Spectrophotometry | Measures light absorbance | Simple, rapid, and inexpensive. | Lacks specificity; prone to interference from excipients or impurities. |
| GC-MS | Separation of volatile compounds | High sensitivity and specificity; provides structural information. | Requires derivatization for non-volatile compounds like this compound; complex instrumentation.[5] |
| UPLC | Uses smaller particle size columns | Faster analysis times and higher resolution than HPLC.[6] | Higher backpressure requires specialized instrumentation; potential for column clogging. |
For the purpose of this guide, we will focus on a Reversed-Phase HPLC (RP-HPLC) method, which offers the optimal balance of specificity, sensitivity, and robustness for the routine quantification of this compound in pharmaceutical formulations.
The Foundation: ICH Q2(R1) and Validation Parameters
The validation process is a systematic series of experiments designed to verify that an analytical method meets its intended requirements. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation parameters that must be assessed.[2][3]
Caption: HPLC Method Validation Workflow.
The core validation parameters we will address are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: A Validated HPLC Method for this compound
The following protocol is a synthesized example based on validated methods for Loratadine and Desloratadine.[8][9][10][11]
Chromatographic Conditions
The choice of column and mobile phase is critical for achieving good separation and peak shape. A C18 or RP-8 column is commonly used for these types of compounds due to their hydrophobic nature.[5][9][10] The mobile phase composition, particularly the pH of the aqueous component, plays a crucial role in controlling the retention and peak symmetry of basic compounds like this compound.[5][8]
Table 2: Recommended HPLC System Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 or RP-8, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for the analyte and potential impurities.[8][11] |
| Mobile Phase | Methanol:Acetonitrile:Buffer (pH 3.5-7.0) | The organic modifiers control the elution strength, while the buffer pH controls the ionization state of the analyte, impacting retention and peak shape.[5][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency.[5][8] |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC systems. |
| Detection | UV at 242-248 nm | This wavelength range corresponds to a high absorbance maximum for Desloratadine and related structures, ensuring good sensitivity.[9][11] |
| Column Temperature | 30-40 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.[12] |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5-75 µg/mL).[13]
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.
Validation Experiments
-
Protocol: Inject the mobile phase (blank), a placebo solution (containing all excipients but no API), a standard solution of this compound, and the sample solution.
-
Causality: This experiment is crucial to demonstrate that there is no interference from the mobile phase or the formulation's excipients at the retention time of the this compound peak.[10] This ensures that the measured response is solely from the analyte of interest.
-
Protocol: Prepare at least five concentrations of this compound across the expected working range (e.g., 8-24 µg/mL or 20-160 µg/mL).[10][11] Inject each concentration in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This relationship is the basis for quantification. The correlation coefficient (r²) is a measure of how well the data fits a straight line.
-
Protocol: Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Prepare three replicates at each level and calculate the percentage recovery.
-
Causality: Accuracy confirms the closeness of the method's results to the true value.[5] This is often the most critical parameter as it directly relates to the correctness of the final reported quantity of the API in a product.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Causality: Precision measures the random error of the method. Repeatability assesses the method's performance under constant conditions, while intermediate precision evaluates its reliability under typical laboratory variations.[9]
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 × (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 × (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
-
Causality: These parameters define the lower limits of the method's capabilities. LOD is important for impurity testing, while LOQ is the lowest concentration that can be reliably quantified in an assay.[9]
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A Comparative Analysis of Desloratadine and Loratadine: A Deep Dive into Histamine H1 Receptor Binding
In the landscape of second-generation antihistamines, loratadine and its active metabolite, desloratadine, are mainstays in the management of allergic conditions. While their clinical efficacy is well-established, a deeper understanding of their molecular interactions with the histamine H1 receptor is crucial for researchers and drug development professionals. This guide provides a comprehensive comparative analysis of desloratadine and loratadine, with a focus on their receptor binding characteristics, supported by experimental data and methodologies.
Introduction: A Tale of a Prodrug and its Active Metabolite
Loratadine is a long-acting tricyclic antihistamine that undergoes extensive first-pass metabolism in the liver to its major active metabolite, desloratadine.[1] Desloratadine is also marketed as a standalone drug.[1] This metabolic relationship is fundamental to understanding their comparative pharmacology. Desloratadine is, in essence, the primary mediator of the antihistaminic effects observed after loratadine administration.
Chemical Structures:
The structural difference between the two molecules is the absence of an ethoxycarbonyl group on the piperidine ring of desloratadine.[2] This seemingly minor modification has a profound impact on the molecule's affinity for the histamine H1 receptor.
-
Loratadine: ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine
Histamine H1 Receptor Binding: A Quantitative Comparison
The therapeutic efficacy of antihistamines is intrinsically linked to their affinity and binding kinetics at the histamine H1 receptor. In vitro studies have consistently demonstrated that desloratadine possesses significantly higher binding affinity and potency compared to its parent compound, loratadine.
In Vitro Binding Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with an unlabeled test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.
For desloratadine, specific binding affinity values have been reported:
| Compound | Binding Affinity (Ki) | pKi |
| Desloratadine | 0.87 nM[5] | 9.1 ± 0.1[6] |
| Loratadine | Lower affinity[7] | Not directly reported in comparative studies |
The pKi value, which is the negative logarithm of the Ki, provides a more intuitive scale for comparing affinities, with higher values indicating greater affinity.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) imaging allows for the non-invasive quantification of receptor occupancy in the living human brain. A study directly comparing the brain H1 receptor occupancy of desloratadine and loratadine after oral administration in healthy volunteers provides invaluable in vivo insights.
The study found that after oral administration of therapeutic doses (5 mg desloratadine and 10 mg loratadine), the brain H1 receptor occupancy was:
These results indicate that at therapeutic doses, both second-generation antihistamines exhibit low brain H1 receptor occupancy, which is consistent with their non-sedating profile.[4]
The "Why": Understanding the Experimental Rationale
The choice of experimental design is paramount in elucidating the nuances of receptor-ligand interactions. The methodologies employed to characterize the binding of desloratadine and loratadine are selected to provide a comprehensive picture, from molecular affinity to in vivo target engagement.
Radioligand Binding Assay: The In Vitro Gold Standard
The competitive radioligand binding assay is a robust and sensitive method to determine the relative affinities of compounds for a specific receptor.[5] The rationale behind this choice is its ability to provide a quantitative measure (Ki) of the direct interaction between the drug and its molecular target, independent of downstream cellular responses.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Simplified signaling cascade of the histamine H1 receptor.
Conclusion: From Molecular Affinity to Clinical Implications
The superior in vitro binding affinity of desloratadine for the histamine H1 receptor compared to loratadine is a key differentiator between these two widely used antihistamines. This higher affinity translates to greater potency. The prodrug nature of loratadine means that its clinical effects are mediated by its conversion to desloratadine.
For researchers in drug discovery and development, this comparative analysis underscores the importance of evaluating both parent compounds and their active metabolites. The detailed methodologies provided offer a framework for conducting robust in vitro and in vivo studies to characterize receptor-ligand interactions. A thorough understanding of these fundamental pharmacological properties is essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles.
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Limmer, M., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 62(15), 7235-7248. Available at: [Link].
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Quora. What are the differences between desloratadine and loratadine? How are they similar? (2016). Available at: [Link].
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Nakamura, T., et al. (2019). Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Pharmacology Research & Perspectives, 7(4), e00499. Available at: [Link].
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A Comparative Analysis of Desloratadine and its Precursor, Loratadine, in Allergic Disease Management
This guide provides an in-depth comparative analysis of Desloratadine and its parent compound, Loratadine. The initial scope of this investigation included Isoloratadine; however, a comprehensive literature review reveals that this compound is categorized as a specified impurity of Loratadine (Loratadine Impurity E)[1] with no available clinical efficacy or safety data in peer-reviewed publications. Therefore, a direct and scientifically rigorous comparison with Desloratadine is not feasible. This guide has been re-focused to a more clinically relevant and data-rich comparison between the second-generation antihistamine, Loratadine, and its principal active metabolite, the third-generation antihistamine, Desloratadine.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacokinetic profiles, comparative clinical efficacy, and safety, supported by experimental data and established protocols.
Introduction: The Evolution from a Pro-drug to a Potent Metabolite
Loratadine, a widely used second-generation H1-receptor antagonist, was developed to provide relief from allergic symptoms without the significant sedative effects associated with first-generation antihistamines[2][3]. Its therapeutic action is primarily mediated through its conversion in the body to its major active metabolite, Desloratadine[4][5]. Desloratadine itself was later developed as a standalone drug, often classified as a third-generation antihistamine, offering a more direct and potent therapeutic agent[6].
The core rationale for developing the active metabolite of a successful pro-drug is to achieve a more consistent therapeutic effect, potentially faster onset of action, and avoid variability in clinical response due to differences in individual patient metabolism[7]. This guide will dissect the scientific evidence that underpins the pharmacological and clinical distinctions between these two closely related molecules.
Molecular Structure and Metabolic Relationship
Loratadine is a pro-drug that undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to form Desloratadine (descarboethoxyloratadine)[5]. This metabolic step is crucial for its antihistaminic activity.
Caption: Metabolic conversion of Loratadine to its active form, Desloratadine.
Mechanism of Action: From Receptor Binding to Anti-Inflammatory Effects
Both Loratadine and Desloratadine exert their primary effect by acting as selective inverse agonists at peripheral histamine H1-receptors[5][8][9]. By binding to these receptors, they prevent histamine from initiating the cascade of allergic symptoms, such as itching, sneezing, and rhinorrhea[8][].
Key Mechanistic Differences:
-
Potency: Desloratadine exhibits a significantly higher binding affinity and potency for the H1-receptor compared to Loratadine. In vitro studies have shown Desloratadine to be 10 to 20 times more potent than Loratadine[11]. In vivo, it is approximately 10-fold more potent[12].
-
Anti-Inflammatory Properties: Beyond H1-receptor antagonism, Desloratadine has demonstrated additional anti-inflammatory effects that are not as prominently characterized for Loratadine. These include the inhibition of the release of pro-inflammatory mediators (cytokines and chemokines) from mast cells and basophils and the suppression of adhesion molecule expression[6][13]. This broader mechanism may contribute to its efficacy, particularly in managing nasal congestion[12].
Caption: Mechanism of H1-receptor antagonism by Desloratadine and Loratadine.
Comparative Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of Loratadine and Desloratadine are a key point of differentiation. As a pro-drug, Loratadine's characteristics are linked to its conversion, while Desloratadine's profile is more direct.
| Parameter | Loratadine | Desloratadine |
| Absorption | Rapidly absorbed[14] | Well absorbed[15] |
| Metabolism | Extensive first-pass metabolism to Desloratadine[5] | Metabolized to 3-hydroxydesloratadine[15] |
| Onset of Action | 1-3 hours[8] | Within 1 hour[8][15] |
| Time to Peak (Tmax) | ~1.3 hours (Loratadine), ~2.5 hours (Desloratadine) | ~3 hours[9] |
| Elimination Half-life | ~8.4 hours (Loratadine) | ~27 hours[12][15] |
| Protein Binding | 97% | 83-87%[15] |
| Food Effect | Increases absorption | Bioavailability is not affected by food[13] |
Causality Behind Pharmacokinetic Differences: The longer half-life of Desloratadine (approximately 27 hours) compared to Loratadine (around 8.4 hours) provides sustained 24-hour efficacy with once-daily dosing[12][15]. Furthermore, because Desloratadine does not require metabolic activation, its onset of action can be faster, and its plasma concentrations may be more predictable among different individuals, bypassing the variability of CYP enzyme activity[8]. A subset of the population (approximately 6%) are poor metabolizers of desloratadine, leading to higher exposure levels[9].
Comparative Clinical Efficacy
Clinical trials have been conducted to compare the efficacy of Desloratadine and Loratadine, primarily in the treatment of allergic rhinitis (AR) and chronic idiopathic urticaria (CIU).
Allergic Rhinitis: A double-blind, randomized clinical trial directly comparing the two drugs in AR patients found a statistically significant difference in the reduction of the Total Nasal Symptom Score (TNSS), favoring Desloratadine over Loratadine (p=0.000)[16]. The study concluded that the reduction in TNSS was higher in the Desloratadine group[16]. Some studies also suggest Desloratadine may have superior efficacy for nasal congestion compared to Loratadine[12]. Another study in patients with AR showed that Desloratadine citrate disodium had a total effective rate of 92.9% compared to 76.5% for Loratadine, a statistically significant difference (P<0.05)[17].
Chronic Idiopathic Urticaria: Both medications are effective in reducing pruritus and the size and number of hives in patients with CIU[12]. However, Desloratadine is specifically indicated for chronic idiopathic urticaria and has demonstrated significant relief from the first dose[8][12].
| Study Endpoint | Loratadine | Desloratadine |
| Total Nasal Symptom Score (TNSS) Reduction | Effective | Significantly greater reduction shown in some studies[16] |
| Nasal Congestion Relief | Moderate | Superior efficacy suggested in some studies[12] |
| Urticaria Symptom Relief | Effective | Effective, with significant first-dose relief[8][12] |
| Overall Efficacy (AR) | 76.5% effective rate in one study[17] | 92.9% effective rate in one study[17] |
Safety and Tolerability Profile
Both Loratadine and Desloratadine are considered non-sedating at recommended doses and are generally well-tolerated[3][4][12].
-
Sedation: The incidence of sedation with Loratadine is comparable to placebo[3]. Studies indicate that Desloratadine does not cross the blood-brain barrier and does not impair cognitive or psychomotor performance[13].
-
Adverse Events: Side effects for both drugs are typically mild and uncommon[4]. For Desloratadine, potential side effects can include headaches and irritability[8]. For Loratadine, infrequently reported effects include dry mouth and fatigue[18].
-
Cardiovascular Safety: Desloratadine has an excellent safety profile regarding cardiovascular effects. It has been shown to be safe at up to nine times the recommended dose and does not cause arrhythmias or have an effect on the QTc interval[13][19].
-
Drug Interactions: Desloratadine's absorption is not affected by grapefruit juice[12][13]. It can be safely administered with drugs like ketoconazole and erythromycin without clinically relevant changes in its safety profile[9][13].
Experimental Protocols
To ensure self-validating and reproducible results, the following standardized protocols are described.
Protocol 1: Double-Blind, Randomized Controlled Trial for Allergic Rhinitis
Objective: To compare the efficacy and safety of Desloratadine 5 mg vs. Loratadine 10 mg administered once daily for 14 days in patients with seasonal allergic rhinitis.
Methodology:
-
Patient Screening & Enrollment: Recruit 200 adult patients with a documented history of seasonal allergic rhinitis. Obtain informed consent.
-
Baseline Assessment: Patients record baseline Total Nasal Symptom Score (TNSS), including rhinorrhea, nasal congestion, sneezing, and nasal itching, for 7 days.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either Desloratadine 5 mg or Loratadine 10 mg. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Period: Patients take one tablet orally each morning for 14 consecutive days.
-
Data Collection: Patients complete a daily electronic diary to record TNSS and any adverse events.
-
Primary Endpoint: The primary efficacy measure is the mean change from baseline in the 24-hour reflective TNSS over the 14-day treatment period.
-
Secondary Endpoints: Include change in individual symptom scores, quality of life questionnaires, and incidence of adverse events.
-
Statistical Analysis: An independent sample t-test or a similar statistical method will be used to compare the mean change in TNSS between the two groups[16].
Caption: Workflow for a comparative clinical trial of antihistamines.
Protocol 2: In Vitro Histamine H1 Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki) of Desloratadine and Loratadine for the human histamine H1 receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the recombinant human H1 receptor.
-
Radioligand: Use [3H]-pyrilamine as the radioligand, a known high-affinity H1 receptor antagonist.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [3H]-pyrilamine and increasing concentrations of the unlabeled competitor drugs (Desloratadine and Loratadine) in separate assays.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression analysis to calculate the IC50 (concentration of drug that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion and Future Perspectives
The transition from Loratadine to its active metabolite, Desloratadine, represents a logical progression in antihistamine development, aiming for optimized and more consistent clinical performance. The evidence indicates that while both are effective and safe second-generation antihistamines, Desloratadine offers several distinct advantages. Its higher potency, longer half-life, faster onset of action, and additional anti-inflammatory properties may provide enhanced symptom control, particularly for patients with moderate-to-severe allergic rhinitis and nasal congestion[12][16][17].
The choice between these agents in a clinical setting may be guided by symptom severity, the need for rapid relief, and individual patient response. For drug development professionals, the story of Loratadine and Desloratadine serves as a compelling case study in the value of investigating active metabolites to refine and improve therapeutic interventions. Future research could continue to explore the clinical impact of Desloratadine's anti-inflammatory actions and its role in the broader management of allergic airway diseases.
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A Toxicological Showdown: A Comparative Guide to Isoloratadine and Other Loratadine Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Loratadine, a widely used second-generation antihistamine, is no exception. During its synthesis and storage, various impurities can arise, each with a potential toxicological profile that could impact the safety and efficacy of the final drug product. This guide provides an in-depth toxicological comparison of Isoloratadine and other common loratadine impurities, supported by established experimental methodologies. We will delve into the critical aspects of genotoxicity and cytotoxicity, offering a framework for their assessment in line with regulatory expectations.
The Landscape of Loratadine Impurities: Beyond the API
The manufacturing process and degradation of loratadine can result in a spectrum of related substances.[1][2] These impurities can include isomers, degradation products, and intermediates from the synthetic route. Among these, This compound is a known positional isomer. Other identified impurities are often designated by letters in pharmacopeial monographs, such as Loratadine Impurity A, F, and G.[3][4] The presence of these impurities, even at trace levels, necessitates a thorough toxicological evaluation to ensure patient safety.[5]
From a regulatory standpoint, the International Council for Harmonisation (ICH) provides a clear framework for the assessment and control of impurities in pharmaceutical products.[2] Guidelines such as ICH Q3A/B focus on the reporting, identification, and qualification of impurities, while ICH M7 specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6]
A Tiered Approach to Toxicological Assessment
A comprehensive toxicological comparison begins with a tiered approach, starting with computational predictions and moving towards in vitro assays for definitive evaluation.
Tier 1: In Silico Toxicological Prediction
Before embarking on resource-intensive laboratory experiments, in silico toxicology offers a valuable preliminary screening tool.[7][8] Quantitative Structure-Activity Relationship (QSAR) models can predict the potential for mutagenicity and carcinogenicity based on the chemical structure of an impurity.[9][10] These computational methods analyze structural alerts—specific molecular features known to be associated with toxicity.[11]
Experimental Workflow for Toxicological Comparison
The following diagram outlines a typical workflow for the comparative toxicological assessment of pharmaceutical impurities.
Caption: A tiered workflow for the toxicological assessment of pharmaceutical impurities.
Tier 2: Genotoxicity Assessment - The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity testing.[8][12] It evaluates the potential of a substance to induce mutations in the DNA of specific bacterial strains. A positive result in the Ames test is a significant indicator that a compound may be a carcinogen.[8]
1. Bacterial Strains:
-
Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are selected to detect different types of mutations, such as frameshift and base-pair substitutions.[8]
2. Metabolic Activation:
-
Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from the livers of induced rats. This is crucial as some chemicals only become mutagenic after being metabolized.
3. Test Procedure (Plate Incorporation Method):
-
Prepare a range of concentrations for each impurity (this compound, other loratadine impurities) and the parent compound, loratadine.
-
In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar to the tube and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
4. Data Analysis:
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
While some studies have indicated that loratadine itself may have genotoxic effects in human lymphocytes, it has generally shown no mutagenic potential in the Ames test.[6][13] Any new impurity, such as this compound, would need to be evaluated against this baseline.
Tier 3: Cytotoxicity Assessment - The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14] It measures the metabolic activity of cells, which is indicative of their health. This assay is instrumental in determining the concentration at which a compound becomes toxic to cells.
1. Cell Culture:
-
Select a relevant human cell line, such as HepG2 (a liver cell line), which is appropriate given that loratadine is extensively metabolized in the liver.[15]
-
Culture the cells in a suitable medium until they reach the desired confluence.
2. Treatment:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Expose the cells to a range of concentrations of this compound, other loratadine impurities, and loratadine for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[16]
4. Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each substance.
Studies have shown that loratadine can exhibit cytotoxic effects at higher concentrations.[17][18] For instance, one study on MCF-7 breast cancer cells reported an IC50 for free loratadine to be 42.35 ± 3.14 μg/mL.[19] A comparative MTT assay would reveal whether this compound or other impurities are more or less cytotoxic than the parent drug.
Data Presentation and Interpretation
To facilitate a clear comparison, the results of the toxicological assays should be summarized in a structured table.
| Compound | Ames Test Result (with/without S9) | MTT Assay IC50 (µM) on HepG2 cells (48h) |
| Loratadine | Negative | [Experimental Value] |
| This compound | [Experimental Value] | [Experimental Value] |
| Impurity A | [Experimental Value] | [Experimental Value] |
| Impurity F | [Experimental Value] | [Experimental Value] |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with experimental data.
The interpretation of these results should be multifaceted. For genotoxicity, a positive Ames test for any impurity would be a significant concern, potentially classifying it as a cohort of concern under ICH M7 guidelines.[20] For cytotoxicity, a lower IC50 value for an impurity compared to loratadine would indicate a higher cytotoxic potential.
Signaling Pathways and Mechanistic Insights
While the Ames and MTT assays provide crucial data on the toxic potential of impurities, understanding the underlying mechanisms is also important. Loratadine has been shown to have anti-inflammatory properties independent of its antihistamine action, potentially through the suppression of the NF-κB pathway. Further research could explore whether this compound and other impurities share these properties or if they interact with different cellular pathways.
Illustrative Signaling Pathway: NF-κB Inhibition by Loratadine
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A Senior Application Scientist's Guide to Isoloratadine Cross-reactivity in Loratadine Immunoassays
Abstract: The accurate quantification of loratadine is critical in both clinical monitoring and pharmaceutical development. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common analytical tool for this purpose. However, the specificity of these assays can be compromised by cross-reactivity with structurally related molecules, such as metabolites and impurities. This guide provides an in-depth analysis of the potential cross-reactivity of Isoloratadine, a known impurity, in loratadine immunoassays. We will explore the structural basis for this cross-reactivity, present a framework for its empirical validation, and offer a detailed experimental protocol for researchers to determine specificity in their own laboratory settings.
Introduction: The Imperative for Specificity in Loratadine Quantification
Loratadine is a widely used second-generation antihistamine that functions as a selective inverse agonist for peripheral histamine H1 receptors.[1][2] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3][4] This process converts loratadine into its major active metabolite, desloratadine, which is largely responsible for the drug's antihistaminergic effects.[1]
Given this metabolic profile, analytical methods must be able to distinguish the parent drug from its metabolites and other related substances. Immunoassays rely on the highly specific binding between an antibody and its target antigen.[5][6] However, antibodies raised against a specific molecule (like loratadine) can sometimes bind to other structurally similar compounds.[7] This phenomenon, known as cross-reactivity, can lead to an overestimation of the analyte's concentration and yield inaccurate pharmacokinetic or quality control data.[7] this compound, a specified impurity of loratadine, represents a significant potential cross-reactant due to its structural similarity. This guide provides the foundational knowledge and practical tools to assess and mitigate this analytical challenge.
Structural and Metabolic Context
Understanding the potential for cross-reactivity begins with a structural comparison of the molecules .
-
Loratadine: A tricyclic antihistamine characterized by a specific arrangement of its benzo[8][9]cyclohepta[1,2-b]pyridine core and a 1-(ethoxycarbonyl)piperidin-4-ylidene group.[10][11]
-
Desloratadine (DCL): The primary active metabolite, formed by the removal of the ethoxycarbonyl group from the piperidine ring of loratadine.[12] While it is a distinct molecule, its core structure is identical to loratadine, making it a common cross-reactant in broader-specificity loratadine assays.
-
This compound: An isomer of loratadine, meaning it shares the same molecular formula (C₂₂H₂₃ClN₂O₂) and weight, but differs in the arrangement of its atoms.[13] Specifically, it is a positional isomer related to the double bond placement within the piperidine ring system. This subtle structural difference is often the root cause of unexpected antibody binding.
The metabolic conversion of loratadine to desloratadine underscores the importance of assay specificity. An immunoassay intended to measure only the parent drug must demonstrate minimal cross-reactivity with this highly prevalent and active metabolite.
Caption: Structural and metabolic relationship between Loratadine, Desloratadine, and this compound.
The Mechanism of Cross-Reactivity in Competitive Immunoassays
Most immunoassays for small molecules like loratadine are designed in a competitive format. Understanding this mechanism is key to grasping how cross-reactivity occurs.
Core Principle: The assay measures the concentration of the target analyte (loratadine) by having it compete with a labeled, known amount of loratadine for a limited number of antibody binding sites. A high concentration of loratadine in the sample results in less labeled loratadine binding to the antibody, producing a weak signal. Conversely, a low concentration of loratadine results in more labeled loratadine binding, producing a strong signal.
Interference by this compound: If this compound is present in the sample and is structurally similar enough to be recognized by the anti-loratadine antibody, it will also compete for the limited antibody binding sites. This "false" competition displaces the labeled loratadine, leading to a weaker signal than would be generated by the true loratadine concentration alone. The instrument then incorrectly interprets this weaker signal as a higher concentration of loratadine, resulting in a false positive or an artificially inflated result.
Caption: Workflow of a competitive immunoassay showing interference by a cross-reactant.
Quantifying Cross-Reactivity: Experimental Data
The goal of a cross-reactivity experiment is to determine the concentration of the interfering substance (this compound) required to produce the same signal as a known concentration of the target analyte (loratadine). The results are typically expressed as a percentage.
| Analyte | Target Analyte (Loratadine) | Potential Cross-Reactant (this compound) |
| Concentration at 50% Inhibition (IC50) | CLOR | CISO |
| Cross-Reactivity (%) | 100% (by definition) | (CLOR / CISO) x 100 |
This table illustrates the principle of calculating cross-reactivity based on the concentrations of loratadine and this compound that cause a 50% reduction in the maximum signal (IC50).
Experimental Protocol: Determining this compound Cross-Reactivity
This protocol provides a robust, self-validating framework for determining the cross-reactivity of this compound in a standard competitive ELISA format.
A. Materials and Reagents
-
Loratadine competitive immunoassay kit (ELISA)
-
Loratadine analytical standard
-
This compound analytical standard
-
Drug-free matrix (e.g., plasma, urine, buffer) identical to the intended sample type
-
Precision pipettes and sterile tips
-
Microplate reader capable of measuring the signal specified by the kit (e.g., 450 nm absorbance)
B. Preparation of Standards and Test Solutions
-
Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve the loratadine standard in a suitable solvent (e.g., DMSO, ethanol) to create a high-concentration stock.
-
This compound Stock Solution (1 mg/mL): Prepare a separate stock solution of this compound in the same manner.
-
Loratadine Calibration Curve: Perform serial dilutions of the loratadine stock solution in the drug-free matrix to create a series of calibrators. The concentration range should span the expected dynamic range of the assay as specified by the manufacturer (e.g., 0.2 ng/mL to 50 ng/mL).[15]
-
This compound Test Curve: Perform serial dilutions of the this compound stock solution in the drug-free matrix across a broad concentration range. This range should be wider than the loratadine curve to ensure the IC50 can be determined (e.g., 1 ng/mL to 1000 ng/mL).
C. Assay Procedure
-
Follow the immunoassay kit manufacturer's instructions precisely for adding reagents, samples, and controls to the microplate wells.
-
In designated wells, add the prepared loratadine calibrators.
-
In a separate set of wells, add the prepared this compound test solutions.
-
Run the assay, including all incubation steps and washes as per the kit protocol.
-
Read the plate on the microplate reader to obtain the signal for each well.
D. Data Analysis and Calculation
-
Generate Standard Curves: Plot the signal (e.g., absorbance) versus the log of the concentration for both the loratadine calibrators and the this compound test solutions. This will produce two separate sigmoidal dose-response curves.
-
Determine the IC50: From each curve, determine the concentration of the analyte that produces a 50% reduction of the maximum signal. This is the IC50 value.
-
IC50Loratadine = Concentration of loratadine at 50% inhibition.
-
IC50this compound = Concentration of this compound at 50% inhibition.
-
-
Calculate Percent Cross-Reactivity: Use the following established formula[16]:
% Cross-Reactivity = (IC50Loratadine / IC50this compound) x 100
Example Calculation:
-
If the IC50 for loratadine is determined to be 10 ng/mL.
-
If the IC50 for this compound is determined to be 200 ng/mL.
-
% Cross-Reactivity = (10 ng/mL / 200 ng/mL) x 100 = 5%
This result indicates that the antibody has a 20-fold lower affinity for this compound compared to loratadine.
Conclusion and Recommendations
The potential for cross-reactivity from isomers like this compound is an inherent challenge in immunoassay development and application. While often structurally subtle, these differences can have significant impacts on analytical accuracy. A low percent cross-reactivity (e.g., <1%) may be acceptable for many applications, whereas a higher value (>5-10%) could necessitate the use of a more specific confirmatory method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), especially for regulated studies.[17][18]
As a Senior Application Scientist, my primary recommendation is to never assume specificity. The experimental protocol outlined in this guide is a critical validation step that should be performed during method development or when qualifying a new lot of immunoassay reagents. By empirically determining the cross-reactivity of potential interferents like this compound, researchers can ensure the integrity, accuracy, and trustworthiness of their data.
References
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Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed. Available at: [Link]
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Wikipedia. (2024). Loratadine. Available at: [Link]
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Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. ResearchGate. Available at: [Link]
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Siddiqui, M. J., et al. (2023). Loratadine. StatPearls - NCBI Bookshelf. Available at: [Link]
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Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. Available at: [Link]
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El-Sherif, Z. A., et al. (2015). Chemical structure of (a) loratadine and (b) desloratadine. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Available at: [Link]
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Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available at: [Link]
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UK NEQAS for Immunology & Immunochemistry. (2024). Principles of Immunoassays. Available at: [Link]
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Kalinitchenko, V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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Colantonio, D. A., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Available at: [Link]
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Kalinitchenko, V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]
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A Comparative Guide to Impurity Profiling of Desloratadine Based on ICH Guidelines
Note to the Reader: The topic specified is "ICH guidelines for Isoloratadine impurity profiling." Following a comprehensive review of scientific and regulatory literature, it has been determined that "this compound" is not a recognized pharmaceutical substance. It is highly probable that this is a typographical error for Desloratadine , the major active metabolite of Loratadine and a widely used antihistamine. This guide will, therefore, focus on the impurity profiling of Desloratadine in accordance with ICH guidelines, as this aligns with the intent of the query.
This guide provides an in-depth, technically-grounded comparison of methodologies for the impurity profiling of Desloratadine, anchored in the principles of the International Council for Harmonisation (ICH) guidelines. It is designed for researchers, analytical scientists, and drug development professionals seeking to navigate the complexities of impurity identification, quantification, and control.
The Regulatory Cornerstone: Understanding ICH Q3A/Q3B Impurity Thresholds
The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. The ICH has established a clear framework for the control of impurities in new drug substances (APIs) and new drug products.[1][2] The two primary guidelines governing this are:
-
ICH Q3A(R2): Impurities in New Drug Substances [3][4][5] This guideline focuses on impurities that arise during the manufacturing, purification, and storage of the active pharmaceutical ingredient (API).
-
ICH Q3B(R2): Impurities in New Drug Products [6][7][8] This guideline addresses impurities that are found in the finished dosage form, including degradation products of the API and those arising from interactions between the API and excipients.[6][9]
The core of these guidelines lies in a tiered approach to impurity control based on established thresholds. These thresholds dictate the level at which an impurity must be reported, structurally identified, and toxicologically qualified.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Causality and Rationale |
| Reporting Threshold | 0.05% | This is the level above which any impurity must be reported in a regulatory submission. It ensures that a comprehensive impurity profile is documented for each batch.[3][10] |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | Above this level, the chemical structure of the impurity must be determined. This is a critical step for assessing its potential toxicity.[1][10] |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | This is the threshold above which an impurity's biological safety must be established through toxicological studies or other means.[3][10] |
These thresholds are not merely administrative limits; they represent a risk-based approach to patient safety, balancing the practicalities of manufacturing with the need to control potentially harmful substances.[2] The workflow for addressing an impurity is a logical decision-making process dictated by these thresholds.
Caption: ICH Q3A/Q3B decision workflow for impurities.
Desloratadine: Known Impurities and Degradation Pathways
Desloratadine can contain both process-related impurities from its synthesis and degradation products that form during storage or upon interaction with excipients.[11][12] A robust impurity profiling strategy must account for all potential impurities.
Commonly Identified Desloratadine Impurities:
| Impurity Name | Type | Origin / Notes |
| Loratadine (Impurity E) | Process-Related | Precursor molecule. Its presence indicates incomplete conversion during synthesis.[13] |
| N-Formyldesloratadine | Degradation Product | A major degradation product, often formed by interaction with acidic excipients like lactose or stearic acid.[11] |
| Desloratadine Impurity A | Process-Related | A fluorinated analogue of Desloratadine.[14][15] |
| Desloratadine Impurity B | Process-Related | Structurally related compound arising from the synthetic route.[15][16] |
| N-Nitroso-Desloratadine | Degradation Product | A potentially genotoxic nitrosamine impurity that has garnered significant regulatory scrutiny.[17][18] |
Understanding the degradation pathways is critical for developing stability-indicating analytical methods. Forced degradation studies, where Desloratadine is exposed to harsh conditions (acid, base, oxidation, heat, light), are mandated by ICH guidelines to elucidate these pathways.[19][20]
-
Acid/Base Hydrolysis: Desloratadine is susceptible to degradation under both acidic and basic conditions, leading to the formation of various hydrolysis products.[19]
-
Oxidation: Exposure to oxidative agents like hydrogen peroxide can lead to the formation of N-oxides and other related substances.[19]
-
Photodegradation: Exposure to UV light can cause significant degradation of Desloratadine.[13]
-
Thermal Degradation: The molecule shows instability in the presence of dry heat.[20][21]
Caption: Potential degradation pathways for Desloratadine.
Experimental Protocols: A Comparative Analysis of Analytical Techniques
The cornerstone of impurity profiling is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques.
Comparative Workflow: HPLC/UPLC vs. LC-MS
While HPLC/UPLC with UV detection is the workhorse for routine quality control, LC-MS/MS is indispensable for structural elucidation and trace-level analysis of potent impurities.
Caption: Comparative analytical workflows for impurity profiling.
Protocol: Stability-Indicating RP-UPLC Method
This protocol outlines a typical stability-indicating method for the simultaneous determination of Desloratadine and its degradation products. The key is to achieve baseline separation of all relevant peaks.
Objective: To quantify known impurities and detect new degradation products in Desloratadine oral solution.
1. Chromatographic System:
-
System: UPLC with a photodiode array (PDA) detector.
-
Column: Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm). Rationale: A C8 column provides slightly less hydrophobic retention than a C18, which can be advantageous for separating polar degradation products from the main API peak. The sub-2 µm particle size ensures high efficiency and resolution.
-
Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 272 nm. Rationale: A suitable wavelength for detecting both Desloratadine and its key impurities.[19]
2. Mobile Phase and Gradient:
-
Solvent A: 0.05 M Potassium Phosphate (KH2PO4) with 0.07 M Triethylamine, adjusted to pH 3.0. Rationale: The buffer controls the pH to ensure consistent ionization states of the analytes, while triethylamine acts as a peak-shaping agent to reduce tailing.[19]
-
Solvent B: Acetonitrile:Methanol:Water (50:25:25 v/v/v). Rationale: A strong organic solvent mixture to elute the more hydrophobic compounds.[19]
-
Gradient Program: A gradient is essential to elute a wide range of impurities with different polarities within a reasonable runtime. A typical gradient might start with a low percentage of Solvent B, ramping up to elute late-eluting impurities, followed by a re-equilibration step.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Desloratadine Reference Standard and known impurity standards in a suitable diluent (e.g., a mixture of Solvent A and B).
-
Sample Solution: Accurately weigh and dissolve the drug substance or product to achieve a target concentration (e.g., 0.5 mg/mL of Desloratadine) in the same diluent.[22]
4. Method Validation (The Self-Validating System):
-
Specificity: Perform forced degradation studies. The method is specific if it can resolve all degradation product peaks from the main Desloratadine peak and from each other. Peak purity analysis using a PDA detector is crucial.[19]
-
Linearity: Analyze a series of solutions with increasing concentrations of Desloratadine and its impurities to demonstrate a linear relationship between concentration and peak area (Correlation coefficient > 0.999).[17]
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to ensure the method is sensitive enough to measure impurities at or below the reporting threshold (e.g., LOQ for an impurity should be ≤ 0.05%).[18]
-
Accuracy & Precision: Assess by analyzing multiple preparations at different concentration levels to ensure the results are accurate (recovery) and reproducible (RSD%).
Protocol: Trace Analysis of N-Nitroso-Desloratadine by LC-MS/MS
Due to their genotoxic potential, nitrosamine impurities require highly sensitive analytical methods with much lower detection limits than typical process impurities.
Objective: To detect and quantify N-Nitroso-Desloratadine in API and drug product matrices at parts-per-million (ppm) or parts-per-billion (ppb) levels.
1. Chromatographic System:
-
System: UPLC coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column. Rationale: A HILIC column can be optimized to elute the N-nitroso impurity before the much more concentrated API, minimizing ion suppression and matrix effects, which is a major challenge in trace analysis.[17][18]
-
Mobile Phase: Acetonitrile and water, each containing a small amount of formic acid (e.g., 0.01%). Rationale: Simple mobile phases compatible with mass spectrometry that provide good peak shape and ionization efficiency.[18]
2. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM is highly specific and sensitive. It involves selecting a precursor ion (the molecular ion of N-Nitroso-Desloratadine) and monitoring for a specific product ion after fragmentation. This two-stage filtering process drastically reduces background noise.
3. Sample Preparation:
-
Prepare stock and working standard solutions of N-Nitroso-Desloratadine in acetonitrile.[18]
-
Dissolve a known amount of the Desloratadine API or drug product in acetonitrile to a final concentration.[17]
4. Performance Comparison:
| Technique | Primary Application | Strengths | Limitations |
| RP-UPLC-UV | Routine QC, release testing, stability studies | Robust, reproducible, cost-effective, good for quantification at levels >0.05% | Cannot definitively identify unknown impurities, lacks sensitivity for genotoxic impurities. |
| LC-MS/MS | Structure elucidation of unknowns, trace analysis of genotoxic impurities | Unambiguous identification via mass, extremely high sensitivity (ppb levels), required for nitrosamine analysis.[17] | Higher cost and complexity, susceptible to matrix effects if not optimized. |
Conclusion and Recommendations
A comprehensive impurity profiling strategy for Desloratadine requires a multi-faceted approach grounded in the principles of the ICH Q3A and Q3B guidelines.
-
Foundation in ICH: The reporting, identification, and qualification thresholds are the guiding principles for all impurity-related activities.
-
Method Development: The primary analytical tool is a well-validated, stability-indicating HPLC or UPLC method. The choice of column chemistry and mobile phase must be scientifically justified to ensure specificity for all known impurities and potential degradation products.
-
Forced Degradation: These studies are non-negotiable. They are essential for understanding degradation pathways and proving the stability-indicating nature of the analytical method.
-
Orthogonal Techniques: For definitive structural identification of unknown impurities that exceed the identification threshold, advanced techniques like LC-MS/MS are required.
-
Risk-Based Approach for Genotoxins: For high-risk impurities like N-Nitroso-Desloratadine, a dedicated, highly sensitive LC-MS/MS method is mandatory to ensure patient safety and meet stringent regulatory expectations.
By integrating these principles and methodologies, drug developers can build a robust, self-validating system for impurity control that ensures the quality, safety, and efficacy of Desloratadine products, in full compliance with global regulatory standards.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
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ICH Q3B(R2): Impurities in new drug products. (n.d.). Slideshare. [Link]
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ICH Q3B(R2) Impurities in New Drug Products. (n.d.). GMP Compliance. [Link]
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ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006). European Medicines Agency. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). GMP Compliance. [Link]
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Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
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USP41 Desloratadine. (n.d.). Scribd. [Link]
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Formulation Development and Evaluation of Desloratadine Tablets. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
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Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. (2024). Preprints.org. [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
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Desloratadine Orally Disintegrating Tablets. (2018). USP-NF. [Link]
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Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. (2024). Preprints.org. [Link]
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Desloratadine EP Impurities & Related Compounds. (n.d.). SynThink. [Link]
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Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. (2015). ResearchGate. [Link]
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DESLORATADINE TABLETS. (2018). USP-NF. [Link]
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Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. (2015). SciSpace. [Link]
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Desloratadine-impurities. (n.d.). Pharmaffiliates. [Link]
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A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2013). National Center for Biotechnology Information (NCBI). [Link]
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Chromatogram of Desloratadine and degradation products. (n.d.). ResearchGate. [Link]
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Characterization and Compatibility Study of Desloratadine. (2022). ResearchGate. [Link]
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Desloratadine Impurities. (n.d.). SynZeal. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Isoloratadine Analytical Methods
Introduction: The Criticality of Robust Isoloratadine Quantification
This compound, a second-generation, long-acting tricyclic antihistamine, is the active metabolite of loratadine. It selectively inhibits peripheral histamine H1 receptors to provide relief from allergic rhinitis and urticaria. As with any pharmaceutical compound, the accurate and precise quantification of this compound in both bulk drug substance and finished pharmaceutical products is paramount for ensuring safety and efficacy. This necessitates the development and rigorous validation of analytical methods. However, for a method to be considered truly robust and universally applicable, it must undergo inter-laboratory validation. This guide provides a comparative analysis of common analytical techniques for this compound, offers detailed protocols for their implementation, and outlines a framework for conducting a comprehensive inter-laboratory validation study. The principles discussed herein are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The transition from a single-laboratory validated method to one that is proven reliable across multiple laboratories is a critical step in the analytical lifecycle. It establishes the method's transferability and ensures consistent results regardless of the testing site, instrumentation, or analyst. This guide will delve into the practicalities of achieving this for this compound analysis.
Comparative Analysis of Predominant Analytical Techniques
The choice of an analytical method for this compound is dictated by the sample matrix, the required sensitivity, and the intended application (e.g., quality control, bioanalysis). The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Measurement of UV absorbance at a specific wavelength. |
| Specificity | Good. Can be susceptible to interference from co-eluting impurities. Stability-indicating methods are crucial.[8][9][10] | Excellent. Highly specific due to the monitoring of specific mass transitions. | Low. Prone to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | Moderate. Suitable for drug substance and formulation analysis. | Very High. The method of choice for bioanalysis in complex matrices like plasma.[11][12][13] | Low. Generally suitable for bulk drug analysis where concentrations are high. |
| Linearity Range | Typically in the µg/mL range (e.g., 8-24 µg/mL, 20-160µg/ml).[14][15] | Wide linear range, often down to the pg/mL or low ng/mL level. | Dependent on the molar absorptivity of this compound. |
| Precision (%RSD) | Typically <2% for repeatability and intermediate precision.[14][16] | Excellent, with %RSD values typically well below 15%.[4] | Good for simple solutions, but can be variable in complex matrices. |
| Accuracy (% Recovery) | Generally in the range of 98-102%.[14][17][18] | High accuracy, with recovery typically within 85-115%.[1] | Can be affected by matrix effects. |
| Cost & Complexity | Moderate cost and complexity. Widely available instrumentation. | High initial investment and operational cost. Requires specialized expertise. | Low cost and simple to operate. |
| Inter-laboratory Applicability | High, provided the method is robust. HPLC is a standard technique in most pharmaceutical labs. | High, but requires standardized instrumentation and rigorous training. | Moderate. Simplicity is an advantage, but lack of specificity can lead to inter-lab variability. |
Expert Insights on Method Selection:
For routine quality control of this compound in pharmaceutical dosage forms, a well-validated, stability-indicating HPLC-UV method is often the most practical and cost-effective choice.[8][9] The inherent robustness of modern HPLC systems and the widespread expertise in this technique facilitate successful method transfer between laboratories. However, for bioanalytical studies, such as pharmacokinetics or bioequivalence, the superior sensitivity and specificity of LC-MS/MS are indispensable for accurately quantifying the low concentrations of this compound and its metabolites in biological fluids.[11][12][13] UV-Vis spectrophotometry, while simple, is generally not recommended for anything other than preliminary, high-concentration assays of the pure drug substance due to its lack of specificity.[18]
Detailed Experimental Protocols
The following protocols are based on validated methods reported in the literature and serve as a starting point for in-house validation and subsequent inter-laboratory studies.
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Tablets
This protocol is designed to separate this compound from its potential degradation products, making it suitable for stability studies.[8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[8][9]
-
Mobile Phase: A 70:30 (v/v) mixture of methanol and phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 5-75 µg/mL).[8][9]
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up to the volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
3. Validation Parameters to be Assessed (as per ICH Q2(R2) Guidelines): [5][7]
-
Specificity: Analyze a placebo sample and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference with the this compound peak.[10]
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[8][9]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the 100% concentration level. The relative standard deviation (RSD) should be ≤ 2%.[16]
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on different days and with different analysts. The RSD should be ≤ 2%.[16]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8][9]
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C) to assess the method's resilience to minor changes.[14][16]
Protocol 2: LC-MS/MS Bioanalytical Method for this compound in Human Plasma
This protocol is designed for the sensitive and selective quantification of this compound in a complex biological matrix.[11][12][13]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column, such as a Waters XSelect C18.[11]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the specific column and separation (e.g., 0.4-0.8 mL/min).
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and an internal standard (e.g., a deuterated analog).
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
2. Standard and Sample Preparation:
-
Stock and Working Solutions: Prepare in a suitable organic solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with known concentrations of this compound.
-
Sample Preparation (Protein Precipitation): [13]
-
To 100 µL of plasma sample, add 500 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
-
3. Bioanalytical Method Validation (as per EMA and FDA Guidelines): [2][3][4][6]
-
Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no endogenous interference at the retention times of this compound and the internal standard.[19]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Framework for Inter-Laboratory Validation
An inter-laboratory validation study aims to establish the reproducibility of an analytical method. Here is a proposed framework for validating the HPLC-UV method for this compound tablets:
1. Study Design:
-
Participating Laboratories: A minimum of three laboratories should participate.
-
Study Coordinator: A designated individual or laboratory responsible for preparing and distributing the samples and collating the results.
-
Samples:
-
A single batch of this compound tablets.
-
A single lot of this compound reference standard.
-
Placebo tablets.
-
-
Protocol: A detailed, unambiguous protocol (as described above) must be provided to all participating laboratories.
2. Execution:
-
Each laboratory should use its own equipment and reagents but must adhere strictly to the provided protocol.
-
Each laboratory should perform a full validation of the method in-house before analyzing the study samples.
-
Each laboratory should analyze the provided tablet samples in replicate (e.g., n=6).
3. Data Analysis:
-
The results from all laboratories should be statistically evaluated for intra- and inter-laboratory variability using techniques such as Analysis of Variance (ANOVA).
-
The key performance indicators to assess are the mean assay value, the standard deviation, and the relative standard deviation between laboratories.
4. Acceptance Criteria:
-
The inter-laboratory %RSD for the assay of this compound in the tablet samples should ideally be no more than 5%.
-
There should be no statistically significant difference in the mean assay values obtained by the different laboratories.
Visualizing the Workflow
Diagram 1: HPLC-UV Method Validation Workflow
Caption: Workflow for HPLC-UV method validation and inter-laboratory study.
Diagram 2: LC-MS/MS Bioanalytical Workflow
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A Comparative Analysis of the Stability of Isoloratadine (Desloratadine) and Loratadine Under Stress Conditions
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of second-generation antihistamines, Loratadine and its active metabolite, Isoloratadine (Desloratadine), are mainstays in the management of allergic rhinitis and urticaria. While their clinical efficacy is well-documented, a nuanced understanding of their comparative chemical stability is critical for formulation development, shelf-life prediction, and ensuring the quality and safety of the final drug product. This guide provides an in-depth, objective comparison of the stability of this compound and Loratadine under various stress conditions, supported by experimental data and mechanistic insights.
Introduction: A Tale of a Prodrug and its Metabolite
Loratadine is a long-acting tricyclic antihistamine that acts as a selective peripheral histamine H1-receptor antagonist. Following oral administration, Loratadine undergoes rapid and extensive first-pass metabolism to this compound (Desloratadine), which is also a potent H1-receptor antagonist and is primarily responsible for the clinical efficacy of the parent drug.[1][2] The fundamental structural difference between the two molecules is the presence of an ethyl carbamate group on the piperidine ring of Loratadine, which is absent in this compound. This structural variance is the cornerstone of their differing stability profiles.
Comparative Stability Under Stress Conditions
Forced degradation studies, or stress testing, are mandated by the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] Here, we compare the stability of this compound and Loratadine under key stress conditions.
Hydrolytic Stability
Hydrolysis is a critical degradation pathway for many pharmaceuticals. The stability of Loratadine and this compound was assessed across a range of pH values.
-
Acidic Conditions: In the presence of 0.1 N hydrochloric acid, Loratadine demonstrates susceptibility to hydrolysis, leading to the formation of this compound.[5] Conversely, this compound exhibits greater stability under acidic conditions, with studies showing no notable degradation.[3]
-
Neutral Conditions: Both compounds are relatively stable in a neutral aqueous medium.[3][4]
-
Alkaline Conditions: Loratadine undergoes significant degradation under alkaline conditions (e.g., 0.1 N sodium hydroxide), with the primary degradation product being the corresponding carboxylic acid formed through ester hydrolysis.[6] this compound also shows some degradation under basic conditions, though to a lesser extent than Loratadine's hydrolysis.[3]
Expertise & Experience: The pronounced instability of Loratadine to hydrolysis, particularly in acidic and alkaline environments, is a direct consequence of its ethyl carbamate moiety. This ester-like functional group is inherently susceptible to cleavage. This compound, lacking this group, presents a more robust profile against hydrolytic degradation, a key consideration for liquid oral formulations where pH excipients are critical.
Oxidative Stability
Oxidative degradation can be a significant pathway for drug degradation, often initiated by exposure to oxygen, peroxides, or metallic ions.
-
Loratadine: Studies have shown that Loratadine is susceptible to oxidative degradation, with multiple chloride oxidation products being formed in the presence of hydrogen peroxide.[7]
-
This compound: this compound also demonstrates significant degradation under oxidative stress.[3][8] The degradation pathway can be complex, leading to various oxidized derivatives.
Expertise & Experience: Both molecules possess sites amenable to oxidation, including the pyridine and piperidine rings. While both are susceptible, the specific degradation products and kinetics may differ. The choice of antioxidants as excipients would be a critical consideration for the formulation of both drug substances.
Photostability
Photostability testing is an essential component of stress testing to evaluate the effect of light on the drug substance.
-
Loratadine: Photolytic degradation of Loratadine has been reported, although it may be less extensive compared to hydrolytic or oxidative degradation.[5]
-
This compound: this compound has been found to be relatively stable under photolytic conditions, with studies showing no notable degradation.[3][8]
Expertise & Experience: The tricyclic ring system common to both molecules is the primary chromophore responsible for absorbing UV radiation. However, the subtle electronic differences due to the presence or absence of the carbamate group may influence their susceptibility to photodegradation. The greater photostability of this compound is a potential advantage in formulation and packaging design.
Thermal Stability
Exposure to elevated temperatures can accelerate the degradation of drug substances.
-
Loratadine: Thermal degradation of Loratadine has been observed, particularly at elevated temperatures.[5]
-
This compound: this compound is reported to be extremely unstable in the presence of dry heat, showing significant degradation.[3] This is a critical factor to consider during manufacturing processes such as drying and in the selection of excipients.[9]
Expertise & Experience: While both molecules will degrade at sufficiently high temperatures, the pronounced thermal lability of this compound is a noteworthy finding. This could be attributed to the secondary amine in the piperidine ring of this compound being more susceptible to heat-induced reactions compared to the carbamate-protected amine in Loratadine.
Summary of Comparative Stability
The following table summarizes the comparative stability of this compound and Loratadine under various stress conditions.
| Stress Condition | Loratadine Stability | This compound (Desloratadine) Stability | Key Degradation Pathway/Product |
| Acidic Hydrolysis | Susceptible | Stable | Hydrolysis of ethyl carbamate to form this compound. |
| Alkaline Hydrolysis | Highly Susceptible | Susceptible | Hydrolysis of ethyl carbamate. |
| Oxidative Stress | Susceptible | Susceptible | Oxidation of the pyridine and piperidine rings. |
| Photolytic Stress | Moderately Susceptible | Stable | Photodegradation of the tricyclic ring system. |
| Thermal Stress | Susceptible | Highly Susceptible | N-formyldesloratadine and other thermal degradants. |
Experimental Protocols
To ensure a self-validating and reproducible comparison, the following detailed experimental protocols for forced degradation studies are provided. These protocols are based on established methodologies and ICH guidelines.[3][8]
Preparation of Stock Solutions
Prepare stock solutions of Loratadine and this compound (Desloratadine) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Dry Heat):
-
Keep the solid drug substance in a hot air oven at 70°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent to achieve a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the stressed sample to a final concentration of 100 µg/mL.
-
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of the stressed samples.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is commonly employed.[7]
-
Detection: UV detection at an appropriate wavelength (e.g., 250 nm or 280 nm).[6][8]
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]
Visualizing Degradation and Workflow
Degradation Pathways
The following diagrams illustrate the primary degradation pathways for Loratadine and this compound.
Caption: Primary degradation pathways of Loratadine.
Caption: Primary degradation pathways of this compound.
Experimental Workflow
The following diagram outlines the workflow for a comparative stability study.
Caption: Workflow for comparative stability testing.
Conclusion
The comparative stability analysis of this compound and Loratadine reveals distinct profiles primarily dictated by their structural differences. Loratadine's susceptibility to hydrolysis is its most significant liability, a factor that is absent in this compound. Conversely, this compound exhibits a pronounced vulnerability to thermal degradation. Both molecules are susceptible to oxidative stress.
For drug development professionals, these findings have practical implications. The choice between Loratadine and this compound for a new formulation may be influenced by the desired dosage form and manufacturing process. For instance, the superior hydrolytic stability of this compound makes it a more robust candidate for liquid formulations. However, its thermal sensitivity requires careful control of manufacturing temperatures. A thorough understanding of these stability characteristics is paramount for developing safe, effective, and stable pharmaceutical products.
References
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Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. International Journal of PharmTech Research. [Link]
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A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. PubMed. [Link]
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A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]
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Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. [Link]
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Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. PubMed. [Link]
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Determination of loratadine and its related impurities by high performance liquid chromatography. ResearchGate. [Link]
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“Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Neuroquantology. [Link]
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Desloratadine Vs Loratadine: Comparing The Popular Hay Fever Treatments. The Independent Pharmacy. [Link]
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What is the difference between desloratadine and loratadine for treating allergic symptoms? Medscape. [Link]
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Degradation product of loratadine. Request PDF. [Link]
- Stable desloratadine compositions.
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A Comparative Guide to the In Vivo Pharmacokinetics of Loratadine and Desloratadine in Animal Models
Note to the Reader: The topic specified "Isoloratadine." As this is not a recognized pharmaceutical compound, this guide has been developed under the scientific assumption that the intended comparison was for Desloratadine . Desloratadine is the primary active metabolite of Loratadine, making their comparative pharmacokinetics a highly relevant and critical subject for researchers in drug development.
Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics
This guide provides an in-depth comparison of the in vivo pharmacokinetics of Loratadine and its active metabolite, Desloratadine, within animal models. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental design, ensuring a robust and reproducible scientific narrative. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to design, execute, and interpret comparative pharmacokinetic studies for prodrug and active metabolite pairs.
Section 1: The Scientific Rationale: Comparing a Prodrug to Its Active Metabolite
Loratadine is a widely used second-generation antihistamine that functions as a prodrug. Its therapeutic activity is primarily exerted after it undergoes extensive first-pass metabolism in the liver to form its major active metabolite, Desloratadine.[1] Desloratadine itself is marketed as a third-generation antihistamine.[2] Understanding the distinct pharmacokinetic profiles of both compounds when administered directly is fundamental for several reasons:
-
Bypassing Metabolic Variability: Direct administration of Desloratadine eliminates the reliance on metabolic conversion. The activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 which mediate this conversion, can vary significantly due to genetic polymorphisms, disease states, or co-administered drugs.[3][4][5] Studying Desloratadine directly provides a baseline of its intrinsic pharmacokinetic properties, free from the variability of its formation from Loratadine.
-
Predicting Clinical Exposure: After oral administration of Loratadine, the systemic exposure to Desloratadine is substantially higher than that of the parent drug.[6] A comparative study clarifies the efficiency of this conversion and helps model the exposure-response relationship more accurately.
-
Informing Formulation Development: For a prodrug like Loratadine, formulation strategies can influence the rate and extent of its absorption and subsequent metabolism.[7] Comparing its profile to a direct administration of Desloratadine can help dissect the effects of formulation from inherent metabolic processes.
Section 2: Designing a Robust Comparative In Vivo Study
A successful comparative pharmacokinetic study hinges on a meticulously planned experimental design. The choices made at this stage directly impact the quality and interpretability of the data.
Animal Model Selection: The Basis of Translational Science
The Sprague-Dawley rat is a frequently used model for pharmacokinetic studies due to its well-characterized physiology and manageable size.[8] However, it is crucial to acknowledge species-specific differences in metabolism. For instance, studies have shown quantitative and qualitative differences in Loratadine metabolites between mice, rats, and monkeys.[9][10] While rats provide a solid foundation, the choice of species should ultimately be aligned with the research question and the metabolic pathways most relevant to humans.
Study Architecture: A Parallel-Group Design
For this comparison, a two-arm, parallel-group design is optimal. This avoids potential carry-over effects that could complicate a crossover design, especially given the different metabolic cascades initiated by each compound.
-
Group A: Administered Loratadine orally.
-
Group B: Administered Desloratadine orally.
An equal number of male and female animals should be used in each group to account for potential gender differences in metabolism, which have been observed for Loratadine in rats.[10]
Experimental Workflow
The overall workflow is a multi-stage process requiring careful execution at each step. The goal is to minimize external variables to ensure that observed differences are attributable to the pharmacokinetics of the compounds themselves.
Caption: High-level workflow for a comparative in vivo pharmacokinetic study.
Section 3: Comparative Pharmacokinetic Profiles and Mechanistic Interpretation
Upon analyzing plasma samples, distinct pharmacokinetic profiles for Loratadine and Desloratadine emerge. The following table summarizes representative parameters derived from studies in animal models.
| Parameter | Loratadine Administration | Desloratadine Administration | Rationale for Difference |
| Cmax (Parent Drug) | Low and transient | N/A (Desloratadine is parent) | Rapid and extensive first-pass metabolism of Loratadine to Desloratadine.[1][6] |
| Cmax (Desloratadine) | High | High | Following Loratadine dosing, Desloratadine is the major circulating component.[6] Direct dosing of Desloratadine also yields high concentrations. |
| Tmax (Desloratadine) | Delayed (e.g., ~1-2 hours) | Shorter (e.g., ~0.5-1 hour) | Time is required for Loratadine to be absorbed and metabolized. Direct administration leads to faster appearance in plasma. |
| AUC (Parent Drug) | Low | N/A | Reflects the low systemic exposure of the prodrug before conversion.[11] |
| AUC (Desloratadine) | High | High | Indicates significant systemic exposure to the active moiety in both scenarios.[11] |
| t1/2 (Desloratadine) | Long | Long | The elimination half-life of Desloratadine is an intrinsic property and should be comparable regardless of its origin (from Loratadine or direct dosing).[11] |
Absorption and First-Pass Metabolism
When Loratadine is administered, it is absorbed from the gastrointestinal tract and rapidly transported to the liver. Here, it undergoes extensive first-pass metabolism, where a significant fraction is converted to Desloratadine before it ever reaches systemic circulation.[1] This is why plasma concentrations of Loratadine itself are very low.
Conversely, when Desloratadine is administered, it is absorbed and enters the systemic circulation directly, bypassing the initial, rate-limiting metabolic conversion step. This results in a more rapid achievement of peak plasma concentration (a shorter Tmax).
The Metabolic Cascade
The biotransformation of Loratadine is a critical aspect of its pharmacology. The primary pathway is the decarboethoxylation to Desloratadine, a reaction catalyzed mainly by CYP3A4 and CYP2D6.[12] Desloratadine is then further metabolized, primarily through hydroxylation (e.g., to 3-hydroxydesloratadine) and subsequent glucuronidation.[9][13]
Caption: Metabolic pathway of Loratadine to Desloratadine and further metabolites.
Section 4: Key Experimental Protocols
The integrity of pharmacokinetic data relies on standardized and validated protocols.
Protocol 1: Oral Gavage Administration in Rats
This protocol ensures accurate and consistent oral dosing.
-
Animal Preparation: Weigh the rat immediately before dosing to calculate the precise volume. The maximum recommended volume is 10-20 ml/kg.[14][15]
-
Gavage Needle Selection: Use a sterile, ball-tipped stainless steel gavage needle (16-18 gauge for adult rats) or a flexible feeding tube.[14][15]
-
Measurement: Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle to prevent over-insertion.[14][16]
-
Restraint: Restrain the animal firmly but gently in an upright position, ensuring its head and body are aligned vertically to straighten the esophagus.[17]
-
Insertion: Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Never force the needle. [16]
-
Administration: Once the needle is in place, administer the formulation slowly over 2-3 seconds.[16]
-
Withdrawal: Remove the needle slowly along the same path of insertion.
-
Monitoring: Monitor the animal for at least 10 minutes post-dosing for any signs of respiratory distress.[16]
Protocol 2: Serial Blood Sampling via Saphenous Vein
This technique is ideal for collecting multiple small blood samples from a single animal, which is essential for constructing a pharmacokinetic curve.
-
Restraint: Place the rat in a suitable restraint device that allows access to a hind leg.[18]
-
Site Preparation: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein. Wipe the area with an alcohol swab.[19]
-
Puncture: Apply gentle pressure above the knee to distend the vein. Use a sterile 23-gauge needle or a lancet to puncture the vein.[18]
-
Collection: Collect the emerging blood drops into a micro-collection tube (e.g., EDTA-coated for plasma). A typical sample volume for serial collection is 100-200 µL.[20]
-
Hemostasis: After collection, release the pressure on the leg and apply gentle pressure with a sterile gauze pad to the puncture site until bleeding stops.[18]
-
Animal Welfare: Return the animal to its cage and monitor its well-being. Use alternate legs for subsequent sampling points if possible.
Protocol 3: Bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity and selectivity.[21]
-
Plasma Preparation: Thaw frozen plasma samples. In a microcentrifuge tube, pipette 50 µL of plasma.
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing the internal standard (a compound with similar chemical properties, not present in the sample). This precipitates the plasma proteins.[22]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) to separate Loratadine, Desloratadine, and the internal standard.[21][23]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for each analyte to ensure specificity and achieve low limits of quantification (in the ng/mL range).[22][24]
-
-
Quantification: Construct a calibration curve using standards of known concentrations and use it to determine the concentration of Loratadine and Desloratadine in the unknown samples.
Conclusion and Future Directions
This guide demonstrates that while Loratadine and Desloratadine are intimately linked, their pharmacokinetic profiles are distinct. Administering Loratadine results in a pharmacokinetic profile dominated by its metabolite, Desloratadine, but subject to the vagaries of first-pass metabolism. Direct administration of Desloratadine yields a more direct and potentially more consistent pharmacokinetic profile, bypassing the metabolic conversion step.
These findings have significant implications for drug development and clinical use. The choice to develop an active metabolite as a drug in its own right, as was done with Desloratadine, is often driven by the goal of achieving a more predictable dose-response relationship and reducing the potential for metabolic drug-drug interactions.
Future research in this area could focus on:
-
Pharmacodynamic Correlations: Linking the observed plasma concentrations of each compound to their antihistaminic effect in animal models of allergic response.
-
Disease Model Impact: Investigating how liver or kidney impairment models affect the pharmacokinetics of both the prodrug and the active metabolite.
-
Humanized Animal Models: Utilizing animal models with humanized CYP enzymes to better predict the metabolic conversion rate in humans.
By understanding the fundamental principles and robust methodologies outlined here, researchers can confidently navigate the complexities of prodrug and active metabolite pharmacokinetics.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desloratadine in a Laboratory Setting
From the Desk of the Senior Application Scientist
Welcome, colleagues. In our pursuit of novel therapeutics and scientific advancement, it is incumbent upon us to manage the lifecycle of our research materials with precision and foresight. This extends beyond the bench to the responsible disposal of chemical compounds. This guide provides a detailed protocol for the proper disposal of desloratadine, a widely used second-generation antihistamine and a common subject of pharmaceutical research.[1]
The procedures outlined herein are designed to ensure regulatory compliance, protect our environment, and uphold the integrity of our safety culture. The causality behind these protocols is grounded in the regulatory framework of the Environmental Protection Agency (EPA) and the specific chemical and ecotoxicological properties of desloratadine itself. While not classified as an acute hazardous waste by the EPA, desloratadine is not readily biodegradable and exhibits chronic toxicity to aquatic organisms, making its proper disposal a matter of critical environmental stewardship.[2]
Regulatory Framework: Understanding the "Why"
The disposal of any chemical, including pharmaceuticals, is governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[3] RCRA establishes the framework for managing hazardous and non-hazardous solid waste. A pharmaceutical waste is deemed hazardous if it is either "listed" (specifically named on F, K, P, or U lists) or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1]
-
Listed Wastes : The P and U lists include unused commercial chemical products that are designated as hazardous when discarded.[4][5] Desloratadine is not found on these EPA lists.
-
Characteristic Wastes : Even if not listed, a waste is hazardous if it meets one or more of the four hazardous characteristics. Standard desloratadine formulations do not typically exhibit ignitability, corrosivity, or reactivity.[6] While toxic to aquatic life, it does not meet the specific criteria for RCRA toxicity (D-list) based on the Toxicity Characteristic Leaching Procedure (TCLP).[7]
Therefore, desloratadine waste is generally classified as non-RCRA pharmaceutical waste . However, this "non-hazardous" designation does not imply it is harmless.[8] Due to its environmental risks, it requires a more stringent disposal method than ordinary trash. The best management practice, and the core of this protocol, is to manage its disposal via controlled incineration to prevent its release into waterways.[8][9]
Waste Characterization Workflow
Before disposal, every chemical waste stream must be characterized. This diagram outlines the logic for classifying desloratadine waste in your laboratory.
Caption: General workflow for desloratadine waste in the laboratory.
By adhering to these scientifically grounded and regulation-aware protocols, we ensure that our work contributes positively to human health without negatively impacting our environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
